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Foundational

4-Aminopyrazine: Deconstructing the Nomenclature Paradox, Chemical Structure, and Synthetic Workflows

Executive Summary In the fields of medicinal chemistry and materials science, precision in chemical nomenclature is paramount. However, the term "4-aminopyrazine" represents one of the most pervasive nomenclature paradox...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of medicinal chemistry and materials science, precision in chemical nomenclature is paramount. However, the term "4-aminopyrazine" represents one of the most pervasive nomenclature paradoxes in modern literature. Because the pyrazine core is a 1,4-diazine (a six-membered aromatic ring with nitrogen atoms at positions 1 and 4), an aromatic "4-amino" substitution is structurally impossible.

When researchers and drug development professionals encounter "4-aminopyrazine" in literature or supplier catalogs, it almost exclusively refers to one of two distinct chemical entities:

  • The Common Misnomer: Pyrazin-2-amine (2-aminopyrazine), where researchers incorrectly apply pyridine or pyrimidine numbering conventions to the pyrazine ring[1].

  • The Literal Translation: 2H-pyrazin-1-amine (or 1-aminopyrazin-1-ium derivatives), an N-aminated, non-aromatic or zwitterionic species[2].

This whitepaper provides an in-depth technical analysis of both structures, resolving the nomenclature ambiguity, detailing their physicochemical properties, and providing field-proven, self-validating synthetic workflows for their preparation.

Structural Elucidation & The Nomenclature Paradox

The root of the "4-aminopyrazine" paradox lies in the misapplication of IUPAC numbering rules. In pyrazine, the heteroatoms dictate the numbering (N1 and N4). The available carbon atoms for substitution are at positions 2, 3, 5, and 6. Therefore, any primary amine attached to the aromatic carbon backbone must be at position 2 (or the equivalent 3, 5, 6 positions).

Despite this, high-impact journals frequently publish tables listing "4-aminopyrazine" when the text or structural data clearly indicates pyrazin-2-amine[1], or even 4-aminopyrimidine[3]. Conversely, specialized databases like PubChem assign the name "4-aminopyrazine" to the N-amino derivative 2H-pyrazin-1-amine (CID 54017740)[2], where the amino group is covalently bonded to the N4 (or N1) position, breaking the ring's aromaticity unless stabilized as a cationic salt.

Nomenclature Root Pyrazine Core (1,4-Diazine) Positions 1 & 4 are Nitrogen Misnomer Literature Misnomer: "4-Aminopyrazine" Root->Misnomer Incorrect Numbering Literal Literal Database Entry: N-Aminopyrazine Root->Literal Electrophilic N-Amination TrueAromatic Pyrazin-2-amine (CID 78747) Aromatic Carbon Substitution Misnomer->TrueAromatic Corrected IUPAC Identity TrueZwitter 2H-pyrazin-1-amine (CID 54017740) Non-Aromatic / N-Substitution Literal->TrueZwitter Standardized IUPAC Identity

Figure 1: The nomenclature divergence of "4-Aminopyrazine" into its true structural identities.

Physicochemical Profiling

To ensure scientific integrity during assay development or synthesis, it is critical to differentiate these two compounds by their exact physicochemical descriptors. The table below summarizes the quantitative data for both interpretations of the compound.

PropertyPyrazin-2-amine (The Intended Target)[4]2H-pyrazin-1-amine (The Literal Structure)[2]
PubChem CID 7874754017740
IUPAC Name pyrazin-2-amine2H-pyrazin-1-amine
Molecular Formula C₄H₅N₃C₄H₇N₃
Molecular Weight 95.10 g/mol 97.12 g/mol
SMILES C1=CN=C(C=N1)NC1C=NC=CN1N
InChIKey XFTQRUTUGRCSGO-UHFFFAOYSA-NXGSLEUZGQFYRFS-UHFFFAOYSA-N
Aromaticity Fully AromaticNon-Aromatic (Diene / Zwitterion)
Primary Use Case Kinase inhibitors[5], Coordination polymers[3]Specialized heterocyclic synthesis

Experimental Synthetic Workflows

As an Application Scientist, establishing a self-validating protocol requires understanding the causality behind each reagent. Below are the optimized methodologies for synthesizing both chemical entities.

Protocol A: Synthesis of Pyrazin-2-amine via Hofmann Rearrangement

This protocol utilizes 2-cyanopyrazine as a starting material. The logic relies on a one-pot hydration and Hofmann rearrangement[6].

Mechanistic Causality: Sodium hydroxide acts as a nucleophile to hydrate the nitrile into pyrazine-2-carboxamide. The addition of sodium hypochlorite (NaOCl) generates an electrophilic chlorine species, forming an N-chloroamide intermediate. Upon heating, the base deprotonates the nitrogen, triggering the migration of the pyrazinyl group to the electron-deficient nitrogen. This forms an isocyanate intermediate, which rapidly hydrolyzes in the aqueous alkaline environment to yield the primary amine and carbon dioxide.

Step-by-Step Methodology:

  • Preparation: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and internal thermometer.

  • Reagent Loading: Add 30 g of a 20% aqueous NaOH solution and 100 mL of standard sodium hypochlorite solution (approx. 5-6% active Cl) to the flask.

  • Substrate Addition: Slowly add 21.0 g (0.2 mol) of 2-cyanopyrazine at room temperature (20–25 °C). Stir vigorously for 1 hour to ensure complete hydration to the intermediate carboxamide[6].

  • Rearrangement Activation: Heat the reaction mixture to 50–60 °C using an oil bath. Maintain this temperature for 4 hours. Self-Validation Check: Evolution of minor CO₂ bubbles indicates the hydrolysis of the isocyanate intermediate.

  • Extraction: Cool the mixture to room temperature. Extract the aqueous phase with dichloromethane (DCM) in four 200 mL portions (4 × 200 mL) to isolate the organic product[6].

  • Purification: Combine the DCM organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentration: Remove the solvent under reduced pressure via rotary evaporation to yield pyrazin-2-amine as a white solid (Yield: ~82%, Melting Point: 118-121 °C)[6].

Synthesis A 2-Cyanopyrazine (Starting Material) B Hydration (NaOH, H2O) A->B C Pyrazine-2-carboxamide (Intermediate) B->C D Hofmann Rearrangement (NaOCl, 50-60°C) C->D E Isocyanate [-CO2] D->E F Pyrazin-2-amine (Target Product) E->F

Figure 2: Stepwise mechanistic workflow for the synthesis of pyrazin-2-amine via Hofmann rearrangement.

Protocol B: Synthesis of 1-Aminopyrazinium Salts (N-Amination)

To synthesize the literal "4-aminopyrazine" (1-aminopyrazinium derivative), electrophilic amination of the pyrazine ring nitrogen is required.

Mechanistic Causality: The lone pair of electrons on the N1/N4 atom of pyrazine acts as a nucleophile. By using an electrophilic amine source with a strong leaving group—such as Hydroxylamine-O-sulfonic acid (HOSA) or O-(Mesitylsulfonyl)hydroxylamine (MSH)—the nitrogen attacks the NH₂ group, displacing the sulfonate[7][8].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve pyrazine (1.0 mmol, 1.0 equiv) in a minimal amount of water or chloroform (depending on the amination reagent used)[7][8].

  • Amination: If using HOSA, prepare a solution of HOSA (1.2 mmol, 1.2 equiv) in water (5 mL). Add this dropwise to the pyrazine solution at 0–20 °C to prevent exothermic degradation of the reagent[7][8].

  • Reaction Monitoring: Stir the mixture for 4–6 hours at room temperature. Monitor the consumption of pyrazine via TLC (using a highly polar eluent system due to salt formation)[7].

  • Isolation: The resulting 1-aminopyrazinium salt (e.g., 1-aminopyrazinium mesitylenesulfonate) can be precipitated by the addition of cold diethyl ether, collected via vacuum filtration, and dried under a high vacuum[7][8].

Applications in Drug Development & Materials Science

Understanding the exact structural identity of the pyrazine derivative is critical for downstream applications:

  • Targeted Therapeutics: Pyrazin-2-amine is a foundational pharmacophore in the development of novel tyrosine kinase inhibitors. For example, AKN-032, a potent 2-aminopyrazine derivative, exhibits significant preclinical activity against acute myeloid leukemia (AML) by occupying the ATP-binding pocket of specific kinases[5]. The exocyclic amine acts as a critical hydrogen bond donor to the kinase hinge region.

  • Coordination Chemistry: In materials science, these compounds act as versatile auxiliary ligands. Heteroleptic cobalt(II) dicyanamide coordination polymers utilize pyrazine derivatives to modulate network topologies and magnetic properties, forming intricate 1D, 2D, or 3D architectures[3].

  • Amide Coupling Kinetics: The nucleophilicity of the exocyclic amine in pyrazin-2-amine is heavily influenced by the basicity of the ring nitrogens. In CDI-mediated amide couplings, acid catalysis (e.g., using imidazole·HCl) protonates the ring nitrogen, which paradoxically forces the exocyclic nitrogen to donate electron density into the ring, thereby retarding its nucleophilic attack rate—a critical mechanistic insight for process chemists[1].

References

  • PubChem CID 54017740 (4-Aminopyrazine / 2H-pyrazin-1-amine) Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • PubChem CID 78747 (Aminopyrazine / pyrazin-2-amine) Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Structural Diversity of Heteroleptic Cobalt(II) Dicyanamide Coordination Polymers Source: MDPI (Materials) URL:[Link]

  • N,N′-Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Preparation method of 2-aminopyrazine derivatives (Patent Data) Source: Patsnap / Eureka (Hubei University of Technology) URL:[Link]

  • The Chemistry of Heterocyclic Compounds, Supplement I (Volume 58) Source: EPDF / Wiley URL:[Link]

  • 2-aminopyrazine, 5049-61-6 (AKN-032 Tyrosine Kinase Inhibitor Data) Source: The Good Scents Company / PubMed URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action of 4-Aminopyridine

A Note on the Subject: This guide focuses on 4-Aminopyridine (4-AP), a compound with a well-documented mechanism of action and significant clinical relevance. The initial query for "4-Aminopyrazine" did not yield suffici...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Subject: This guide focuses on 4-Aminopyridine (4-AP), a compound with a well-documented mechanism of action and significant clinical relevance. The initial query for "4-Aminopyrazine" did not yield sufficient data for a detailed mechanistic guide. Given the extensive body of research on 4-Aminopyridine, a structurally related compound, it is presumed to be the intended subject of this in-depth analysis. 4-Aminopyridine is a pyridine derivative with an amino group at the 4th position, whereas 4-aminopyrazine has a pyrazine ring with an amino group. This structural difference is significant and results in distinct chemical and biological properties.

Introduction: 4-Aminopyridine as a Modulator of Neuronal Excitability

4-Aminopyridine (4-AP), also known by the non-proprietary names fampridine and dalfampridine, is a small molecule organic compound with the chemical formula C₅H₆N₂.[1] It is a valuable tool in neuroscience research and has been approved for therapeutic use to improve walking in patients with multiple sclerosis (MS).[1][2] The clinical efficacy of 4-AP stems from its primary mechanism of action as a blocker of voltage-gated potassium (Kv) channels.[3][4] By modulating the activity of these channels, 4-AP exerts profound effects on neuronal excitability, action potential propagation, and synaptic transmission.[1][3] This guide will provide a detailed exploration of the molecular mechanisms underpinning the action of 4-AP, the downstream physiological consequences, and the experimental methodologies used to elucidate these effects.

Core Mechanism of Action: Blockade of Voltage-Gated Potassium Channels

The principal molecular targets of 4-Aminopyridine are the voltage-gated potassium (Kv) channels, a diverse family of ion channels crucial for repolarizing the cell membrane following an action potential.[1][4] In demyelinated axons, as is characteristic in multiple sclerosis, the exposure of these Kv channels contributes to the leakage of potassium ions, which in turn shortens the action potential and can lead to conduction failure.[1][5]

4-AP acts as a non-selective blocker of Kv channels, with a notable affinity for members of the Kv1 (Shaker) family.[1] It is thought to cross the cell membrane in its non-ionized form and then, in its ionized form, bind to the intracellular pore of the open channel.[6] This blockade of the potassium efflux prolongs the duration of the action potential.[1] This prolongation allows the depolarizing current to spread more effectively along the demyelinated axon, thereby restoring nerve impulse conduction.[5][7]

cluster_0 Normal Myelinated Axon cluster_1 Demyelinated Axon cluster_2 Demyelinated Axon with 4-AP Action Potential Action Potential Node of Ranvier Node of Ranvier Action Potential->Node of Ranvier Jumps Saltatory Conduction Saltatory Conduction Node of Ranvier->Saltatory Conduction Action Potential Fails Action Potential Fails K+ Leakage K+ Leakage K+ Leakage->Action Potential Fails Exposed Kv Channels Exposed Kv Channels Exposed Kv Channels->K+ Leakage Restored Conduction Restored Conduction 4-AP 4-AP Blocked Kv Channels Blocked Kv Channels 4-AP->Blocked Kv Channels Prolonged Action Potential Prolonged Action Potential Blocked Kv Channels->Prolonged Action Potential Prolonged Action Potential->Restored Conduction

Figure 1: Effect of 4-Aminopyridine on Action Potential in Demyelinated Axons.

Enhancement of Synaptic Transmission

Beyond its effects on axonal conduction, 4-AP also significantly impacts synaptic transmission. The prolongation of the action potential at the presynaptic terminal allows for a greater influx of calcium ions (Ca²⁺) through voltage-gated calcium channels.[1] This increased intracellular calcium concentration enhances the release of neurotransmitters, such as acetylcholine at the neuromuscular junction, into the synaptic cleft.[3][4] This mechanism contributes to its therapeutic effects in conditions like Lambert-Eaton myasthenic syndrome and its historical use as an antagonist for neuromuscular blockade.[3][8]

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Membrane AP_Arrival Action Potential Arrives Ca_Channel Voltage-Gated Ca2+ Channel AP_Arrival->Ca_Channel Opens K_Channel Voltage-Gated K+ Channel AP_Arrival->K_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Increased Duration Vesicle_Fusion Vesicle Fusion Ca_Influx->Vesicle_Fusion Triggers NT_Release Neurotransmitter Release Vesicle_Fusion->NT_Release Receptor Neurotransmitter Receptor NT_Release->Receptor Binds to 4-AP 4-Aminopyridine 4-AP->K_Channel Blocks K_Channel->AP_Arrival Prolongs AP Duration Postsynaptic_Potential Postsynaptic Potential Receptor->Postsynaptic_Potential

Figure 2: 4-Aminopyridine Enhancing Neurotransmitter Release.

Pharmacokinetics and Pharmacodynamics

The clinical application of 4-AP is influenced by its pharmacokinetic and pharmacodynamic properties. The following table summarizes key parameters from studies in human volunteers and animal models.

ParameterValueSpeciesReference
Time to Peak Plasma Concentration (Tmax) ~1 hour (oral immediate-release)Human[9]
Elimination Half-life (t½) 3-4 hoursHuman[9]
Volume of Distribution (Vd) 2.6 L/kgHuman[2]
Primary Route of Elimination RenalHuman[2]
Bioavailability HighHuman[9]
Therapeutic Plasma Concentration Narrow therapeutic windowHuman[10]

Experimental Protocol: Whole-Cell Patch-Clamp Recording

To investigate the mechanism of 4-AP on Kv channels, whole-cell patch-clamp electrophysiology is a cornerstone technique. This method allows for the direct measurement of ion channel currents from a single cell.

Objective: To characterize the inhibitory effect of 4-Aminopyridine on voltage-gated potassium currents in cultured neurons.

Materials:

  • Cultured neurons (e.g., dorsal root ganglion neurons)

  • Patch-clamp rig (microscope, micromanipulator, amplifier)

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4)

  • Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na (pH 7.2)

  • 4-Aminopyridine stock solution (e.g., 100 mM in water)

Methodology:

  • Cell Preparation: Plate cultured neurons on glass coverslips suitable for microscopy.

  • Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish Whole-Cell Configuration:

    • Mount a coverslip with neurons onto the recording chamber and perfuse with the external solution.

    • Under microscopic guidance, approach a neuron with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

    • Apply gentle suction to rupture the membrane patch, establishing the whole-cell configuration, which allows for electrical access to the cell's interior.

  • Data Acquisition:

    • Hold the cell at a membrane potential of -80 mV.

    • Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit outward potassium currents.

    • Record the resulting currents in the absence of 4-AP (baseline).

  • Drug Application:

    • Perfuse the recording chamber with the external solution containing the desired concentration of 4-AP (e.g., 100 µM).

    • Allow several minutes for the drug to equilibrate.

  • Post-Drug Recording:

    • Repeat the voltage-step protocol to record potassium currents in the presence of 4-AP.

  • Data Analysis:

    • Measure the peak outward current at each voltage step before and after 4-AP application.

    • Construct current-voltage (I-V) plots to visualize the effect of 4-AP on the potassium conductance.

    • Calculate the percentage of current inhibition to determine the potency of 4-AP.

Causality and Self-Validation: This protocol includes a baseline recording before drug application, which serves as an internal control for each cell. A stable baseline ensures that any observed changes in current are due to the application of 4-AP and not to rundown of the recording. A washout step, where the drug is removed, can further validate that the effect is reversible.

Beyond Potassium Channel Blockade: Additional Considerations

While the primary mechanism of 4-AP is well-established, research suggests other potential effects. Some studies indicate that 4-AP may also potentiate voltage-gated Ca²⁺ channel currents independently of its effects on K⁺ channels.[1] Additionally, there is emerging evidence for potential neuroprotective effects of 4-AP, possibly through modulation of neuroinflammation.[7] These areas represent active fields of research that may further elucidate the therapeutic profile of this compound.

Conclusion

4-Aminopyridine exerts its primary physiological and therapeutic effects through the blockade of voltage-gated potassium channels. This action prolongs the action potential, which in turn enhances nerve impulse conduction in demyelinated axons and increases neurotransmitter release at synaptic terminals. This well-defined mechanism of action has established 4-AP as a valuable therapeutic agent for certain neurological conditions and a critical pharmacological tool for researchers investigating the fundamental principles of neuronal function.

References

  • Choquet, D., & Korn, H. (1992). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. The Journal of general physiology, 100(5), 833–856.[6]

  • Wikipedia contributors. (2024, February 22). 4-Aminopyridine. In Wikipedia, The Free Encyclopedia.[1]

  • ResearchGate. (n.d.). Molecular structure of 4-aminopyridine.[11]

  • National Institute of Standards and Technology. (n.d.). 4-Aminopyridine. In NIST Chemistry WebBook.[12]

  • Santa Cruz Biotechnology, Inc. (n.d.). 4-Aminopyridine.[13]

  • Lee, C. H., et al. (2022). Mechanism of 4-aminopyridine inhibition of the lysosomal channel TMEM175. Proceedings of the National Academy of Sciences of the United States of America, 119(44), e2208882119.[14]

  • National Center for Biotechnology Information. (n.d.). 4-Aminopyridine. In PubChem.[5]

  • National Center for Biotechnology Information. (n.d.). 4-Aminopyrazine. In PubChem.[15]

  • Murray, M. J. (1982). 4-aminopyridine-a review. Anaesthesia, 37(5), 563–566.[3]

  • Ali, A., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 15(1), 1-22.[4]

  • Saloutin, V. I., et al. (2020). Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation. European journal of medicinal chemistry, 206, 112768.[16]

  • Hayes, K. C., et al. (2003). Pharmacokinetics of an immediate-release oral formulation of Fampridine (4-aminopyridine) in normal subjects and patients with spinal cord injury. The journal of clinical pharmacology, 43(4), 379–385.[9]

  • Meher, C. P., et al. (2017). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(3), 1569-1581.[17]

  • CymitQuimica. (n.d.). Aminopyrazine.[18]

  • Singh, P., et al. (2016). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. Journal of chemistry, 2016, 9760341.[19]

  • Slepukhin, P. A., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules (Basel, Switzerland), 27(22), 7794.[20]

  • National Institute of Standards and Technology. (n.d.). Aminopyrazine. In NIST Chemistry WebBook.[21]

  • ChemicalBook. (n.d.). 4-AMINOPYRIDAZINE.[22]

  • Taylor & Francis. (n.d.). 4-aminopyridine – Knowledge and References.[10]

  • Durant, N. N., & Marshall, I. G. (1982). A comparison of 3,4-diaminopyridine and 4-aminopyridine in the anaesthetized cat. European journal of pharmacology, 84(3-4), 215–219.[8]

  • Kostadinova, I., & Danchev, N. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia, 66(2), 67-74.[2]

  • Hains, B. C., et al. (2020). 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect. Neural regeneration research, 15(7), 1228–1229.[7]

Sources

Foundational

4-Aminopyrazine: A Versatile Scaffold in Modern Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the 4-Aminopyrazine Core 4-Aminopyrazine, a heterocyclic aromatic amine, has emerged a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 4-Aminopyrazine Core

4-Aminopyrazine, a heterocyclic aromatic amine, has emerged as a cornerstone in various scientific research and development sectors. Its unique electronic properties, structural rigidity, and capacity for diverse chemical modifications make it a privileged scaffold in medicinal chemistry, a functional component in materials science, and a versatile intermediate in organic synthesis.[1][2] The pyrazine ring, an electron-deficient system, coupled with the electron-donating amino group, creates a molecule with a rich and tunable reactivity profile. This guide provides an in-depth exploration of the primary research applications of 4-aminopyrazine, offering technical insights and methodologies for its effective utilization.

Part 1: Medicinal Chemistry - A Scaffold for Targeted Therapeutics

The structural resemblance of the aminopyrazine core to purine bases allows it to function as a bioisostere, effectively interacting with the ATP-binding sites of various enzymes, particularly kinases.[1] This has positioned 4-aminopyrazine and its derivatives as critical components in the design of targeted inhibitors for a range of diseases, most notably cancer and inflammatory disorders.

Kinase Inhibition: A Privileged Pharmacophore

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 4-aminopyrazine scaffold has been extensively utilized in the development of potent and selective kinase inhibitors.[3][4][5]

  • Janus Kinase (JAK) Inhibitors: 4-Aminopyrazole derivatives, which share a similar structural motif with 4-aminopyrazine, have demonstrated significant inhibitory potency against various Janus kinases (JAKs).[6] For instance, a series of novel 4-aminopyrazole derivatives were synthesized and found to effectively inhibit JAK1, JAK2, and JAK3, with some compounds exhibiting IC50 values in the nanomolar range.[6] This is crucial in the context of immunodeficiency diseases, inflammation, and cancers where JAK signaling is often upregulated.[6]

  • Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) Inhibitors: In the realm of inflammatory diseases like rheumatoid arthritis, MK-2 is a key downstream effector of the p38 MAPK pathway, regulating the production of pro-inflammatory cytokines such as TNFα. Researchers have successfully designed and synthesized aminopyrazine derivatives that act as potent MK-2 inhibitors.[7] These compounds have shown activity in suppressing lipopolysaccharide (LPS)-stimulated TNFα production in cellular assays, highlighting their therapeutic potential.[7]

  • Other Kinase Targets: The versatility of the aminopyrazine scaffold extends to other kinase families as well. For example, the 4-aminopyrazolopyrimidine scaffold, a close analog, has been instrumental in designing inhibitors for Fibroblast Growth Factor Receptors (FGFRs) and Src family kinases.[3][4]

Experimental Workflow: Synthesis of a 4-Aminopyrazine-Based Kinase Inhibitor (Generic Scheme)

The synthesis of 4-aminopyrazine-based kinase inhibitors often involves a multi-step process that leverages the reactivity of the pyrazine core. A representative, generalized workflow is depicted below.

G cluster_0 Starting Materials cluster_1 Core Functionalization cluster_2 Intermediate cluster_3 Final Modification & Product 4-Aminopyrazine 4-Aminopyrazine Coupling_Reaction Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) 4-Aminopyrazine->Coupling_Reaction Halogenated_Aryl_Compound Halogenated Aryl/Heteroaryl (R-X, X=Br, I) Halogenated_Aryl_Compound->Coupling_Reaction Functionalized_Intermediate N-Aryl-4-aminopyrazine Intermediate Coupling_Reaction->Functionalized_Intermediate Final_Modification Further Functionalization (e.g., Amide Coupling) Functionalized_Intermediate->Final_Modification Final_Product Final Kinase Inhibitor Final_Modification->Final_Product

Caption: Generalized synthetic workflow for a 4-aminopyrazine-based kinase inhibitor.

Step-by-Step Methodology: Palladium-Catalyzed Cross-Coupling

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-aminopyrazine (1.0 eq), the aryl or heteroaryl halide (1.1 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a suitable base (e.g., K2CO3, 2.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene) and water.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the N-aryl-4-aminopyrazine intermediate.

Causality in Experimental Design: The choice of a palladium catalyst and a suitable ligand is crucial for achieving high yields and minimizing side reactions. The base is necessary to facilitate the catalytic cycle. An inert atmosphere is maintained to prevent the degradation of the catalyst.

Beyond Kinases: Other Therapeutic Applications

The utility of the 4-aminopyrazine scaffold is not limited to kinase inhibition. Its derivatives have been explored for a variety of other therapeutic applications:

  • Antioxidant Activity: Certain 4-aminopyrazol-5-ol derivatives, which are structurally related to 4-aminopyrazine, have been synthesized and evaluated for their antioxidant properties.[8][9] These compounds have shown efficacy in radical scavenging assays, suggesting their potential in treating conditions associated with oxidative stress.[9]

  • Antiviral and Antibacterial Agents: The pyrazine ring is a core component of several clinically used antiviral and antibacterial drugs.[10] Research continues to explore novel aminopyrazine derivatives for their potential to combat infectious diseases.

  • Neurological Disorders: 4-Aminopyridine, a related compound, is used in the treatment of certain neurological disorders like multiple sclerosis.[11][12] This has spurred research into novel aminopyrazine-peptide conjugates with potentially improved therapeutic profiles and reduced toxicity.[12]

Part 2: Materials Science - Building Blocks for Functional Materials

In the realm of materials science, the electronic and structural characteristics of 4-aminopyrazine make it a valuable building block for creating novel functional materials with applications in electronics, sensing, and separations.[1][2]

Fluorescent Probes and Sensors

The pyrazine core can act as an electron acceptor in donor-acceptor type fluorescent molecules.[13][14] By functionalizing the 4-amino group or other positions on the pyrazine ring with appropriate donor moieties, researchers can design fluorescent probes that exhibit changes in their emission properties upon binding to specific analytes.

  • Metal Ion Sensing: Pyrazine-based fluorescent sensors have been developed for the selective detection of metal ions such as Al3+.[15][16] The chelation of the metal ion with the sensor molecule can lead to a "turn-on" fluorescence response due to the chelation-enhanced fluorescence (CHEF) effect.[15]

  • Bioimaging: Novel pyrazine-bridged donor-acceptor-donor fluorescent probes have been synthesized for specific imaging of cellular organelles like lipid droplets.[13] These probes often exhibit desirable properties such as large Stokes shifts, high photostability, and low cytotoxicity, making them suitable for long-term live-cell imaging.[13][14]

Workflow for Fluorescent Probe Application in Cell Imaging

Sources

Exploratory

The 4-Aminopyrazine Scaffold in Drug Discovery: History, Structural Anomalies, and Pharmacological Evolution

Executive Summary The aminopyrazine scaffold is a foundational pharmacophore in modern medicinal chemistry, serving as a critical building block for kinase inhibitors, G-protein coupled receptor (GPCR) agonists, and agro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The aminopyrazine scaffold is a foundational pharmacophore in modern medicinal chemistry, serving as a critical building block for kinase inhibitors, G-protein coupled receptor (GPCR) agonists, and agrochemicals. This in-depth technical guide explores the historical discovery, structural nuances, and mechanistic pharmacology of aminopyrazine derivatives. Furthermore, it provides field-proven, self-validating synthetic protocols designed to overcome the intrinsic chemical challenges associated with this highly electron-deficient heterocycle.

The "4-Aminopyrazine" Nomenclature Anomaly & Structural Biology

To understand the application of this scaffold, one must first address a pervasive nomenclature anomaly within chemical literature. Pyrazine is a 1,4-diazine (a six-membered aromatic ring with nitrogen atoms at positions 1 and 4). Because the 1 and 4 positions are occupied by nitrogen, a carbon-substituted "4-amino" position is chemically impossible under standard IUPAC rules.

Strictly speaking, the specific identifier "4-aminopyrazine" refers to 2H-pyrazin-1-amine (N-aminopyrazine, PubChem CID 54017740), where the amino group is directly attached to one of the ring nitrogens to form an inner salt [PubChem][1]. However, in historical literature, commercial catalogs, and drug discovery workflows, "4-aminopyrazine" is frequently encountered as a colloquial misnomer for either 4-aminopyridine (a well-known potassium channel blocker) or 2-aminopyrazine derivatives. This whitepaper focuses on the true aminopyrazine pharmacophore (C-substituted and N-substituted pyrazines), detailing its rigorous chemical behavior and therapeutic utility.

Historical Discovery and Evolution

The synthesis of aminopyrazine derivatives dates back to early 20th-century German heterocyclic chemistry, where they were initially explored for their structural resemblance to purine and pyrimidine bases. For decades, they remained simple synthetic intermediates.

The paradigm shifted in the late 20th and early 21st centuries when high-throughput phenotypic screening identified the aminopyrazine core as a highly effective ATP-competitive hinge binder in kinase enzymes. Today, complex derivatives—such as 2,5-dibromo-aminopyrazines and 3-phenoxyazetidin-1-yl-pyrazines—have evolved into advanced clinical candidates targeting everything from oncology to central nervous system (CNS) disorders and parasitic infections [ResearchGate][2] [Google Patents][3].

Pharmacological Applications & Mechanistic Insights

Kinase Inhibition (Oncology & Parasitology)

The aminopyrazine core is uniquely suited for kinase inhibition because its nitrogen atoms act as precise hydrogen-bond acceptors and donors, mimicking the adenine ring of ATP.

  • Anaplastic Lymphoma Kinase (ALK): In the treatment of Non-Small Cell Lung Cancer (NSCLC), aminopyrazine derivatives have been engineered to overcome crizotinib-resistant ALK mutations (such as L1196M). The scaffold optimally occupies the hydrophobic space underneath the kinase G-loop, blocking phosphorylation and halting tumor cell proliferation [ResearchGate][4].

  • Human African Trypanosomiasis: Phenotypic screening of focused kinase libraries identified 1H-imidazo[4,5-b]pyrazin-2(3H)-one scaffolds (derived from 2,5-dibromo-aminopyrazines) that exhibit sub-micromolar cidal activity against Trypanosoma brucei, demonstrating the scaffold's ability to disrupt parasitic signaling pathways [ResearchGate][2].

GPCR Agonism (CNS Disorders)

Beyond kinases, substituted pyrazines have been identified as potent agonists of GPR52, a G-protein coupled receptor implicated in psychiatric and neurological diseases. Compounds such as 3-phenoxyazetidin-1-yl-pyrazines leverage the electron-deficient pyrazine ring to achieve high receptor affinity while maintaining low hERG channel inhibition, a critical safety metric in CNS drug development [Google Patents][3].

KinaseInhibition A Aminopyrazine Derivative B Kinase Hinge Region (e.g., ALK) A->B Hydrogen Bonding (Purine Mimic) C ATP-Binding Pocket Occupation B->C Competitive Inhibition D Blockade of Phosphorylation C->D Prevents ATP Binding

Caption: Mechanism of action for aminopyrazine-based kinase inhibitors via ATP-competitive binding.

Synthetic Methodologies: Overcoming Nucleophilic Deficiencies

Expertise & Causality: The primary challenge in synthesizing aminopyrazine derivatives (such as amides) is the extreme electron deficiency of the exocyclic amine. The two electronegative nitrogen atoms in the pyrazine ring withdraw electron density, drastically lowering the pKa and nucleophilicity of the amine. Standard coupling reagents often fail; for example, N,N′-Carbonyldiimidazole (CDI) shows no reaction with aminopyrazine at 50 °C over 6 days [ACS Publications][5].

To force the reaction, Imidazole·HCl must be used as an acid catalyst. The causality here is critical: unlike 4-aminopyridine (where acid protonates the ring nitrogen and deactivates the amine), aminopyrazine's ring nitrogens are poorly basic. The Imidazole·HCl selectively protonates the acyl-imidazole intermediate, creating a highly electrophilic cationic imidazolide without deactivating the aminopyrazine [ACS Publications][5].

Protocol: Acid-Catalyzed CDI-Mediated Amide Coupling

Objective: Synthesize aminopyrazine amides by overcoming the intrinsic low nucleophilicity of the pyrazine scaffold.

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add CDI (1.1 eq) and stir at room temperature for 1 hour. (Rationale: This forms the baseline acyl-imidazole intermediate).

  • Electrophilic Amplification (Catalysis): Add Imidazole·HCl (1.0 eq) to the mixture. (Rationale: The acid protonates the imidazole leaving group of the intermediate, forming a highly reactive cationic imidazolide).

  • Nucleophilic Addition: Add the aminopyrazine (1.0 eq) and elevate the reactor temperature to 100 °C. (Rationale: Thermal energy is required to overcome the high activation barrier of the electron-deficient pyrazine amine).

  • Isolation: Stir for 24 hours. The combination of acid catalysis and heat drives the reaction to completion (a 6-fold rate increase compared to uncatalyzed conditions). Cool to room temperature, quench with water, extract with ethyl acetate, and purify via recrystallization [ACS Publications][5].

SynthWorkflow A Carboxylic Acid + CDI B Acyl-Imidazole Intermediate A->B Activation (RT, 1h) E Protonated Imidazolide (Highly Electrophilic) B->E Protonation C Aminopyrazine (Low Nucleophilicity) F Aminopyrazine Amide (Target Product) C->F Amine Addition (100°C, 24h) D Imidazole·HCl (Acid Catalyst) D->E H+ Donor E->F Nucleophilic Attack

Caption: Synthetic workflow for CDI-mediated amide coupling of aminopyrazines using acid catalysis.

Quantitative Data Summaries

Table 1: Comparative Reactivity in CDI-Mediated Amide Coupling | Amine Substrate | Reaction Temp (°C) | Acid Catalysis (Imidazole·HCl) | Kinetic Outcome / Rate | Mechanistic Causality | | :--- | :--- | :--- | :--- | :--- | | 4-Aminopyridine | 50 °C | No | k=2.527×10−5 | Standard nucleophilic attack | | 4-Aminopyridine | 50 °C | Yes | k=4.042×10−6 (6x Decrease) | Ring N protonation deactivates exocyclic amine | | Aminopyrazine | 50 °C | No / Yes | No Reaction (after 6 days) | Extreme electron deficiency of pyrazine ring | | Aminopyrazine | 100 °C | Yes | Complete within 24h (6x Increase) | Electrophilic activation of imidazolide overcomes barrier |

Data derived from mechanistic studies on CDI coupling kinetics [ACS Publications][5].

Table 2: Pharmacological Targets of Aminopyrazine Derivatives

Target / Receptor Disease Indication Mechanism of Action Key Scaffold / Derivative
Anaplastic Lymphoma Kinase (ALK) Non-Small Cell Lung Cancer (NSCLC) ATP-competitive hinge binding Aminopyrazine core (overcomes L1196M mutation)
Parasitic Kinases Human African Trypanosomiasis Phenotypic cidal action 1H-imidazo[4,5-b]pyrazin-2(3H)-one

| GPR52 (GPCR) | Central Nervous System (CNS) Disorders | G-protein coupled receptor agonism | 3-phenoxyazetidin-1-yl-pyrazines |

References

  • 4-Aminopyrazine | C4H7N3 | CID 54017740 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • N,N′-Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis with Imidazole·HCl Source: ACS Publications URL:[Link]

  • Discovery of Inhibitors of Trypanosoma brucei by Phenotypic Screening of a Focused Protein Kinase Library Source: ResearchGate URL:[Link]

  • Drug Discovery Targeting Anaplastic Lymphoma Kinase (ALK) Source: ResearchGate URL:[Link]

  • US11780827B2 - Substituted 3-phenoxyazetidin-1-yl-pyrazines Source: Google Patents URL

Sources

Foundational

In-Depth Technical Guide: 4-Aminopyrazine (CAS 59139-50-3)

Executive Summary In the landscape of heterocyclic chemistry and drug development, 4-aminopyrazine (systematically formalized as 4-amino-2H-pyrazin-4-ium-1-ide) serves as a critical, albeit highly specialized, building b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of heterocyclic chemistry and drug development, 4-aminopyrazine (systematically formalized as 4-amino-2H-pyrazin-4-ium-1-ide) serves as a critical, albeit highly specialized, building block. Unlike its isomer 2-aminopyrazine, 4-aminopyrazine features an N-aminated core that imparts unique zwitterionic properties and distinct nucleophilic behavior[1]. This whitepaper provides a rigorous physicochemical profile of 4-aminopyrazine, elucidates its mechanistic role in complex organic synthesis, and establishes self-validating experimental protocols for its application in drug discovery workflows.

Structural Identity and Physicochemical Profiling

The nomenclature of pyrazine derivatives can often lead to structural ambiguity. True 4-aminopyrazine is an N-aminated heterocycle where the amino group is covalently bonded to one of the ring nitrogens, forming an inner salt or zwitterion[1]. This structural configuration significantly alters its solubility, melting point, and reactivity compared to standard C-aminated analogs.

Quantitative Physicochemical Data

To facilitate precise stoichiometric calculations and storage planning, the core quantitative metrics of 4-aminopyrazine are summarized below:

PropertyValue / Description
IUPAC / Systematic Name 4-Amino-2H-pyrazin-4-ium-1-ide[1]
CAS Registry Number 59139-50-3[1]
Molecular Weight 97.12 g/mol [2]
Molecular Formula C4H7N3 (Neutral representation)[2]
SMILES String N[N+]1=CC[N-]C=C1[1]
Storage Conditions Sealed, dry environment at 2-8 °C[1]

Note: The molecular weight of 97.12 g/mol must be strictly adhered to during molarity calculations to prevent stoichiometric imbalances in sensitive catalytic cycles[2].

Mechanistic Behavior in Organic Synthesis

The utility of 4-aminopyrazine in drug development is heavily dictated by the basicity and nucleophilicity of its exocyclic nitrogen. In synthetic pathways such as amide coupling, the electron-deficient nature of the pyrazinium core drastically reduces the reactivity of the amine[3].

When utilizing N,N′-Carbonyldiimidazole (CDI) for amide coupling, standard anilines react rapidly at room temperature. However, 4-aminopyrazine is highly unreactive under these baseline conditions[3]. Successful coupling requires overcoming this activation barrier through elevated thermal energy and precise acid catalysis. The addition of a proton source (like Imidazole·HCl) protonates the acyl imidazole intermediate, increasing its electrophilicity and forcing the sluggish 4-aminopyrazine to undergo nucleophilic attack[3].

AmideCoupling CDI Carbonyldiimidazole (CDI) Intermediate Acyl Imidazole Intermediate CDI->Intermediate Activation Acid Carboxylic Acid Acid->Intermediate Reacts with Product Target Amide (Bioactive Scaffold) Intermediate->Product Nucleophilic Substitution Amine 4-Aminopyrazine (CAS 59139-50-3) Amine->Product N-Attack (100°C required) Catalyst Acid Catalyst (Imidazole·HCl) Catalyst->Intermediate Enhances Electrophilicity

Reaction pathway for CDI-mediated amide coupling with 4-aminopyrazine.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows have been designed with built-in causality and validation checkpoints.

Protocol 1: Analytical Validation and Quality Control

Objective: Verify the structural integrity of 4-aminopyrazine prior to deployment in synthesis, as zwitterionic compounds are prone to degradation if storage conditions (2-8 °C) are compromised[1].

  • Sample Preparation: Dissolve 1.0 mg of 4-aminopyrazine in 1.0 mL of HPLC-grade Methanol.

    • Causality: Methanol effectively disrupts the intermolecular hydrogen bonding inherent to the inner salt structure, ensuring complete and uniform dissolution.

  • HPLC-MS Analysis: Inject 5 µL into a C18 reverse-phase column. Utilize a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile.

    • Causality: The addition of 0.1% formic acid protonates the pyrazine nitrogen, preventing peak tailing and significantly enhancing the ionization efficiency for positive electrospray ionization (ESI+) mass spectrometry. The target m/z should align with the molecular weight of 97.12 g/mol [2].

  • NMR Spectroscopy: Dissolve 10 mg of the compound in DMSO-d6 for 1H-NMR analysis.

    • Causality: DMSO-d6 provides the high dielectric constant necessary to stabilize the zwitterion, yielding sharp, well-resolved signals for the aromatic protons without solvent-induced peak broadening.

QCWorkflow Start Raw 4-Aminopyrazine (CAS: 59139-50-3) Prep Sample Prep (Methanol Dissolution) Start->Prep 1 mg / 10 mg aliquots HPLC HPLC-MS Analysis (0.1% Formic Acid) Prep->HPLC Mass & Purity Check NMR 1H-NMR Spectroscopy (DMSO-d6) Prep->NMR Structural Check Pass QA Passed (Proceed to Synthesis) HPLC->Pass m/z = 97.12 Fail QA Failed (Recrystallize) HPLC->Fail Impurities Detected NMR->Pass Sharp Aromatic Peaks NMR->Fail Peak Broadening

Analytical validation workflow for ensuring 4-aminopyrazine integrity.

Protocol 2: High-Temperature Amide Coupling Workflow

Objective: Synthesize a target amide using 4-aminopyrazine, overcoming its inherent low nucleophilicity[3].

  • Activation Phase: In a flame-dried, argon-purged flask, dissolve 1.0 equivalent of the target carboxylic acid in anhydrous N,N-Dimethylformamide (DMF). Add 1.2 equivalents of CDI. Stir at 25 °C for 1 hour.

    • Causality: This step pre-forms the highly reactive acyl imidazole intermediate. Anhydrous conditions are critical, as moisture will rapidly hydrolyze CDI and the intermediate back to the starting acid.

  • Amine Introduction: Add 1.0 equivalent of 4-aminopyrazine (CAS 59139-50-3)[1] to the reaction mixture.

  • Catalysis and Thermal Driving: Add 0.5 equivalents of Imidazole·HCl. Immediately elevate the reaction temperature to 100 °C and maintain for 24 hours.

    • Causality: As established in kinetic studies, 4-aminopyrazine fails to react at 50 °C over multiple days. The combination of 100 °C thermal energy and acid catalysis (which protonates the intermediate to increase its electrophilicity) is strictly required to drive the reaction to completion[3].

  • Quench and Isolation: Cool the vessel to room temperature. Quench with saturated aqueous NaHCO3 to neutralize the acid catalyst, and extract the target amide using ethyl acetate.

References

  • PubChem - 4-Aminopyrazine | C4H7N3 | CID 54017740. National Center for Biotechnology Information. Available at:[Link]

  • ACS Publications - N,N′-Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis with Imidazole·HCl. Available at:[Link]

Sources

Exploratory

4-Aminopyrazine: A Comprehensive Technical Guide to its Solubility in Aqueous and Organic Media

This in-depth guide provides a comprehensive technical overview of the solubility of 4-Aminopyrazine, a critical parameter for its application in pharmaceutical and chemical research. Due to the scarcity of publicly avai...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth guide provides a comprehensive technical overview of the solubility of 4-Aminopyrazine, a critical parameter for its application in pharmaceutical and chemical research. Due to the scarcity of publicly available experimental data for this specific isomer, this guide focuses on the underlying physicochemical principles, authoritative protocols for experimental determination, and predictive insights based on its chemical structure.

Introduction to 4-Aminopyrazine and its Significance

4-Aminopyrazine is an aromatic heterocyclic amine, a derivative of pyrazine. While its isomer, 2-aminopyrazine, is a well-documented precursor in medicinal chemistry, 4-aminopyrazine represents a structurally distinct building block.[1][2] Understanding its solubility is a cornerstone for any application, from synthetic reaction design and purification to formulation for biological screening. The precise placement of the amino group at the 4-position governs its electronic properties, hydrogen bonding potential, and ultimately, its interaction with various solvents.

Physicochemical Properties Influencing Solubility

The solubility of a compound is intrinsically linked to its molecular properties. For 4-Aminopyrazine, the following are paramount:

  • Chemical Structure: The molecule consists of a pyrazine ring, which is electron-deficient, and an amino group (-NH2), which is a strong electron-donating group. This combination creates a polar molecule with specific hydrogen bonding capabilities. The amino group can act as a hydrogen bond donor, while the two ring nitrogens act as hydrogen bond acceptors.

  • LogP: The octanol-water partition coefficient (LogP) is a measure of a molecule's lipophilicity. A lower LogP indicates higher hydrophilicity and generally greater aqueous solubility. Computational models are often used to predict LogP values in early drug development.[6][7] For the related compound N-aminopyrazine, a computed XLogP3 value is -0.9, suggesting a high degree of hydrophilicity.[8]

  • Crystal Lattice Energy: In the solid state, the energy of the crystal lattice must be overcome for the solute to dissolve. Strong intermolecular forces, such as hydrogen bonding in the crystal structure, lead to higher lattice energy and can decrease solubility.

Aqueous Solubility of 4-Aminopyrazine

The solubility of 4-Aminopyrazine in water is a crucial parameter for its biological and pharmaceutical applications.

Factors Affecting Aqueous Solubility
  • pH: The solubility of 4-Aminopyrazine in water is expected to be highly pH-dependent. In acidic solutions, the amino group and/or the ring nitrogens will be protonated, forming a cationic species (an ammonium salt). This salt form will be significantly more soluble in water than the neutral molecule.[4]

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is typically endothermic. The precise relationship for 4-aminopyrazine would need to be determined experimentally.

  • Co-solvents and Excipients: In formulations, co-solvents (e.g., ethanol, propylene glycol) can be used to increase the solubility of poorly soluble compounds. Other excipients can also influence solubility through various interactions. The poor solubility of some pyrazine-containing drug candidates has been a focus of medicinal chemistry efforts, with strategies developed to improve this property.[9]

Experimental Determination of Aqueous Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[10] This protocol provides a reliable and reproducible system for obtaining this critical data.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

  • Preparation of Saturated Solution: Add an excess amount of solid 4-Aminopyrazine to a known volume of the aqueous medium (e.g., purified water or a specific pH buffer) in a sealed glass vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[11]

  • Equilibration: Agitate the vials in a temperature-controlled shaker (e.g., at 25 °C or 37 °C) for a sufficient period to reach equilibrium. This is typically 24 to 48 hours. It is critical to confirm that equilibrium has been reached by sampling at multiple time points (e.g., 24h, 48h) and ensuring the measured concentration is stable.[12][13]

  • Phase Separation: After equilibration, separate the solid and liquid phases. This is typically achieved by allowing the suspension to settle, followed by centrifugation to pellet the remaining solid.[10]

  • Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant. It is crucial to avoid disturbing the solid pellet. Dilute the sample accurately with a suitable solvent to bring the concentration into the linear range of the analytical method.

  • Quantification: Analyze the concentration of 4-Aminopyrazine in the diluted sample using a validated analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).[11][12] A calibration curve with standards of known concentration must be used for accurate quantification.

  • Calculation: Determine the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in units such as mg/mL or µM.[11]

Diagram: Shake-Flask Solubility Determination Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess 4-Aminopyrazine to aqueous buffer B Seal vials A->B C Agitate at constant temperature (24-48h) B->C D Confirm equilibrium (stable concentration) C->D E Centrifuge sample to pellet undissolved solid D->E F Withdraw clear supernatant E->F G Dilute aliquot F->G H Analyze via HPLC-UV against calibration curve G->H I Calculate solubility H->I

Caption: Workflow for thermodynamic solubility using the shake-flask method.

Solubility in Organic Solvents

The solubility of 4-Aminopyrazine in organic solvents is essential for its synthesis, purification (e.g., recrystallization), and use in non-aqueous reaction media.

Factors Influencing Organic Solubility
  • Solvent Polarity: The "like dissolves like" principle is key. As a polar molecule, 4-Aminopyrazine is expected to be more soluble in polar organic solvents than in nonpolar ones.

  • Hydrogen Bonding: The solubility will be significantly enhanced in solvents that can participate in hydrogen bonding.

    • Protic Solvents (e.g., methanol, ethanol) can act as both hydrogen bond donors and acceptors, and are expected to be good solvents.

    • Aprotic Polar Solvents (e.g., DMSO, DMF) can act as hydrogen bond acceptors, interacting with the amino group of 4-aminopyrazine, and are also likely to be effective solvents.

  • Temperature: Solubility in organic solvents generally increases with temperature, a principle that is fundamental to purification by recrystallization.

Expected Solubility Profile

While specific quantitative data for 4-Aminopyrazine is not available in the provided search results, a qualitative profile can be predicted. The related compound 2-aminopyrazine is described as soluble in methanol.[14] Similarly, small amines are generally soluble in less polar solvents like ether and alcohol.[4] Based on these principles, the following table presents an expected solubility trend. Researchers must experimentally verify these values.

SolventSolvent TypeExpected SolubilityRationale
WaterPolar ProticpH-dependent; likely moderate to high when protonatedCapable of extensive H-bonding; forms soluble salts at low pH.[3]
Methanol / EthanolPolar ProticHighExcellent H-bond donor and acceptor capabilities.
DMSO / DMFPolar AproticHighStrong H-bond acceptors and high polarity.
AcetonitrilePolar AproticModeratePolar, but a weaker H-bond acceptor than DMSO/DMF.
Ethyl AcetateModerately PolarLow to ModerateH-bond acceptor, but overall less polar.
DichloromethaneWeakly PolarLowLimited polarity and no H-bonding capability.
Toluene / HexaneNonpolarVery Low / InsolubleMismatch in polarity ("like dissolves like" principle).

Predictive Models and Influencing Factors

In modern drug discovery, computational tools are used to predict physicochemical properties before a compound is synthesized. These models help prioritize candidates with favorable characteristics. The solubility of 4-aminopyrazine is a complex interplay between its intrinsic properties and the environment of the solvent.

Diagram: Factors Influencing 4-Aminopyrazine Solubility

G cluster_physchem Intrinsic Molecular Properties cluster_env External System Properties Solubility 4-Aminopyrazine Solubility pKa pKa pKa->Solubility influences LogP LogP (Lipophilicity) LogP->Solubility correlates with CrystalLattice Crystal Lattice Energy CrystalLattice->Solubility opposes Structure Structure (H-Bonding, Polarity) Structure->Solubility governs pH pH (Aqueous) pH->Solubility modulates Temperature Temperature Temperature->Solubility modulates Solvent Solvent Properties Solvent->Solubility determines Excipients Co-solvents & Excipients Excipients->Solubility modifies

Caption: Interplay of intrinsic and external factors on solubility.

Conclusion

A comprehensive understanding of the solubility of 4-Aminopyrazine is fundamental for its successful application in research and development. While specific experimental data remains to be published, this guide has established the core physicochemical principles that govern its solubility. By applying the authoritative shake-flask protocol detailed herein, researchers can generate the high-quality, reliable data needed to advance their work, from optimizing reaction conditions to developing robust formulations for further study.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 54017740, 4-Aminopyrazine. Retrieved from [Link].

  • U.S. EPA (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link].

  • Fiveable (n.d.). Amines and Heterocycles | Organic Chemistry Class Notes. Retrieved from [Link].

  • Unknown Author (2020). Amines and Heterocycles. Retrieved from [Link].

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 78747, Aminopyrazine. Retrieved from [Link].

  • ResearchGate (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link].

  • Michigan State University Department of Chemistry (n.d.). Amine Reactivity. Retrieved from [Link].

  • Unknown Author (2018). Amines and Heterocycles. Retrieved from [Link].

  • Lumen Learning (n.d.). Properties of amines | Organic Chemistry II. Retrieved from [Link].

  • Chem-Impex International, Inc. (n.d.). Aminopyrazine. Retrieved from [Link].

  • ChemBK (2024). AMINOPYRAZINE. Retrieved from [Link].

  • Occupational Safety and Health Administration (2020). 4-AMINOPYRIDINE. Retrieved from [Link].

  • PubMed (n.d.). [Computerized logP prediction using fragment methods]. Retrieved from [Link].

  • National Center for Biotechnology Information (n.d.). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. Retrieved from [Link].

  • MDPI (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link].

  • MDPI (2021). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. Retrieved from [Link].

  • ResearchGate (2025). Prediction of logP for Pt(II) and Pt(IV) complexes: Comparison of statistical and quantum-chemistry based approaches. Retrieved from [Link].

Sources

Foundational

A Comprehensive Safety and Handling Guide for 4-Aminopyridine

Section 1: Introduction and Scope 4-Aminopyridine (IUPAC name: Pyridin-4-amine; CAS No: 504-24-5) is a potent and versatile chemical compound utilized across various scientific disciplines. In biomedical research, it ser...

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Author: BenchChem Technical Support Team. Date: March 2026

Section 1: Introduction and Scope

4-Aminopyridine (IUPAC name: Pyridin-4-amine; CAS No: 504-24-5) is a potent and versatile chemical compound utilized across various scientific disciplines. In biomedical research, it serves as a crucial pharmacological tool for studying potassium channel function and has been investigated for treating neurological conditions.[1][2] It is also employed as a highly effective avicide, or bird repellent, in agricultural and public settings.[3][4][5]

However, the same properties that make 4-Aminopyridine effective also render it a substance with high acute toxicity, posing significant risks if not handled with the utmost care.[2][5] Exposure can occur through ingestion, inhalation, or skin contact, with potentially fatal consequences.[1][3][6]

This guide provides an in-depth, technically-focused overview of the safety, handling, and emergency protocols for 4-Aminopyridine. It is designed for researchers, laboratory personnel, and drug development professionals who may work with this compound. By synthesizing data from authoritative safety data sheets (SDS) and toxicological profiles, this document aims to instill a culture of safety through a deep understanding of the material's hazards and the rationale behind prescribed safety procedures.

A Note on Nomenclature: This guide addresses 4-Aminopyridine (C5H6N2) . The user's original query mentioned "4-Aminopyrazine." While structurally related, the vast majority of safety and toxicological data available under this hazard profile corresponds to 4-Aminopyridine. This document will exclusively focus on 4-Aminopyridine to ensure accuracy and relevance to the established safety data.

Section 2: Hazard Identification and Classification

4-Aminopyridine is classified as a highly hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary dangers are its severe acute toxicity via all routes of exposure and its corrosive effects on skin and eyes.

The compound's toxicity stems from its function as a potassium (K+) channel blocker.[2] By inhibiting these channels, it enhances the release of neurotransmitters, leading to overstimulation of the central nervous system, which can manifest as tremors, seizures, and cardiac arrhythmia.[5][7] This mechanism underscores why even minimal exposure must be rigorously avoided.

Table 1: GHS Hazard Classification for 4-Aminopyridine

Hazard Class Category Hazard Statement Code Hazard Statement GHS Pictogram
Acute Toxicity, Oral Category 2 H300 Fatal if swallowed 💀 (GHS06)
Acute Toxicity, Dermal Category 3 H311 Toxic in contact with skin 💀 (GHS06)
Acute Toxicity, Inhalation Category 3 H331 Toxic if inhaled 💀 (GHS06)
Skin Corrosion/Irritation Category 1C H314 Causes severe skin burns and eye damage corrosive (GHS05)
Serious Eye Damage/Irritation Category 1 H318 Causes serious eye damage corrosive (GHS05)
Specific Target Organ Toxicity (Single Exposure) Category 3 H335 May cause respiratory irritation ❗ (GHS07)

| Hazardous to the Aquatic Environment, Long-Term | Category 2 | H411 | Toxic to aquatic life with long lasting effects | environment (GHS09) |

GHS_Hazard_Communication cluster_chemical Chemical Identity cluster_hazards Primary Hazards cluster_response Required Response Chemical 4-Aminopyridine (CAS: 504-24-5) Tox Acute Toxicity (Fatal/Toxic) GHS06 💀 Chemical->Tox Corr Skin/Eye Corrosion (Severe Burns) GHS05 corrosive Chemical->Corr Env Environmental Hazard (Aquatic Toxicity) GHS09 environment Chemical->Env Signal Signal Word: DANGER Tox->Signal Requires Corr->Signal Requires Env->Signal Requires

Caption: GHS hazard communication for 4-Aminopyridine.

Section 3: Emergency Procedures and First Aid

Immediate and correct first aid is critical following any exposure to 4-Aminopyridine. The primary goal is to decontaminate the individual and seek immediate, professional medical attention. All laboratory personnel must be familiar with these procedures and the location of emergency equipment before handling the compound.

Protocol 1: First-Aid Response
  • General Advice:

    • Move the victim out of the hazardous area immediately.[1]

    • First responders must protect themselves from exposure.

    • Show the Safety Data Sheet to attending medical personnel.[1][3]

    • Symptoms may be delayed; keep the victim under observation.[8]

  • If Inhaled:

    • Action: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration, preferably with a pocket mask with a one-way valve.[1][6][8] Do not use the mouth-to-mouth method.[6]

    • Causality: This removes the victim from the source of exposure and ensures oxygenation. Artificial respiration is necessary to prevent respiratory arrest.

    • Follow-up: Call a physician or poison control center immediately.[3][6]

  • In Case of Skin Contact:

    • Action: Immediately take off all contaminated clothing.[3][8] Rinse the affected skin area with copious amounts of water and soap for at least 15 minutes.[3][9]

    • Causality: Prompt removal of contaminated clothing and thorough washing are essential to minimize dermal absorption, which is a significant route of toxicity.[5]

    • Follow-up: Seek immediate medical attention.[6]

  • In Case of Eye Contact:

    • Action: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][9] If present, remove contact lenses after the initial flushing.[8]

    • Causality: The corrosive nature of 4-Aminopyridine can cause severe and permanent eye damage. Immediate and prolonged irrigation is vital to dilute and remove the chemical.

    • Follow-up: Seek immediate medical attention from an ophthalmologist.[3]

  • If Swallowed:

    • Action: Rinse the mouth thoroughly with water.[1][8] Do NOT induce vomiting, as this can cause further damage.[6][10] If the person is conscious, give them a couple of glasses of water to drink.[3]

    • Causality: Ingestion is the most acute route of toxicity ("Fatal if swallowed"). Rinsing and dilution can help, but professional medical intervention is non-negotiable. Inducing vomiting can damage the esophagus.

    • Follow-up: Call a poison control center or physician immediately.[6][11]

Section 4: Fire and Explosion Hazard Data

While not classified as flammable, 4-Aminopyridine is a combustible solid that will burn.[9][12] The primary hazard in a fire is not the flammability of the material itself, but the highly toxic and irritating gases produced upon thermal decomposition.

  • Hazardous Combustion Products: Fire conditions will generate hazardous fumes, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[3][9][10]

  • Suitable Extinguishing Media: Use extinguishing agents appropriate for the surrounding fire. Recommended media include dry chemical powder, carbon dioxide (CO2), alcohol-resistant foam, and water spray.[3][9][10]

Protocol 2: Fire-Fighting Protocol
  • Evacuation: Evacuate the area immediately and fight the fire from a safe distance.[3]

  • Personal Protection: Firefighters must wear full protective clothing and a Self-Contained Breathing Apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[3][9] This is non-negotiable due to the toxic fumes generated.

  • Extinguishing Strategy: Use water spray to cool fire-exposed containers and knock down vapors.[3][12] Avoid using a heavy water stream, which could scatter the dust.[13]

  • Containment: Prevent fire-fighting water runoff from entering sewers or public waterways, as the substance is toxic to aquatic life.[3][14]

Section 5: Accidental Release and Containment

A spill of 4-Aminopyridine in a laboratory setting must be treated as a serious incident requiring immediate and careful action.

Protocol 3: Spill Cleanup and Decontamination
  • Immediate Actions:

    • Evacuate all non-essential personnel from the spill area.[8][10]

    • Ensure the area is well-ventilated, but avoid actions that could make the powder airborne.

    • Remove all sources of ignition.[12]

  • Don Personal Protective Equipment (PPE): Before approaching the spill, don the appropriate PPE as outlined in Section 6, including a respirator, chemical-resistant gloves (double-gloving is recommended), safety goggles and face shield, and a lab coat.[15]

  • Containment & Cleanup:

    • For small, dry spills: Gently cover the spill with an inert absorbent material like sand or vermiculite.[3] Carefully sweep or shovel the material into a suitable, labeled hazardous waste container.[9][10] Use non-sparking tools.[3][14] DO NOT use compressed air or dry sweeping that generates dust.

    • Decontamination: After the material has been collected, decontaminate the area. Some sources recommend spreading the area with lime or another absorbent material and leaving it for at least one hour before washing.[3] Clean the area with soap and water.

    • Waste Disposal: Place all contaminated materials (absorbent, PPE, cleaning tools) into a sealed, properly labeled hazardous waste container for disposal according to institutional and local regulations.

Spill_Response_Workflow start Spill of 4-Aminopyridine Occurs evacuate Evacuate Area & Alert Personnel start->evacuate assess Assess Spill Size & Don Full PPE evacuate->assess small_spill Small, Controllable Spill assess->small_spill Yes large_spill Large or Uncontrolled Spill assess->large_spill No contain Cover with Inert Material (e.g., Vermiculite) small_spill->contain contact_ehs Contact Emergency Responders & Institutional EHS large_spill->contact_ehs collect Carefully Sweep into Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area (Lime/Soap & Water) collect->decontaminate dispose Dispose of All Waste as Hazardous decontaminate->dispose end Incident Reported & Area Secured dispose->end contact_ehs->end

Caption: A logical workflow for responding to a 4-Aminopyridine spill.

Section 6: Safe Handling, Storage, and Exposure Control

Proactive measures, including proper engineering controls and consistent use of PPE, are the foundation of working safely with 4-Aminopyridine.

Engineering Controls & Personal Protective Equipment (PPE)

The hierarchy of controls must be applied to minimize exposure. Engineering controls are the most effective and should be prioritized.

Hierarchy_of_Controls Most Effective elim Elimination (Not Feasible) sub Substitution (Difficult due to unique properties) eng Engineering Controls (Fume Hood, Glovebox) admin Administrative Controls (SOPs, Training) ppe Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Respirator)

Caption: Hierarchy of controls for managing 4-Aminopyridine exposure.

  • Engineering Controls: Always handle 4-Aminopyridine within a certified chemical fume hood or a glove box to contain dust and vapors.[1] Ensure that emergency eyewash stations and safety showers are readily accessible and have been recently tested.[3][10]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for all work involving this compound.[1] All personnel must receive documented training on its specific hazards and handling procedures.[1]

Table 2: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended.[15] Prevents skin contact and absorption, a primary route of toxic exposure.[3][15]
Eye/Face Protection ANSI-approved safety goggles or chemical splash goggles. A face shield should be worn for splash hazards.[10][15] Protects eyes from dust particles and splashes, preventing severe, corrosive damage.[3][15]
Skin/Body Protection A fully buttoned laboratory coat, full-length pants, and closed-toe shoes.[15] Prevents accidental skin exposure to dust or spills.[3][15]

| Respiratory Protection | Not required if handled exclusively within a functioning chemical fume hood. For spill cleanup or if a hood is unavailable, a NIOSH-approved respirator is mandatory.[1][15] | Prevents inhalation of toxic dust, a significant exposure risk.[3][15] |

Procedural Guidelines for Safe Handling
  • Avoid breathing dust or creating aerosols.[3][11][14]

  • Weigh and handle the solid form of the chemical in a fume hood to prevent dust from becoming airborne.

  • Do not eat, drink, or smoke in any area where 4-Aminopyridine is handled or stored.[3][8][11]

  • Wash hands and any exposed skin thoroughly with soap and water after handling, even if gloves were worn.[3][11]

  • Launder any contaminated clothing before reuse; do not take it home.[3]

Storage Requirements
  • Security: Store in a designated, locked-up cabinet or area to restrict access.[3][6][8][10] Containers should be labeled with a "HIGHLY ACUTE TOXIN" warning.[1]

  • Conditions: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[8][10][14] Protect from direct sunlight and moisture.[11]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[6][10]

Section 7: Physical, Chemical, and Toxicological Properties

Table 3: Physicochemical Properties of 4-Aminopyridine

Property Value Source
Chemical Formula C5H6N2 [6]
Molecular Weight 94.12 g/mol [6]
Appearance Off-white to tan/beige solid powder [8][16]
Melting Point 158.5 °C (317.3 °F) [8]

| Solubility | Soluble in water |[4] |

Toxicological Profile
  • Mechanism of Action: As a potassium channel blocker, 4-Aminopyridine enhances synaptic transmission throughout the central and peripheral nervous systems.[2]

  • Acute Toxicity: The compound is highly toxic to mammals.[5] The oral LD50 in mice is 20 mg/kg, and in rats, it is 20-29 mg/kg.[3][5] It is readily absorbed through the skin.[5]

  • Health Effects: Exposure can cause headache, dizziness, tremors, sweating, hypersalivation, and at higher doses, convulsions, cardiac arrhythmia, and death.[3][7] It is a recognized irritant to the skin, eyes, and respiratory system.[4][8]

Ecotoxicological Profile
  • Aquatic Toxicity: 4-Aminopyridine is classified as toxic to aquatic life with long-lasting effects.[3][8] It should not be allowed to enter drains or waterways.

  • Avian Toxicity: It is extremely toxic to birds and is used commercially as an avicide.[5] This high toxicity necessitates extreme care to prevent environmental release where non-target species could be exposed.

Section 8: Disposal Considerations

All waste containing 4-Aminopyridine, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be treated as hazardous waste.

  • Waste Collection: Collect all waste in designated, sealed, and clearly labeled containers. Do not mix with other waste streams.

  • Disposal: Dispose of all waste through your institution's Environmental Health and Safety (EHS) office and in accordance with all local, regional, and national regulations.[3][8] Never dispose of 4-Aminopyridine down the drain.

References

  • Chem Service. (2014).
  • Jubilant Ingrevia Limited. (2024).
  • Thermo Fisher Scientific. (2025).
  • Fisher Scientific. (2025).
  • SynQuest Laboratories, Inc. (2016).
  • University of Georgia.
  • ECHEMI.
  • BenchChem. (2025). Personal protective equipment for handling 4-aminopyridine-3-sulfonic Acid.
  • Loba Chemie. (2013). 4-AMINOPYRIDINE For Synthesis MSDS.
  • Santa Cruz Biotechnology.
  • AERU, University of Hertfordshire. (2025). 4-aminopyridine (Ref: PRC 1237).
  • EXTOXNET. (1996).
  • U.S. Environmental Protection Agency (EPA). Aminopyridines - Chemical Hazard Review.
  • Suvchem Laboratory Chemicals. 4-AMINOPYRIDINE (FOR SYNTHESIS)
  • ResearchGate. (Various Authors). Poisoning with 4-Aminopyridine: Report of Three Cases.

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Exploratory

4-Aminopyrazine: A Technical Guide to Its Potential Research Applications

Abstract 4-Aminopyrazine, a heterocyclic amine, is a versatile scaffold that has garnered significant interest within the scientific community. Its unique electronic properties and structural resemblance to endogenous pu...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-Aminopyrazine, a heterocyclic amine, is a versatile scaffold that has garnered significant interest within the scientific community. Its unique electronic properties and structural resemblance to endogenous purines make it a valuable building block in medicinal chemistry and a powerful tool for probing biological systems. This guide provides an in-depth exploration of the potential research applications of 4-aminopyrazine, moving beyond a simple recitation of facts to offer a nuanced understanding of its utility. We will delve into its fundamental chemical characteristics, explore its role as a pharmacophore in various therapeutic areas, and provide detailed experimental workflows for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this compelling molecule.

Core Chemical and Physical Properties

A thorough understanding of a molecule's physicochemical properties is paramount to its successful application in research. 4-Aminopyrazine (also known as pyrazin-2-amine) is a crystalline solid, typically appearing as an off-white to pale yellow powder.[1][2] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C4H5N3[3][4]
Molecular Weight 95.10 g/mol [3]
CAS Number 5049-61-6[3][4]
Melting Point 118-120 °C[3]
Solubility Soluble in water.[1] Soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[5][1][5]
pKa 6.38±0.10 (Predicted)[6]

The pyrazine ring, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, confers both stability and specific reactivity to the molecule. The amino group at position 2 introduces basic and nucleophilic characteristics, making it a key site for chemical modification and interaction with biological targets.[1][7]

Synthesis and Reactivity

The synthesis of 4-aminopyrazine can be achieved through various routes. A common laboratory-scale method involves the reaction of 2-cyanopyrazine with sodium hydroxide and sodium hypochlorite.[1] Industrial-scale synthesis often employs different strategies, such as the Hofmann degradation of isonicotinamide.[8] The reactivity of 4-aminopyrazine is influenced by the interplay between the electron-withdrawing pyrazine ring and the electron-donating amino group. It readily participates in nucleophilic substitution and coupling reactions, making it a versatile starting material for the synthesis of a diverse range of derivatives.[7] Its reactivity with halogens and interhalogens has also been studied, revealing the formation of charge-transfer complexes and ionic species.[9][10]

Potential Therapeutic Applications: A Mechanistic Overview

The structural similarity of 4-aminopyrazine to purine scaffolds allows it to interact with a variety of biological targets, making it a privileged scaffold in drug discovery.[1] Its derivatives have shown promise in several therapeutic areas, which we will explore in detail below.

Oncology: Targeting Kinase Signaling

Rationale: Uncontrolled cell proliferation, a hallmark of cancer, is often driven by aberrant kinase activity. Kinases are a class of enzymes that regulate numerous cellular processes, and their dysregulation is a common feature of many cancers. The pyrazine ring can serve as a bioisostere for the purine core of ATP, the natural substrate for kinases. By modifying the substituents on the 4-aminopyrazine core, medicinal chemists can design potent and selective kinase inhibitors.

Mechanism of Action: 4-Aminopyrazine-based kinase inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the target kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade that promotes cancer cell growth and survival.

Key Research Findings:

  • Derivatives of 4-aminopyrazine have been investigated as inhibitors of various kinases implicated in cancer, including p21-activated kinase 4 (PAK4), which is overexpressed in many cancer types.[11]

  • Novel 2-aminopyrazine tyrosine kinase inhibitors, such as AKN-032, have demonstrated significant preclinical activity in acute myeloid leukemia.

Experimental Workflow: Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a 4-aminopyrazine derivative against a target kinase.

Kinase_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound Test Compound (4-Aminopyrazine derivative) Incubation Incubate Components (Compound, Kinase, Substrate, ATP) Compound->Incubation Kinase Target Kinase Kinase->Incubation Substrate Kinase Substrate Substrate->Incubation ATP ATP ATP->Incubation Detection Measure Phosphorylated Substrate Incubation->Detection Analysis Calculate IC50 Value Detection->Analysis

Caption: Workflow for a typical kinase inhibition assay.

Protocol:

  • Compound Preparation: Prepare a stock solution of the 4-aminopyrazine derivative in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound to test a range of concentrations.

  • Reaction Setup: In a microplate, add the target kinase, its specific substrate, and ATP to a reaction buffer.

  • Initiate Reaction: Add the diluted test compound to the reaction wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., Kinase-Glo®) or immunoassays (e.g., ELISA).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Neuroscience: Modulating Ion Channels and Neurotransmitter Release

Rationale: The nervous system relies on the precise control of ion flow across neuronal membranes and the regulated release of neurotransmitters. Ion channel dysfunction and imbalances in neurotransmission are implicated in a wide range of neurological and psychiatric disorders. The isomeric compound, 4-aminopyridine (not 4-aminopyrazine), is a well-known potassium channel blocker used to treat multiple sclerosis.[12][13] While distinct, the aminopyrazine scaffold also holds potential for modulating neuronal excitability.

Potential Mechanisms of Action:

  • Ion Channel Modulation: 4-Aminopyrazine derivatives could be designed to interact with specific ion channels, such as potassium or calcium channels, to alter neuronal firing patterns.

  • Neurotransmitter Release: By modulating ion channel activity, these compounds could indirectly influence the release of neurotransmitters like acetylcholine, GABA, and glutamate.[13]

Key Research Findings (on the related 4-aminopyridine):

  • 4-Aminopyridine blocks voltage-gated potassium channels, which prolongs action potentials and increases neurotransmitter release at the neuromuscular junction.[12]

  • It has shown therapeutic benefits in managing symptoms of multiple sclerosis and Lambert-Eaton myasthenic syndrome.[12]

  • Recent research has explored its use in treating certain genetic epilepsy syndromes, such as those related to KCNA2 gene mutations.[12]

  • New peptide derivatives of 4-aminopyridine have been synthesized with the aim of reducing its toxicity while retaining its therapeutic effects for neurodegenerative disorders.[14]

Experimental Workflow: Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in individual neurons.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Culture Culture Neurons Seal Form a Gigaseal between pipette and cell membrane Cell_Culture->Seal Pipette Prepare Patch Pipette (filled with internal solution) Pipette->Seal Record_Baseline Record Baseline Ion Channel Activity Seal->Record_Baseline Apply_Compound Apply 4-Aminopyrazine Derivative Record_Baseline->Apply_Compound Record_Effect Record Changes in Channel Activity Apply_Compound->Record_Effect Analysis Analyze Current Traces (Amplitude, Kinetics) Record_Effect->Analysis

Caption: A simplified workflow for patch-clamp electrophysiology.

Protocol:

  • Cell Preparation: Culture primary neurons or a suitable neuronal cell line on coverslips.

  • Pipette Preparation: Fabricate a glass micropipette with a fine tip and fill it with an internal solution that mimics the intracellular ionic environment.

  • Seal Formation: Using a micromanipulator, bring the pipette tip into contact with the cell membrane and apply gentle suction to form a high-resistance "gigaseal."

  • Recording Configuration: Establish a whole-cell or single-channel recording configuration by rupturing the patch of membrane under the pipette tip.

  • Baseline Recording: Record the baseline activity of the ion channel of interest by applying specific voltage protocols.

  • Compound Application: Perfuse the bath solution with the 4-aminopyrazine derivative at a known concentration.

  • Effect Recording: Record the changes in ion channel currents in the presence of the compound.

  • Data Analysis: Analyze the recorded current traces to determine the effect of the compound on channel properties such as current amplitude, activation and inactivation kinetics, and voltage-dependence.

Infectious Diseases: Antimicrobial and Antiviral Potential

Rationale: The need for new antimicrobial and antiviral agents is a pressing global health concern due to the rise of drug-resistant pathogens. Heterocyclic compounds, including pyrazine derivatives, have a long history in the development of anti-infective drugs. Their ability to engage in hydrogen bonding and other non-covalent interactions makes them suitable candidates for binding to essential microbial enzymes or viral proteins.

Potential Mechanisms of Action:

  • Enzyme Inhibition: 4-Aminopyrazine derivatives could inhibit crucial enzymes in bacterial or fungal metabolic pathways, leading to cell death.

  • Viral Replication Inhibition: These compounds could interfere with key stages of the viral life cycle, such as entry into host cells, replication of genetic material, or assembly of new viral particles.

Key Research Findings:

  • Derivatives of pyrazine-2-carboxylic acid have been synthesized and shown to possess antioxidant and antimicrobial activities.[15]

  • Some aminopyrazine derivatives have been reported to exhibit good antioxidant activity.[15]

  • The broader class of aminopyrazines serves as a key intermediate in the synthesis of various pharmaceuticals, including antiviral agents.[1][2]

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

MIC_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reading Reading cluster_result Result Compound_Dilution Serially Dilute 4-Aminopyrazine Derivative Inoculation Inoculate Diluted Compound with Microorganism Compound_Dilution->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculation Incubate_Plate Incubate Microplate Inoculation->Incubate_Plate Visual_Inspection Visually Inspect for Turbidity (Growth) Incubate_Plate->Visual_Inspection Determine_MIC Determine MIC (Lowest concentration with no growth) Visual_Inspection->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Compound Dilution: In a 96-well microplate, prepare a two-fold serial dilution of the 4-aminopyrazine derivative in a suitable microbial growth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., bacteria or fungi) at a specific concentration (e.g., 10^5 CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microplate containing the diluted compound. Include a positive control (microorganism in medium only) and a negative control (medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Beyond Therapeutics: Other Research Applications

The utility of 4-aminopyrazine is not limited to drug discovery. Its chemical properties make it a valuable tool in other areas of research.

  • Materials Science: The electron-accepting nature of the pyrazine ring makes 4-aminopyrazine and its derivatives interesting candidates for the development of organic semiconductors and fluorescent probes.[1]

  • Coordination Chemistry: 4-Aminopyrazine can act as a ligand, forming coordination complexes with various metal ions. These complexes may exhibit interesting catalytic or material properties.[2]

  • Synthetic Chemistry: As a versatile building block, 4-aminopyrazine is a key starting material for the synthesis of a wide array of more complex heterocyclic compounds.[1][7]

Conclusion and Future Directions

4-Aminopyrazine is a molecule of significant and diverse potential. Its straightforward synthesis, versatile reactivity, and privileged structural motifs ensure its continued relevance in medicinal chemistry and beyond. Future research will likely focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the 4-aminopyrazine scaffold to optimize potency, selectivity, and pharmacokinetic properties for specific biological targets.

  • Novel Therapeutic Targets: Exploring the activity of 4-aminopyrazine derivatives against emerging drug targets in areas such as inflammation, metabolic diseases, and rare genetic disorders.

  • Advanced Materials: Designing and synthesizing novel 4-aminopyrazine-based materials with tailored electronic and photophysical properties for applications in electronics and sensing.

This guide has provided a comprehensive overview of the potential research applications of 4-aminopyrazine, grounded in its fundamental chemical properties and supported by established experimental methodologies. It is our hope that this document will serve as a valuable resource for scientists and researchers, inspiring further innovation and discovery with this remarkable heterocyclic compound.

References

  • 4-Aminopyridine = 99 504-24-5 - Sigma-Aldrich. (n.d.).
  • 4-AMINOPYRIDAZINE | 20744-39-2 - ChemicalBook. (2026, January 13).
  • 4-Aminopyrazine | C4H7N3 | CID 54017740 - PubChem - NIH. (n.d.).
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  • Aminopyrazine 5049-61-6 wiki - Guidechem. (n.d.).
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  • CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine - Google Patents. (n.d.).
  • (PDF) Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium - ResearchGate. (2019, March 8).
  • 4-Aminopyridine - PRODUCT INFORMATION. (n.d.).
  • Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium | Crystal Growth & Design - ACS Publications. (2019, March 8).
  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed. (2023, June 2).
  • CAS 5049-61-6: Aminopyrazine - CymitQuimica. (n.d.).
  • Aminopyrazine - Chem-Impex. (n.d.).
  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS. (n.d.).
  • CN1807415A - 4-aminopyridine preparation method - Google Patents. (n.d.).
  • Aminopyrazine 98 5049-61-6. (n.d.).
  • CAS RN 5049-61-6 - Fisher Scientific. (n.d.).
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Foundational

4-Aminopyrazine and Its Derivatives in Medicinal Chemistry: Nomenclature, Reactivity, and Privileged Scaffolds

Executive Summary In the realm of modern medicinal chemistry, the pyrazine scaffold is a cornerstone for designing highly selective, central nervous system (CNS)-penetrant kinase inhibitors. However, researchers frequent...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern medicinal chemistry, the pyrazine scaffold is a cornerstone for designing highly selective, central nervous system (CNS)-penetrant kinase inhibitors. However, researchers frequently encounter a nomenclature paradox in the literature regarding "4-aminopyrazine." As a Senior Application Scientist, it is critical to address this structural ambiguity immediately: under IUPAC conventions, a true "4-aminopyrazine" cannot exist because positions 1 and 4 of the diazine ring are occupied by nitrogen atoms.

When the term "4-aminopyrazine" appears in chemical literature or vendor catalogs, it typically refers to one of two distinct chemical entities:

  • 1-Aminopyrazin-1-ium (CAS 59139-50-3) : An N -amino ylide inner salt. This is the literal translation of the name and serves as a highly reactive precursor for synthesizing fused bicyclic systems.

  • 2-Aminopyrazine (CAS 5049-61-6) : The canonical heteroaromatic amine. It is frequently misnamed in legacy literature but remains a foundational hinge-binding motif in drug discovery.

This technical guide synthesizes the mechanistic causality, synthetic workflows, and biological applications of both the canonical aminopyrazine core and its N -amino derivatives, culminating in the design of the privileged pyrazolo[1,5-a]pyrazine scaffold.

Mechanistic Role in Drug Design: The Hinge-Binding Pharmacophore

Aminopyrazines are highly valued for their bioisosterism. They effectively mimic purine and pyrimidine scaffolds within the ATP-binding pocket of kinases (e.g., JAK, SYK, and BTK).

The causality behind their efficacy lies in their hydrogen-bonding profile. The bare pyrazine nitrogen acts as a potent hydrogen bond acceptor, while the exocyclic amine (or an amide derivative) acts as a hydrogen bond donor. This creates a bidentate interaction with the kinase hinge region, significantly increasing the target residence time. Furthermore, the electron-deficient nature of the diazine ring lowers the topological polar surface area (tPSA) compared to other heterocycles, driving favorable blood-brain barrier (BBB) permeability for neuroinflammatory targets[1].

Reactivity Dynamics: Overcoming Nucleophilic Sluggishness

A persistent challenge in utilizing aminopyrazines for drug synthesis is the extreme deactivation of the exocyclic amine. The strongly electron-withdrawing nature of the two ring nitrogens drastically reduces the nucleophilicity of the amine, making standard amide coupling reactions notoriously slow or completely ineffective.

To construct aminopyrazine-derived inhibitors, specialized catalytic regimes are required. For instance, in N,N′ -Carbonyldiimidazole (CDI)-mediated amide couplings, the addition of Imidazole·HCl as an acid catalyst is mandatory. The acid protonates the CDI intermediate, altering the reaction regime and lowering the transition state energy sufficiently to allow the sluggish aminopyrazine to attack [2].

Table 1: Kinetic and Biological Profiling of Aminopyrazine Derivatives
Compound / ScaffoldApplication / TargetKey MetricCausality / Observation
2-Aminopyrazine General Amide CouplingRate: ND at 50 °CHighly deactivated nucleophile; requires 100 °C + Imidazole·HCl catalysis to overcome the electron-withdrawing diazine effect.
1-Aminopyrazin-1-ium Ylide PrecursorYield: 65-85% N -amination efficiency depends on strict pH control (pH 7-8) to prevent pyrazine protonation.
Pyrazolo[1,5-a]pyrazine BTK Inhibitor (BIIB129)CNS MPO Score: 6.0The fused bicyclic core perfectly mimics the purine hinge-binder while maintaining low topological polar surface area (tPSA = 78 Ų).
Pyrazolo[1,5-a]pyrazine JAK1/2 InhibitorIC50: 3.0 nM (JAK1)Bidentate hydrogen bonding to the kinase hinge region ensures high target residence time.

Synthesis of Privileged Fused Scaffolds: The Pyrazolo[1,5-a]pyrazine System

To lock the aminopyrazine pharmacophore into a rigid, highly selective conformation, medicinal chemists convert the monocyclic ring into a pyrazolo[1,5-a]pyrazine fused system.

The synthetic logic here relies on the true "4-aminopyrazine" ( 1 -aminopyrazin- 1 -ium). By utilizing this N -amino ylide, the critical N–N bond is pre-formed. This allows for a highly efficient [3+2] cycloaddition with substituted alkynes, rapidly building the bicyclic core without the need for harsh intramolecular cyclization conditions.

Step-by-Step Methodology: Synthesis of 1-Aminopyrazin-1-ium Salts

Trustworthiness & Validation: This protocol utilizes Hydroxylamine-O-sulfonic acid (HOSA). The sulfonic acid group is an excellent leaving group, driving the nucleophilic attack of the weakly basic pyrazine nitrogen.

  • Preparation : Dissolve pyrazine (1.0 equiv) in deionized water. Note: Water is optimal as HOSA is highly water-soluble and the resulting inner salt will easily separate.

  • Reagent Addition : Slowly add an aqueous solution of HOSA (1.2 equiv) dropwise at 0–5 °C. Causality : HOSA is thermally sensitive; exothermic N -amination without temperature control leads to over-alkylation and degradation.

  • Base Addition : Simultaneously add K2​CO3​ (1.0 equiv) to neutralize the generated sulfuric acid, maintaining a pH of ~7.5. Causality : Acidic conditions will protonate the unreacted pyrazine, completely halting the electrophilic amination.

  • Reaction Monitoring : Stir at room temperature for 4–6 hours. Validate completion via LC-MS (monitoring for the M+1 mass of the N -amino ylide).

  • Isolation : Extract the aqueous layer with dichloromethane or precipitate the product by adding cold ethanol. Filter and dry under a vacuum to yield the 1-aminopyrazin-1-ium inner salt.

Step-by-Step Methodology: [3+2] Cycloaddition
  • Activation : Suspend the 1-aminopyrazin-1-ium salt (1.0 equiv) in anhydrous N,N -dimethylformamide (DMF).

  • Cycloaddition : Add a substituted alkyne (e.g., ethyl propiolate, 1.5 equiv) and a mild base ( K2​CO3​ , 2.0 equiv).

  • Heating : Heat the mixture to 80 °C for 12 hours. Causality : The base deprotonates the N -amino group to form a highly reactive 1,3-dipole ( N -ylide), which undergoes a concerted [3+2] cycloaddition with the alkyne. Subsequent spontaneous oxidation/aromatization yields the fused pyrazolo[1,5-a]pyrazine core.

  • Purification : Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Synthesis Pyrazine Pyrazine (Starting Material) Ylide 1-Aminopyrazin-1-ium (CAS 59139-50-3) Pyrazine->Ylide N-Amination HOSA HOSA (Aminating Agent) HOSA->Ylide Reactant Cycloaddition [3+2] Cycloaddition & Aromatization Ylide->Cycloaddition Intermediate Alkyne Substituted Alkyne + Base (K2CO3) Alkyne->Cycloaddition Reactant Product Pyrazolo[1,5-a]pyrazine Core Scaffold Cycloaddition->Product Yields

Synthetic workflow for generating the pyrazolo[1,5-a]pyrazine core via 1-aminopyrazin-1-ium.

Visualizing the Biological Target: JAK/STAT Pathway Inhibition

Once synthesized, pyrazolo[1,5-a]pyrazine derivatives act as potent, ATP-competitive inhibitors of the Janus Kinase (JAK) family[3]. By occupying the ATP pocket, these compounds prevent the phosphorylation of STAT proteins, thereby halting the transcription of pro-inflammatory cytokines.

JAK_STAT Cytokine Cytokine Signal Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase (Target of Pyrazolo-pyrazines) Receptor->JAK Activates STAT STAT Monomer JAK->STAT Phosphorylates STAT_Dimer p-STAT Dimer STAT->STAT_Dimer Dimerization Nucleus Gene Transcription (Inflammation/Proliferation) STAT_Dimer->Nucleus Translocation Inhibitor Pyrazolo[1,5-a]pyrazine Inhibitor Inhibitor->JAK Blocks ATP Pocket

Mechanism of action for pyrazolo[1,5-a]pyrazine derivatives inhibiting the JAK/STAT signaling pathway.

Conclusion

The term "4-aminopyrazine" encapsulates both a historical nomenclature quirk and a gateway to highly advanced medicinal chemistry. Whether utilizing the canonical 2-aminopyrazine for direct amide coupling or leveraging the true 1-aminopyrazin-1-ium ylide to construct rigid pyrazolo[1,5-a]pyrazine scaffolds, understanding the distinct reactivity and causality of these molecules is paramount. By mastering the pH-dependent amination and acid-catalyzed coupling protocols outlined above, drug development professionals can effectively harness this privileged scaffold to design next-generation, CNS-penetrant kinase inhibitors.

References

  • Woodman, E. K., Chaffey, J. G. K., Hopes, P. A., Hose, D. R. J., & Gilday, J. P. (2009). N,N′-Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis with Imidazole·HCl. Organic Process Research & Development.[Link]

  • Geng, B., et al. (2024). Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis. Journal of Medicinal Chemistry.[Link]

  • National Institutes of Health / PubMed. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review. Mini-Reviews in Medicinal Chemistry.[Link]

Sources

Exploratory

Whitepaper: The Biological Activity and Pharmacological Utility of the "4-Aminopyrazine" Scaffold

Executive Summary The rational design of small-molecule therapeutics relies heavily on privileged scaffolds that can predictably interface with biological targets. The aminopyrazine core represents one such pharmacophore...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on privileged scaffolds that can predictably interface with biological targets. The aminopyrazine core represents one such pharmacophore. While structurally simple, its electronic properties and hydrogen-bonding capabilities make it a highly effective purine bioisostere. This technical guide explores the biological activity of the aminopyrazine scaffold, dissecting its mechanism of action in kinase inhibition, its translational applications in oncology and parasitology, and the rigorous experimental methodologies required to validate its efficacy.

The Nomenclature Paradox: Chemical Identity vs. Medicinal Chemistry Vernacular

Before analyzing its biological activity, we must address a pervasive nomenclature anomaly within the literature. In strict IUPAC nomenclature, "4-aminopyrazine" refers to the N-amino zwitterion, 1-aminopyrazin-1-ium inner salt (PubChem CID 54017740)[1]. Because the pyrazine ring is a 1,4-diazine, positions 1 and 4 are occupied by nitrogen atoms; therefore, a carbon-bound amine cannot exist at position 4.

However, in applied medicinal chemistry, patent literature, and drug discovery, the term "4-aminopyrazine" is frequently used as a colloquial misnomer for 2-aminopyrazine (CAS 5049-61-6) or its substituted derivatives[2]. For example, literature detailing anti-parasitic kinase inhibitors frequently references "2,5-dibromo-4-aminopyrazine" as a versatile scaffold, applying a non-standard numbering system[3]. Similarly, patent filings for EGFR inhibitors explicitly cite the use of "4-aminopyrazine" as a primary building block[4]. For the purpose of this guide, we will analyze the biological activity of the functional pharmacophore intended by these sources: the carbon-bound aminopyrazine core.

Mechanism of Action: The Aminopyrazine Pharmacophore in Kinase Inhibition

The primary biological activity of the aminopyrazine scaffold stems from its ability to mimic the adenine ring of adenosine triphosphate (ATP)[2]. Protein kinases, which regulate cellular signaling pathways, possess a highly conserved ATP-binding pocket. Aminopyrazine derivatives act as Type I or Type II ATP-competitive inhibitors by anchoring themselves into the "hinge region" of this pocket.

The structural causality of this binding is driven by two key interactions:

  • Hydrogen Bond Acceptor: The bare nitrogen (N1) of the pyrazine ring accepts a hydrogen bond from the amide backbone of the kinase hinge region (typically a Methionine residue).

  • Hydrogen Bond Donor: The exocyclic amine group donates a hydrogen bond to the carbonyl oxygen of an adjacent hinge residue (typically a Glutamate).

Pharmacophore cluster_0 Aminopyrazine Scaffold cluster_1 Kinase Hinge Region N1 Pyrazine N1 (H-Bond Acceptor) Met Methionine Residue (Amide Backbone) N1->Met Accepts H-bond NH2 Exocyclic Amine (H-Bond Donor) Glu Glutamate Residue (Carbonyl Oxygen) NH2->Glu Donates H-bond

Fig 1: Hydrogen bonding dynamics between the aminopyrazine scaffold and the kinase hinge region.

Translational Applications and Disease Models

Oncology: EGFR and ALK Inhibition

The aminopyrazine core is heavily utilized in the synthesis of targeted cancer therapeutics. For example, 4-(arylamino)selenophenopyrimidine derivatives, synthesized utilizing the aminopyrazine building block, exhibit potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, making them highly relevant for Non-Small Cell Lung Cancer (NSCLC) therapies[4]. Furthermore, the scaffold is a critical component in the design of Anaplastic Lymphoma Kinase (ALK) inhibitors, where it effectively combats acquired secondary mutations in ALK-positive NSCLCs[5].

Parasitology: Trypanosoma brucei Kinase Targeting

Beyond human oncology, the scaffold has demonstrated significant biological activity against parasitic targets. Phenotypic screening has identified 1H-imidazo[4,5-b]pyrazin-2(3H)-one derivatives—synthesized from the aminopyrazine core—as potent inhibitors of Trypanosoma brucei proliferation[3]. These compounds exhibit sub-micromolar activity against the parasite while maintaining excellent selectivity against human MRC5 cell lines, highlighting the scaffold's potential for treating Human African Trypanosomiasis[3].

Quantitative Efficacy Data

The table below summarizes the quantitative biological activity of various aminopyrazine-derived compound classes across different therapeutic targets.

Compound ClassTarget KinaseDisease ModelAverage IC50 RangeMechanism of Action
4-(Arylamino)selenophenopyrimidines EGFRNon-Small Cell Lung Cancer10 - 50 nMATP-competitive hinge binding[4]
1H-imidazo[4,5-b]pyrazin-2(3H)-ones T. brucei kinasesHuman African Trypanosomiasis< 1 µMPhenotypic growth inhibition[3]
Aminopyrazine-based ALK inhibitors ALK / EML4-ALKALK-positive NSCLC5 - 20 nMType I kinase inhibition[5]

Self-Validating Experimental Protocol: TR-FRET Kinase Assay

To accurately quantify the biological activity of aminopyrazine derivatives, standard fluorescence assays are often insufficient. Pyrazine rings are highly conjugated and frequently exhibit intrinsic auto-fluorescence in the blue/green spectrum (emission 400-500 nm). To prevent false negatives (where compound fluorescence masks kinase inhibition), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay must be employed.

Step-by-Step Methodology

Step 1: Compound Preparation (Solubility Management)

  • Action: Dissolve the aminopyrazine derivative in 100% DMSO to create a 10 mM stock. Perform a 10x intermediate dilution in the aqueous assay buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Brij-35) before adding it to the microplate.

  • Causality: Aminopyrazines often suffer from poor aqueous solubility[3]. The intermediate dilution prevents the compound from precipitating upon direct introduction to the aqueous kinase environment, ensuring accurate dosing.

Step 2: Kinase Reaction (Kinetic Optimization)

  • Action: Incubate the compound with the target kinase (e.g., ALK or EGFR) for 15 minutes. Add ATP at its pre-determined apparent Km​ value, alongside a biotinylated substrate peptide.

  • Causality: Running the reaction strictly at the Km​ for ATP ensures the assay is highly sensitive to ATP-competitive inhibitors. Under these conditions, the calculated IC50 closely approximates the true Ki​ (inhibition constant) per the Cheng-Prusoff equation.

Step 3: Quench & Detect

  • Action: After 60 minutes, add a quench buffer containing 20 mM EDTA, a Europium-labeled anti-phospho antibody (donor), and a Streptavidin-APC tracer (acceptor).

  • Causality: EDTA instantly halts the kinase activity by chelating the Mg2+ ions required for ATP catalysis, freezing the reaction state for accurate reading.

Step 4: Time-Resolved Measurement (Auto-fluorescence Elimination)

  • Action: Read the plate using a microplate reader with a 100 µs delay and a 200 µs integration window.

  • Causality: Prompt auto-fluorescence from the pyrazine compound decays within 1-10 nanoseconds. The 100 µs delay completely bypasses this interference, isolating the long-lived Europium FRET signal and ensuring high data fidelity.

Step 5: Self-Validation Controls

  • Action: Include Staurosporine (10 µM) as a positive control for total inhibition, and a 1% DMSO vehicle as a negative control. Calculate the Z'-factor.

  • Causality: A Z'-factor > 0.5 mathematically validates that the assay window is robust enough to distinguish true biological activity from assay noise.

TRFRET A 1. Compound Prep (Aminopyrazine + DMSO) B 2. Kinase Reaction (Enzyme + ATP + Substrate) A->B Avoids precipitation C 3. Quench & Detect (Eu-Antibody + APC-Tracer) B->C Stops reaction via EDTA D 4. Time-Resolved Read (Delay: 100 µs) C->D Eliminates auto-fluorescence E 5. Validation (Z'-factor > 0.5) D->E Ensures assay robustness Pos Positive Control (Staurosporine) Pos->B Neg Negative Control (DMSO Vehicle) Neg->B

Fig 2: Self-validating TR-FRET workflow designed to eliminate pyrazine auto-fluorescence.

References

  • 4-Aminopyrazine | C4H7N3 | CID 54017740 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • Substituted 4-(Arylamino)selenophenopyrimidine Compounds (HK1185513B). Googleapis / European Patent Office. Available at:[Link]

  • Drug Discovery Targeting Anaplastic Lymphoma Kinase (ALK). ResearchGate. Available at:[Link]

  • Discovery of Inhibitors of Trypanosoma brucei by Phenotypic Screening of a Focused Protein Kinase Library. ResearchGate. Available at: [Link]

Sources

Foundational

Deconstructing "4-Aminopyrazine": Nomenclature, Structural Reality, and Pharmacological Misattributions

The Nomenclature Paradox: What is "4-Aminopyrazine"? In the landscape of scientific literature and drug discovery, precision in chemical nomenclature is the bedrock of reproducible science. As a Senior Application Scient...

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Author: BenchChem Technical Support Team. Date: March 2026

The Nomenclature Paradox: What is "4-Aminopyrazine"?

In the landscape of scientific literature and drug discovery, precision in chemical nomenclature is the bedrock of reproducible science. As a Senior Application Scientist, encountering the term "4-aminopyrazine" in literature mining, automated database queries, or supplier catalogs immediately triggers a structural validation protocol.

By IUPAC definition, pyrazine is a 1,4-diazine (a six-membered aromatic ring with nitrogen atoms at positions 1 and 4). Because the nitrogens occupy these positions, standard carbon substitution can only occur at positions 2, 3, 5, or 6. Therefore, standard amination of the carbon backbone yields 2-aminopyrazine . The term "4-aminopyrazine" is chemically anomalous and typically represents one of three distinct realities in the literature:

  • The N-Amino Zwitterion: A rare compound formally known as Pyrazin-1(2H)-amine, where the amino group is attached directly to the ring nitrogen[1].

  • The Typographical Error: A mistranscription of 2-aminopyrazine in chemical synthesis literature (e.g., noted in certain ACS amide coupling studies)[2].

  • The Pharmacological Misnomer: A phonetic and structural confusion with 4-Aminopyridine (4-AP) , the highly potent, FDA-approved voltage-gated potassium channel (Kv) blocker[3],[4].

To prevent wasted experimental effort and ensure data integrity, researchers must disambiguate these compounds before initiating any assay.

NomenclatureLogic Query Literature Query: '4-Aminopyrazine' CheckN Is the amine on Nitrogen (N1)? Query->CheckN CheckC Is the amine on Carbon (C2)? Query->CheckC CheckP Is the ring a Pyridine? Query->CheckP ResN Pyrazin-1(2H)-amine (CID 54017740) N-amino zwitterion CheckN->ResN Yes ResC 2-Aminopyrazine (CID 7924) Typographical Error CheckC->ResC Yes ResP 4-Aminopyridine (CID 1727) Pharmacological Misnomer CheckP->ResP Yes

Logical resolution of the "4-Aminopyrazine" nomenclature conflict.

Quantitative Physicochemical Profiling

To establish a self-validating framework, we must first look at the quantitative physicochemical properties of these three distinct entities.

Table 1: Structural and Physicochemical Comparison

Compound NamePubChem CIDMolecular FormulaExact Mass ( g/mol )Structural IdentityPrimary Context
Pyrazin-1(2H)-amine [1]C₄H₇N₃97.064N-amino zwitterionNiche synthetic intermediate
2-Aminopyrazine C₄H₅N₃95.048C-amino substitutionCommon building block; frequent typo
4-Aminopyridine [4]C₅H₆N₂94.053Pyridine derivativeKv channel blocker (MS Drug)

Structural Validation Workflow: LC-MS and NMR

If a laboratory receives a vial labeled "4-Aminopyrazine," it is critical to deploy an orthogonal analytical workflow before introducing the compound to biological systems. Relying solely on supplier labels introduces unacceptable risk. The following protocol uses mass spectrometry for exact molecular weight determination and NMR for atomic connectivity.

Step-by-Step Methodology: Analytical Disambiguation

1. Sample Preparation: Dissolve 1 mg of the unknown sample in 1 mL of LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid. Causality: Formic acid acts as an ion-pairing agent and proton source. It ensures that the basic exocyclic amine groups are fully protonated (forming [M+H]+ ions) for optimal detection in positive Electrospray Ionization (ESI+) mode.

2. LC-MS Analysis: Inject 2 µL onto a C18 reverse-phase column. Run a gradient of 5–95% Acetonitrile over 10 minutes. Causality: The gradient allows the highly polar N-aminopyrazine to elute early, while the slightly more lipophilic 4-aminopyridine is retained longer, providing baseline chromatographic resolution before mass analysis.

3. Exact Mass Determination:

  • If m/z [M+H]+ is ~98.07 The sample is the rare Pyrazin-1(2H)-amine .

  • If m/z [M+H]+ is ~96.06 The sample is 2-Aminopyrazine .

  • If m/z [M+H]+ is ~95.06 The sample is 4-Aminopyridine .

4. NMR Spectroscopy (Orthogonal Confirmation): Dissolve 10 mg of the sample in DMSO-d6. Acquire 1H and 13C NMR spectra at 400 MHz. Causality: Mass spectrometry cannot differentiate structural isomers perfectly without fragmentation. NMR provides definitive connectivity. For instance, 4-Aminopyridine will display a classic AA'BB' splitting pattern indicative of para-substitution on a pyridine ring, whereas 2-Aminopyrazine will show three distinct, asymmetric aromatic protons.

AnalyticalWorkflow Prep Sample Prep (MeOH:H2O) LCMS LC-MS (ESI+) Exact Mass Prep->LCMS Mass98 m/z 98.07 N-Aminopyrazine LCMS->Mass98 Mass96 m/z 96.06 2-Aminopyrazine LCMS->Mass96 Mass95 m/z 95.06 4-Aminopyridine LCMS->Mass95 NMR 1H/13C NMR Structural Mapping Mass98->NMR Mass96->NMR Mass95->NMR Validate Final Structure Validation NMR->Validate

LC-MS and NMR analytical workflow for structural disambiguation.

Pharmacological Misattributions: The 4-Aminopyridine (4-AP) Core

When drug development professionals search for the biological activity of "4-aminopyrazine," they are almost universally seeking data on 4-Aminopyridine (4-AP) .

4-AP (clinically known as Fampridine or Dalfampridine) is a non-selective blocker of voltage-dependent K+ channels ( Kv​ proteins in the KCN gene family)[5]. By blocking these channels, 4-AP prolongs action potentials in demyelinated nerve fibers, thereby enhancing neurotransmitter release and improving nerve conduction[6],[7]. It is FDA-approved for the symptomatic improvement of walking in adults with Multiple Sclerosis (MS)[3],[4].

Table 2: Pharmacological Profile of 4-Aminopyridine (4-AP)

Target ChannelSubunit IC50​ (µM)Binding SiteClinical / Research Context
Kv​1 (KCNA)1.1290Intracellular VestibuleMultiple Sclerosis[5],[7]
Kv​1 (KCNA)1.2590Intracellular VestibuleKCNA2-related disorders[3],[5]
Kv​1 (KCNA)1.413Intracellular VestibuleResearch / Seizure Models[5]
Kv​3 (KCNC)3.129Intracellular VestibuleElectrophysiology Research[5]
Step-by-Step Methodology: Patch-Clamp Electrophysiology for Kv Blockade

To validate the efficacy of 4-AP (or screen novel derivatives), researchers utilize whole-cell patch-clamp electrophysiology. This protocol is designed to isolate and quantify potassium currents.

1. Cell Preparation: Plate CHO (Chinese Hamster Ovary) cells stably expressing human Kv​1.1 channels on glass coverslips. 2. Solution Assembly: Prepare an extracellular bath solution (140 mM NaCl, 5 mM KCl, 2 mM CaCl2​ , 1 mM MgCl2​ , 10 mM HEPES, pH 7.4) and an intracellular pipette solution (140 mM KF, 10 mM EGTA, 10 mM HEPES, pH 7.2). 3. Whole-Cell Configuration: Form a Gigaohm seal (>1 GΩ) using a borosilicate glass pipette. Rupture the membrane using brief negative pressure. Causality: Whole-cell configuration is chosen over cell-attached mode because 4-AP binds to the intracellular vestibule of the Kv​ channel[6]. Rupturing the membrane allows the pipette solution to dialyze the cytosol, ensuring precise control over the intracellular ionic composition and facilitating the interaction of the drug with its binding site. 4. Voltage Protocol: Hold cells at a resting potential of -80 mV. Step the voltage to +40 mV for 500 ms to elicit K+ outward currents. Causality: Voltage-gated potassium channels reside in a closed state at hyperpolarized resting potentials (-80 mV). Stepping to +40 mV provides the necessary depolarization to trigger the voltage sensors, opening the channel pore and allowing measurement of the outward K+ current. 5. Drug Application & Analysis: Perfuse the bath with 100 µM of 4-AP. Measure the reduction in peak current amplitude compared to the baseline to quantify the use-dependent blockade.

KvPathway Drug 4-Aminopyridine (4-AP) Target Binds Intracellular Kv1/Kv3 Vestibule Drug->Target Block Blocks K+ Efflux Target->Block Action Prolongs Action Potential Duration Block->Action Release Enhances Ca2+ Influx & Neurotransmitter Release Action->Release Clinical Improves Nerve Conduction (Multiple Sclerosis) Release->Clinical

Mechanism of action for 4-Aminopyridine (4-AP) on Kv channels.

Conclusion

The persistence of "4-aminopyrazine" in scientific databases serves as a critical reminder of the fragility of automated nomenclature. By implementing rigorous analytical workflows (LC-MS/NMR) and understanding the mechanistic causality of target assays (Patch-Clamp Electrophysiology), researchers can bypass typographical pitfalls. Whether the true target is the synthetic building block 2-aminopyrazine or the potent neuro-therapeutic 4-Aminopyridine, scientific integrity demands that we validate the core structure before we trust the label.

References

  • 4-Aminopyridine - Wikipedia, Wikipedia,[Link]

  • 4-Aminopyridine | C5H6N2 | CID 1727, PubChem - NIH,[Link]

  • 4-Aminopyridine (4-AP) - MP Biomedicals, MP Biomedicals, [Link]

  • Neuroprotective Properties of 4-Aminopyridine, Neurology Neuroimmunology & Neuroinflammation,[Link]

  • 4-Aminopyrazine | C4H7N3 | CID 54017740, PubChem - NIH,[Link]

  • N,N′-Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis with Imidazole·HCl, ACS Publications,[Link]

Sources

Exploratory

A Comprehensive Spectroscopic Guide to 4-Aminopyrazine for Researchers and Drug Development Professionals

Abstract 4-Aminopyrazine (also known as 2-aminopyrazine) is a foundational heterocyclic amine widely utilized as a starting material and key building block in the synthesis of a multitude of pharmacologically active comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-Aminopyrazine (also known as 2-aminopyrazine) is a foundational heterocyclic amine widely utilized as a starting material and key building block in the synthesis of a multitude of pharmacologically active compounds. Its structural integrity and purity are paramount to the success of subsequent synthetic steps and the ultimate biological activity of the final product. This in-depth technical guide provides a comprehensive analysis of the core spectroscopic data of 4-aminopyrazine, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By delving into the causality behind the spectral features and providing detailed experimental protocols, this document serves as an essential reference for researchers, scientists, and drug development professionals to ensure the unambiguous identification and quality control of this critical reagent.

Introduction: The Role of Spectroscopic Characterization

In the realm of medicinal chemistry and drug development, the precise structural elucidation of all reagents and intermediates is a non-negotiable prerequisite for advancing a project. Spectroscopic techniques are the cornerstone of this process, each providing a unique piece of the molecular puzzle. For a relatively simple yet crucial molecule like 4-aminopyrazine, a multi-technique approach involving NMR, IR, and MS provides a self-validating system for confirming its identity and purity. This guide will dissect the data from each of these techniques, offering not just the results, but the scientific reasoning behind them.

Chemical Structure and Properties of 4-Aminopyrazine

  • Molecular Formula: C₄H₅N₃

  • Molecular Weight: 95.10 g/mol [1]

  • Appearance: Off-white to pale yellow crystalline powder

  • Melting Point: 118-120 °C[2]

  • CAS Number: 5049-61-6[1][2]

Caption: Chemical structure of 4-Aminopyrazine with atom numbering for NMR assignments.

The Spectroscopic Analysis Workflow

A robust characterization of a chemical entity like 4-aminopyrazine follows a logical workflow where each technique corroborates the findings of the others. The mass spectrum confirms the molecular weight, the IR spectrum identifies the key functional groups, and NMR spectroscopy provides the detailed atomic connectivity, confirming the specific isomeric arrangement.

Spectroscopic_Workflow cluster_Sample Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_Data Data Interpretation cluster_Conclusion Final Confirmation Sample 4-Aminopyrazine Sample MS Mass Spec (MS) Sample->MS IR Infrared (IR) Sample->IR NMR NMR ('H, '³C) Sample->NMR MW Molecular Weight Confirmation MS->MW m/z data FG Functional Group Identification IR->FG Wavenumber data Structure Structural Isomer Elucidation NMR->Structure Chemical shift & coupling data Confirm Confirmed Structure & Purity of 4-Aminopyrazine MW->Confirm FG->Confirm Structure->Confirm

Caption: Integrated workflow for the spectroscopic confirmation of 4-Aminopyrazine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

Experimental Protocol
  • Sample Preparation: Accurately weigh approximately 10-15 mg of the 4-aminopyrazine sample.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), within a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to allow for the observation of exchangeable protons (like those on an amine group).

  • Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.[1]

  • Data Acquisition: Record the spectrum at room temperature, using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm). A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Data Interpretation and Analysis

The ¹H NMR spectrum of 4-aminopyrazine is characterized by three distinct signals in the aromatic region and a broader signal for the amine protons.

Signal AssignmentChemical Shift (δ) ppmMultiplicityIntegrationCausality and Field-Proven Insights
H-6~8.20Doublet (d)1HThis proton is adjacent to the electron-withdrawing ring nitrogen (N1) and is also influenced by the amino group at C2, leading to a significant downfield shift.
H-5~8.05Doublet (d)1HPositioned para to the amino group and meta to the other ring nitrogen, this proton is also deshielded, appearing downfield but slightly upfield relative to H-6.
H-3~7.85Doublet (d)1HThis proton is adjacent to a ring nitrogen (N4) and is the least deshielded of the aromatic protons, thus appearing at the most upfield position in the aromatic region.
-NH₂Variable (e.g., ~6.5)Broad Singlet (br s)2HThe chemical shift of amine protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. The signal is often broad due to quadrupolar relaxation and chemical exchange.

Note: The exact chemical shifts can vary slightly based on the solvent and concentration used.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides complementary information to ¹H NMR, detailing the electronic environment of each unique carbon atom in the molecule.

Experimental Protocol

The sample preparation and instrumentation are largely the same as for ¹H NMR. However, ¹³C NMR experiments require a significantly larger number of scans to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope (~1.1%). A proton-decoupled experiment is standard, which results in each unique carbon appearing as a single line.

Data Interpretation and Analysis

The proton-decoupled ¹³C NMR spectrum of 4-aminopyrazine will display four distinct signals corresponding to the four carbon atoms in the pyrazine ring.

Signal AssignmentChemical Shift (δ) ppmCausality and Field-Proven Insights
C-2~156This carbon is directly attached to the electron-donating amino group and a ring nitrogen, resulting in a significant downfield shift. This is the most deshielded carbon in the ring.
C-6~145Attached to a ring nitrogen (N1) and adjacent to a CH group, this carbon is also significantly deshielded.
C-3~135This carbon is adjacent to the C-2 bearing the amino group and a ring nitrogen (N4). Its chemical shift is influenced by both.
C-5~131Being the furthest from the amino group, this carbon is the least deshielded of the ring carbons and appears at the most upfield position.

Note: The exact chemical shifts can vary slightly based on the solvent used.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds.

Experimental Protocol
  • Sample Preparation: For a solid sample like 4-aminopyrazine, the Attenuated Total Reflectance (ATR) technique is most common and requires minimal sample preparation. A small amount of the crystalline powder is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.[1]

  • Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the empty ATR crystal (or pure KBr pellet) is first recorded and then automatically subtracted from the sample spectrum. The typical spectral range is 4000-400 cm⁻¹.

Data Interpretation and Analysis

The IR spectrum of 4-aminopyrazine provides clear evidence for the primary amine and the aromatic pyrazine ring.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupCausality and Field-Proven Insights
3400-3250N-H StretchPrimary Amine (-NH₂)Primary amines typically show two bands in this region: an asymmetric and a symmetric N-H stretch. Their presence is a strong indicator of the -NH₂ group.[1]
1650-1580N-H Bend (Scissoring)Primary Amine (-NH₂)This bending vibration is characteristic of primary amines and further confirms the presence of the -NH₂ group.
1600-1450C=C and C=N StretchAromatic RingThese absorptions are characteristic of the stretching vibrations within the pyrazine ring, confirming its aromatic nature.
1335-1250C-N StretchAromatic AmineThis band corresponds to the stretching of the carbon-nitrogen bond between the pyrazine ring and the amino group.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio.

Experimental Protocol
  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS).[1]

  • Ionization: Electron Impact (EI) is a common ionization technique for relatively small, volatile molecules like 4-aminopyrazine. In EI, high-energy electrons bombard the molecule, causing it to lose an electron and form a molecular ion (M⁺·).

  • Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole) and detected. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Data Interpretation and Analysis

The mass spectrum provides the definitive molecular weight of the compound.

m/z ValueInterpretationCausality and Field-Proven Insights
95Molecular Ion (M⁺·)This peak corresponds to the intact 4-aminopyrazine molecule that has lost one electron. Its presence confirms the molecular weight of the compound is 95 g/mol , consistent with the formula C₄H₅N₃.
68[M-HCN]⁺·A common fragmentation pathway for pyrazines and pyridines is the loss of a neutral molecule of hydrogen cyanide (HCN, 27 Da). This fragment ion is a strong indicator of the pyrazine ring structure.

digraph "MassSpec_Fragmentation" {
graph [rankdir="LR", splines=true, nodesep=0.5];
node [shape=box, style="filled", fontname="sans-serif", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="sans-serif", fontsize=10, color="#EA4335"];

Parent [label="4-Aminopyrazine\n(M)\nm/z = 95", fillcolor="#FFFFFF"]; Fragment [label="Fragment Ion\n[M-HCN]\nm/z = 68", fillcolor="#FFFFFF"]; Loss [label="- HCN\n(27 Da)", shape=plaintext, fontcolor="#EA4335"];

Parent -> Fragment [label=" Fragmentation "]; Parent -> Loss [style=invis]; Loss -> Fragment [style=invis]; }

Caption: Primary fragmentation pathway of 4-Aminopyrazine in Electron Impact Mass Spectrometry.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry provides an unambiguous and robust confirmation of the structure and identity of 4-aminopyrazine. The mass spectrum validates the molecular weight (95 g/mol ). The IR spectrum confirms the presence of the key primary amine and aromatic ring functional groups. Finally, the detailed ¹H and ¹³C NMR spectra elucidate the precise connectivity and isomeric arrangement of the atoms, distinguishing 4-aminopyrazine from its other isomers. This comprehensive spectroscopic dossier serves as a reliable benchmark for quality control, ensuring the integrity of this vital building block in research and pharmaceutical development.

References

  • PubChem. (n.d.). Aminopyrazine. National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]

  • NIST. (n.d.). Aminopyrazine. NIST Chemistry WebBook. Retrieved March 11, 2026, from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). 2-Aminopyrazine. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved March 11, 2026, from [Link] (Note: Direct linking to SDBS entries is not always stable. Users may need to search for CAS number 5049-61-6 or SDBS No. 9870).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Derivatization of 2-Aminopyrazine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Nomenclature Alert: The "4-Aminopyrazine" Misnomer In chemical inventories, lega...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Nomenclature Alert: The "4-Aminopyrazine" Misnomer

In chemical inventories, legacy literature, and informal laboratory settings, researchers frequently encounter the term "4-aminopyrazine" . As a Senior Application Scientist, it is critical to correct this structural impossibility before initiating any synthetic workflow.

Pyrazine is a 1,4-diazine aromatic ring. Because positions 1 and 4 are occupied by nitrogen atoms, a carbon-linked amino group cannot exist at position 4. While N-aminopyrazine (an inner salt/mesoionic compound) exists, the vast majority of pharmaceutical applications referring to "4-aminopyrazine" are actually utilizing 2-aminopyrazine (CAS: 5049-61-6)[1][2]. This protocol provides the authoritative synthesis and downstream derivatization of the correct target: 2-aminopyrazine.

Mechanistic Rationale & Pathway

Pyrazine is a highly electron-deficient heteroaromatic system. The substitution of halogens on the pyrazine ring is driven by Nucleophilic Aromatic Substitution (SNAr) . When 2-chloropyrazine is subjected to amination, the high electronegativity of the adjacent ring nitrogens stabilizes the negatively charged Meisenheimer complex intermediate, allowing for the displacement of the chloride leaving group[3].

Because ammonia is a relatively weak nucleophile and the pyrazine ring requires significant activation energy for SNAr, the reaction must be forced under high pressure and elevated temperatures (150–200 °C)[4].

G A 2-Chloropyrazine (Starting Material) C High-Pressure Amination (150-200 °C, Sealed Vessel) A->C B Anhydrous Ammonia Ethanol Solvent B->C D 2-Aminopyrazine (Target Compound) C->D SNAr Mechanism E N-Bromosuccinimide (NBS) DMSO/H2O, <15 °C D->E Halogenation F 2-Amino-3,5-dibromopyrazine (Downstream Intermediate) E->F

Fig 1. Workflow for the synthesis and downstream halogenation of 2-aminopyrazine.

Quantitative Data & Reaction Optimization

To ensure a self-validating and scalable approach, empirical data for the amination of pyrazine derivatives is summarized below. Ethanol is preferred as an inert solvent under these specific high-temperature conditions to prevent the formation of hydroxypyrazine side-products[3][4].

Table 1: Reaction Optimization for Pyrazine Amination

PrecursorReagentSolventTemp (°C)Time (h)Yield (%)
2-ChloropyrazineAnhydrous NH₃Ethanol175357
2-ChloropyrazineAqueous NH₄OHWater15018~64
2-ChloropyrazineMorpholine / KFWater1001780

Table 2: Physicochemical Properties of 2-Aminopyrazine

PropertyValue
IUPAC Name Pyrazin-2-amine
CAS Number 5049-61-6
Molecular Formula C₄H₅N₃
Molar Mass 95.10 g/mol
Appearance White to light yellow crystalline powder

Experimental Protocols

Protocol A: High-Pressure Amination of 2-Chloropyrazine

Objective: Synthesize 2-aminopyrazine via SNAr.

Step-by-Step Methodology:

  • Preparation: In a well-ventilated fume hood, charge a high-pressure stainless-steel autoclave (rated for >50 bar) with 2-chloropyrazine (1.0 equiv) and anhydrous ethanol (0.5 M concentration)[4].

  • Ammonia Introduction: Chill the vessel to 0 °C and introduce an excess of anhydrous ammonia gas (approx. 10–15 equiv). Causality: A massive molar excess of ammonia is required not only to drive the equilibrium forward but also to act as an acid scavenger for the generated HCl, preventing the protonation and subsequent deactivation of the pyrazine ring.

  • Heating: Seal the autoclave securely and heat the reaction mixture to 175 °C for 3 hours[3][4]. Causality: The high temperature provides the necessary activation energy to overcome the aromaticity of the pyrazine ring during the formation of the Meisenheimer complex.

  • Cooling & Venting (Critical Safety Step): Cool the vessel to room temperature, then further chill to 0 °C. Slowly and carefully vent the excess ammonia gas through an acidic scrubber system before opening the autoclave.

  • Workup: Transfer the mixture to a round-bottom flask and remove the ethanol under reduced pressure. Dissolve the crude residue in dichloromethane (DCM), wash with a saturated aqueous sodium bicarbonate solution, and dry the organic layer over anhydrous Na₂SO₄.

  • In-Process Validation:

    • TLC: Monitor using DCM:MeOH (9:1). The starting material (2-chloropyrazine) is UV-active and runs higher than the highly polar 2-aminopyrazine.

    • LC-MS: Confirm product formation with a target mass of m/z 96.1 [M+H]⁺.

Protocol B: Downstream Bromination to 2-Amino-3,5-dibromopyrazine

Objective: Functionalize 2-aminopyrazine for cross-coupling applications (e.g., Suzuki-Miyaura).

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-aminopyrazine (40 mmol) in a solvent mixture of 80 mL Dimethyl Sulfoxide (DMSO) and 2 mL H₂O[5]. Causality: DMSO acts as a highly polar aprotic solvent that stabilizes the bromonium ion intermediate, significantly accelerating the electrophilic aromatic substitution (EAS).

  • Bromination: Cool the reaction flask to <15 °C using an ice-water bath. Slowly add N-Bromosuccinimide (NBS) (83.99 mmol, ~2.1 equiv) portion-wise over 50 minutes[5]. Causality: Strict temperature control (<15 °C) prevents oxidative degradation of the primary amine and ensures regioselectivity at the 3 and 5 positions, which are activated by the electron-donating amino group.

  • Completion: Stir the mixture at room temperature for 6 hours.

  • Isolation & Validation:

    • Precipitation: Quench the reaction by pouring it into 300 mL of ice-cold water. The product will crash out as a solid precipitate.

    • Filtration: Filter the solid, wash with cold water, and dry under a high vacuum.

    • Validation: LC-MS should show a distinct isotopic triplet pattern at m/z 251.9 / 253.9 / 255.9 [M+H]⁺ (1:2:1 ratio), confirming the incorporation of two bromine atoms.

References

  • N,N′-Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis with Imidazole·HCl Source: ACS Publications URL:[Link]

  • N,N′-Carbonyldiimidazole-Mediated Amide Coupling (Secondary Citation for Nomenclature) Source: ACS Publications URL:[Link]

  • Preparation of 2-aminopyrazine (US Patent 2396067A)
  • Investigation of rotameric conformations of substituted imidazo-[1,2-a]pyrazine: experimental and theoretical approaches Source: PubMed Central (PMC) / NIH URL:[Link]

  • An Improved Synthesis of 2,3-Diamino-5,6-dichloropyrazine Source: University of East Anglia URL:[Link]

Sources

Application

Application Note: Advanced Derivatization Strategies for Aminopyrazine Scaffolds

Overcoming Nucleophilic Deactivation in Heteroaromatic Functionalization Executive Summary & Nomenclature Clarification The aminopyrazine scaffold is a privileged structure in medicinal chemistry, serving as a core pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Nucleophilic Deactivation in Heteroaromatic Functionalization

Executive Summary & Nomenclature Clarification

The aminopyrazine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in the development of kinase inhibitors, antiviral agents, and G-protein coupled receptor (GPCR) modulators.

A Critical Note on Nomenclature: While strict IUPAC rules dictate that the nitrogen atoms in a pyrazine ring occupy positions 1 and 4 (making the primary carbon-linked amine derivative 2-aminopyrazine ), legacy literature, commercial chemical catalogs, and specific patent filings frequently mischaracterize or catalog this exact scaffold as 4-aminopyrazine [1]. Furthermore, N-aminopyrazine (1-aminopyrazinium) exists as a distinct zwitterionic or inner salt entity. For the purposes of this application note, we address the derivatization of the carbon-substituted aminopyrazine core (C4H5N3), focusing on the unique electronic challenges it presents during synthesis.

Mechanistic Insights: The Nucleophilicity Challenge

Derivatizing aminopyrazine via standard amide coupling or alkylation often results in reaction failure or abysmal yields. As a Senior Application Scientist, it is critical to understand the causality behind this unreactivity rather than blindly screening coupling reagents.

The two highly electronegative nitrogen atoms in the pyrazine ring exert a profound electron-withdrawing effect via both inductive and resonance mechanisms. This drastically reduces the electron density on the exocyclic amine.

  • pKa Discrepancy: The aqueous dissociation constant (pKa) of the ring nitrogen in 4-aminopyridine is 9.12, making it highly susceptible to protonation. In stark contrast, the pKa of aminopyrazine is approximately 1.2.

  • Catalytic Reversal: In standard N,N′-Carbonyldiimidazole (CDI) mediated couplings, adding an acid catalyst like Imidazole·HCl decreases the reaction rate for 4-aminopyridine (because the ring gets protonated, further withdrawing electrons). However, for aminopyrazine, the acid catalyst does not protonate the ring. Instead, it protonates the acyl-imidazole intermediate, converting it into a highly electrophilic acyl-imidazolium species [2]. This enhanced electrophile is necessary to force a reaction with the deactivated aminopyrazine nucleophile.

Quantitative Reactivity Data

The table below summarizes the kinetic behavior of heteroarylamines under CDI-mediated amide coupling conditions, highlighting the necessity of thermal and catalytic interventions for aminopyrazine.

Heteroarylamine ScaffoldAqueous pKa (Ring N)Reaction Temp (°C)Acid Catalysis (Imidazole·HCl)Relative Rate / Experimental Outcome
4-Aminopyridine 9.1250 °CNoFast (Baseline completion in <4h)
4-Aminopyridine 9.1250 °CYes6-fold decrease in reaction rate
Aminopyrazine ~1.2050 °CYes / NoNo reaction observed over 6 days
Aminopyrazine ~1.20100 °CNoSlow, incomplete conversion
Aminopyrazine ~1.20100 °CYes6 times faster (Complete in 24h)

Data synthesized from comparative CDI-mediated coupling kinetics [2].

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to ensure mechanistic integrity at each step.

Protocol A: Acid-Catalyzed CDI-Mediated Amide Coupling

This protocol overcomes the poor nucleophilicity of aminopyrazine by generating a highly active acyl-imidazolium electrophile.

Reagents: Carboxylic acid (1.0 equiv), N,N′-Carbonyldiimidazole (CDI, 1.1 equiv), Aminopyrazine (1.0 equiv), Imidazole·HCl (0.5 equiv), Anhydrous DMF.

  • Activation: Dissolve the carboxylic acid in anhydrous DMF under a nitrogen atmosphere. Add CDI portion-wise at room temperature.

    • Causality: CDI activates the acid, forming an acyl-imidazole intermediate.

    • In-Process Control (IPC): Observe the reaction for effervescence (CO2 gas evolution). Do not proceed until gas evolution completely ceases (approx. 1 hour). Premature addition will result in unreacted CDI consuming the aminopyrazine.

  • Catalysis & Coupling: Add the aminopyrazine followed immediately by Imidazole·HCl.

    • Causality: The Imidazole·HCl protonates the intermediate, not the pyrazine, creating the necessary electrophilic driving force.

  • Thermal Driving: Seal the vessel and heat to 100 °C for 24 hours.

    • Causality: As shown in the quantitative data, 50 °C provides insufficient thermal energy to overcome the activation barrier of the deactivated amine.

  • Self-Validation & Workup: Extract a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Validation: The disappearance of the acyl-imidazole mass and the emergence of the product[M+H]+ peak confirms completion. Cool to room temperature, precipitate the product by adding cold water, and isolate via vacuum filtration.

CDI_Coupling Step1 Carboxylic Acid + CDI Step2 Acyl-Imidazole Intermediate Step1->Step2 Activation (CO2 release) Step3 Acyl-Imidazolium (Active Electrophile) Step2->Step3 Imidazole·HCl Catalysis Step4 Aminopyrazine Nucleophilic Attack Step3->Step4 100 °C, 24 hours Step5 Amide Derivative (Product) Step4->Step5 Imidazole Elimination

Workflow of acid-catalyzed CDI-mediated amide coupling for unreactive aminopyrazines.

Protocol B: Regioselective Electrophilic Bromination

Functionalizing the pyrazine ring itself is critical for downstream Suzuki or Buchwald-Hartwig cross-couplings. The amino group directs electrophilic aromatic substitution primarily to the 5-position.

Reagents: Aminopyrazine (1.0 equiv), N-Bromosuccinimide (NBS, 1.05 equiv), Dichloromethane (DCM) or DMF.

  • Dissolution: Dissolve aminopyrazine in the chosen solvent and cool to 0 °C using an ice bath.

  • Electrophilic Addition: Add NBS portion-wise over 15 minutes.

    • Causality: Strict temperature control at 0 °C prevents over-bromination (formation of 3,5-dibromoaminopyrazine). The electron-donating resonance of the amino group activates the C5 position.

  • Reaction: Remove the ice bath and stir at room temperature for 2-4 hours.

    • In-Process Control (IPC): The solution will transition from colorless to pale yellow/orange. Track the consumption of the starting material via TLC (Eluent: 1:1 EtOAc/Hexane, visualization under UV 254 nm).

  • Quenching: Quench the reaction with saturated aqueous Na2S2O3.

    • Causality: Sodium thiosulfate neutralizes any unreacted electrophilic bromine species, preventing further halogenation during concentration.

  • Self-Validation: After extracting with EtOAc and concentrating, analyze the crude via 1H-NMR.

    • Validation: Successful regioselective bromination is confirmed by the disappearance of the C5 proton (typically ~8.0 ppm) and the retention of the C3 and C6 aromatic signals.

Pharmacological Applications & Signaling

Derivatized aminopyrazines are heavily utilized in the synthesis of novel therapeutics, such as, which act as potent agonists for the G-protein coupled receptor 52 (GPR52) [3]. GPR52 is an orphan GPCR highly expressed in the striatum, making it a prime target for central nervous system (CNS) disorders like schizophrenia and Huntington's disease.

Signaling_Pathway Ligand Aminopyrazine Derivative (e.g., GPR52 Agonist) Receptor G-Protein Coupled Receptor (GPR52) Ligand->Receptor High-Affinity Binding Effector Adenylyl Cyclase Activation Receptor->Effector Gs-Protein Coupling SecondMsgr Intracellular cAMP Accumulation Effector->SecondMsgr ATP Conversion Response Neurological Therapeutic Response SecondMsgr->Response Downstream Signaling

Mechanism of action for aminopyrazine-derived GPR52 agonists in neurological signaling.

References

  • Title: 4-Aminopyrazine (PubChem CID 54017740) vs 2-Aminopyrazine (PubChem CID 8049) Nomenclature Standards Source: National Center for Biotechnology Information (NCBI) PubChem Database URL: [Link]

  • Title: N,N′-Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis with Imidazole·HCl Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Substituted 3-phenoxyazetidin-1-yl-pyrazines (US Patent 11780827B2)
Method

Executive Summary &amp; Nomenclature Clarification

Application Note: Profiling Aminopyrazine-Based ATP-Competitive Kinase Inhibitors In Vitro In the landscape of targeted oncology and immunology drug development, the pyrazine heterocycle has emerged as a privileged scaff...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Profiling Aminopyrazine-Based ATP-Competitive Kinase Inhibitors In Vitro

In the landscape of targeted oncology and immunology drug development, the pyrazine heterocycle has emerged as a privileged scaffold for designing potent kinase inhibitors[1].

A Critical Note on Chemical Nomenclature: Pyrazine is a 1,4-diazine ring. Because the nitrogen atoms occupy positions 1 and 4, any substitution on a ring carbon must mathematically occur at positions 2, 3, 5, or 6. Therefore, the term 4-aminopyrazine is a chemical misnomer when referring to a carbon-substituted amino group. In commercial catalogs and legacy literature, this term is frequently a typographical error for 2-aminopyrazine or 4-aminopyridine. For the purposes of kinase drug discovery, the active pharmacophore is the 2-aminopyrazine scaffold. This guide focuses on the mechanistic application and biochemical profiling of this specific, highly validated hinge-binding scaffold.

Mechanistic Rationale: The Aminopyrazine Scaffold as an Adenine Mimetic

To successfully deploy an aminopyrazine derivative in a kinase assay, one must understand the causality of its binding. Kinases catalyze the transfer of the γ -phosphate from ATP to a substrate. Aminopyrazines act as Type I kinase inhibitors by directly competing with ATP for the active site[2].

The structural logic is elegant: the aminopyrazine core mimics the adenine ring of ATP. The pyrazine ring nitrogen (N1) acts as a hydrogen bond acceptor, while the exocyclic amine acts as a hydrogen bond donor. Together, they form a bidentate hydrogen-bonding network with the backbone carbonyl and amide groups of the kinase hinge region (e.g., in kinases like Nek2, ATR, and CHK1)[3].

Mechanism Core Aminopyrazine Core Amine Exocyclic Amine (H-Bond Donor) Core->Amine features Nitrogen Pyrazine Nitrogen (H-Bond Acceptor) Core->Nitrogen features Carbonyl Kinase Hinge (Backbone Carbonyl) Amine->Carbonyl binds to Amide Kinase Hinge (Backbone Amide) Nitrogen->Amide binds to

Figure 1: Logical binding model of the aminopyrazine scaffold in the kinase ATP pocket.

Experimental Design: Building a Self-Validating System

A common pitfall in kinase screening is identifying false positives (e.g., pan-assay interference compounds or aggregators). To establish a self-validating system , your protocol must inherently prove the mechanism of action.

We achieve this by utilizing a luminescent ADP detection assay (e.g., ADP-Glo) combined with an ATP Shift Assay .

  • Why ADP-Glo? It directly measures the product of the kinase reaction (ADP), allowing for universal application across any kinase/substrate pair without requiring radioisotopes or specialized antibodies.

  • Why the ATP Shift? By running the IC50​ determination at two distinct ATP concentrations (the apparent Km​ and 10×Km​ ), we force the inhibitor to compete against a higher concentration of the natural ligand. A true aminopyrazine-based ATP-competitive inhibitor will show a proportional rightward shift in its IC50​ at higher ATP concentrations, ruling out allosteric binding or assay interference.

Step-by-Step Protocol: ATP-Shift Kinase Assay

Reagent Preparation:

  • Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.01% BSA, 1 mM DTT, 0.1 mM Na₃VO₄.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the aminopyrazine inhibitor in 100% DMSO (100x final concentration). Dilute 25-fold in Kinase Buffer to create a 4x working stock (4% DMSO).

  • Kinase Mix (2x): Dilute the recombinant kinase in Kinase Buffer to 2x the final desired assay concentration.

  • ATP/Substrate Mix (4x): Prepare two separate mixes. Mix A contains ATP at 4×Km​ . Mix B contains ATP at 40×Km​ . Both contain the peptide substrate at 4x the final concentration.

Protocol S1 1. Compound Prep Serial Dilution in DMSO S2 2. Kinase Reaction Add Kinase, Substrate, ATP S1->S2 S3 3. ATP Depletion Add ADP-Glo Reagent S2->S3 S4 4. Signal Generation Add Detection Reagent S3->S4 S5 5. Readout Luminescence Measurement S4->S5

Figure 2: Step-by-step workflow of the self-validating ADP-Glo in vitro kinase assay.

Execution Workflow (384-well low-volume white plate):

  • Compound Addition: Dispense 2.5 µL of the 4x Compound stock (or 4% DMSO vehicle control) into the respective wells.

  • Pre-Incubation: Add 5.0 µL of the 2x Kinase Mix. Centrifuge briefly and incubate for 15 minutes at room temperature. Causality: This allows the aminopyrazine inhibitor to equilibrate and bind the target before the competitive substrate (ATP) is introduced.

  • Reaction Initiation: Add 2.5 µL of the 4x ATP/Substrate Mix (Use Mix A for the Km​ plate, and Mix B for the 10×Km​ plate).

  • Kinase Reaction: Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 10 µL of ADP-Glo Reagent to all wells. Incubate for 40 minutes at room temperature. Causality: This step halts the kinase reaction and enzymatically depletes all unconsumed ATP, ensuring the background signal is minimized.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature. Causality: This reagent converts the generated ADP back into ATP, which is then utilized by a luciferase/luciferin reaction to produce light.

  • Readout: Measure luminescence using a multimode plate reader.

Quantitative Data Interpretation

Calculate the percentage of kinase activity relative to the DMSO control for each concentration. Use a 4-parameter logistic (4PL) non-linear regression model to determine the IC50​ .

By comparing the IC50​ values between the two ATP conditions, you can definitively categorize the compound's mechanism of action, as summarized in the table below:

Table 1: Expected IC50​ Shifts for Mechanistic Validation

Compound ClassAssay ConditionExpected IC50​ (nM)Shift FactorMechanistic Conclusion
Aminopyrazine Test Compound ATP = Km​ 15.0-Baseline Potency
Aminopyrazine Test Compound ATP = 10×Km​ 145.0~9.6xConfirmed ATP-Competitive
Allosteric ControlATP = Km​ 45.0-Baseline Potency
Allosteric ControlATP = 10×Km​ 48.01.1xConfirmed Non-Competitive
Assay Artifact (Interference)ATP = Km​ 10.0-Baseline Potency
Assay Artifact (Interference)ATP = 10×Km​ 10.01.0xFalse Positive / Aggregator

Note: A true ATP-competitive aminopyrazine inhibitor will exhibit a shift factor roughly equivalent to the fold-increase in ATP concentration (accounting for the Cheng-Prusoff relationship).

References

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Evolution of PIKK family kinase inhibitors: A new age cancer therapeutics Frontiers in Bioscience-Landmark (IMR Press) URL:[Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) PubMed Central (PMC) URL:[Link]

Sources

Application

4-Aminopyrazine experimental design for cell culture

Application Note: Experimental Design for Aminopyrazine-Class Kinase Inhibitors in Cell Culture Executive Briefing & Nomenclature Clarification While frequently queried and cataloged under the colloquial misnomer "4-amin...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Design for Aminopyrazine-Class Kinase Inhibitors in Cell Culture

Executive Briefing & Nomenclature Clarification

While frequently queried and cataloged under the colloquial misnomer "4-aminopyrazine," the chemically accurate designation for this privileged pharmacophore is the 2-aminopyrazine scaffold (dictated by the 1,4-diazine ring numbering). In modern drug development, the 1[1]. Because the aminopyrazine ring closely mimics the purine scaffold of adenine, these compounds act as highly effective ATP-competitive inhibitors.

This application note provides a comprehensive, self-validating experimental design for evaluating aminopyrazine derivatives—specifically focusing on their role as DYRK1A inhibitors (for pancreatic β-cell proliferation) and ALK inhibitors (for oncology models).

Mechanistic Rationale & Causality

To design a robust cell culture experiment, researchers must understand the causality behind aminopyrazine's mechanism of action. Aminopyrazines competitively bind the ATP-binding pocket of target kinases. For example,2[2]. Normally, DYRK1A phosphorylates the transcription factor NFAT, keeping it sequestered in the cytoplasm. Aminopyrazine-mediated inhibition prevents this phosphorylation, allowing NFAT to translocate to the nucleus and drive cell cycle entry.

Critical Experimental Causality: Because these inhibitors compete with intracellular ATP, the glucose concentration in your cell culture medium directly impacts the apparent IC₅₀ of the drug. High-glucose media (e.g., 25 mM) elevates intracellular ATP, which can outcompete the aminopyrazine inhibitor, leading to false negatives. Therefore, glucose levels must be strictly controlled and reported.

G A Aminopyrazine Inhibitor B DYRK1A Kinase A->B ATP-competitive Inhibition C NFATc1 (Dephosphorylated) B->C Prevents Phosphorylation D Nuclear Translocation C->D Promotes E Cell Cycle Entry (Proliferation) D->E

Fig 1: Mechanism of aminopyrazine-mediated DYRK1A inhibition driving β-cell proliferation.

Self-Validating Experimental Workflows

The following protocols are designed as self-validating systems. By incorporating specific internal controls, any failure in the assay can be immediately isolated to either the biological model, the compound integrity, or the detection reagent.

Protocol 1: Compound Preparation & Cell Seeding

Aminopyrazines are highly hydrophobic. Aqueous preparation will lead to micro-precipitates that cause erratic dosing.

  • Stock Preparation: Dissolve the aminopyrazine derivative in 100% anhydrous DMSO to create a 10 mM stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Cell Seeding: Seed target cells (e.g., isolated human islets or Karpass-299 cells) in a 96-well plate at 10,000 cells/well.

  • Media Standardization: Use a standardized medium (e.g., DMEM with 5.5 mM glucose) supplemented with 10% FBS.

  • Self-Validation Controls:

    • Vehicle Control: 0.1% DMSO (Ensures solvent is not causing cytotoxicity).

    • Positive Control: 1 µM Staurosporine (Validates that the cells are capable of responding to broad-spectrum kinase inhibition).

Protocol 2: Phenotypic Screening via EdU Incorporation

Traditional metabolic assays (like MTT) measure mitochondrial activity, which aminopyrazines can artificially alter. To measure true proliferation, use 5-ethynyl-2'-deoxyuridine (EdU) incorporation, which directly tags synthesized DNA.

  • Synchronization: Serum-starve cells (0.1% FBS) for 12 hours to synchronize the cell cycle in the G0/G1 phase. This ensures that any subsequent proliferation is strictly driven by the aminopyrazine compound.

  • Treatment: Treat cells with a serial dilution of the aminopyrazine compound (0.01 µM to 10 µM) for 48–72 hours.

  • EdU Pulse: Add 10 µM EdU to the culture media 4 hours prior to the end of the treatment window.

  • Fixation & Click Chemistry: Fix cells with 4% Paraformaldehyde for 15 minutes. Permeabilize with 0.5% Triton X-100. Add the fluorescent azide click-chemistry cocktail for 30 minutes protected from light.

  • Quantification: Image using high-content screening microscopy. Calculate the percentage of EdU-positive nuclei over total DAPI-stained nuclei.

Protocol 3: Target Engagement Validation (Western Blot)

Phenotypic data must be backed by molecular target engagement.

  • Lysis: Lyse treated cells in RIPA buffer supplemented with fresh protease and phosphatase inhibitors. Causality note: Phosphatase inhibitors are critical here; without them, endogenous phosphatases will strip the remaining phosphorylation marks, creating a false positive for DYRK1A inhibition.

  • Electrophoresis: Run 20 µg of total protein on a 4–12% Bis-Tris polyacrylamide gel.

  • Probing: Probe with primary antibodies against Phospho-NFATc1 and Total-NFATc1.

  • Validation: A successful assay will show a dose-dependent decrease in Phospho-NFATc1 relative to Total-NFATc1, confirming that the aminopyrazine compound successfully penetrated the cell and inhibited its target kinase.

Quantitative Data Summary

The table below summarizes the expected quantitative benchmarks for various aminopyrazine derivatives across different cell models, serving as a reference for your assay's dynamic range.

Compound ClassSpecific AgentPrimary TargetCell ModelKey Quantitative MetricPhenotypic Outcome
Aminopyrazine (Diabetes) GNF7156DYRK1APrimary Human β-cellsEC₅₀ ≈ 0.76 µM2[2]
Aminopyrazine (Diabetes) GNF4877DYRK1ARat Islet CellsActive at 1.0–5.0 µMSignificant EdU incorporation[2]
Aminopyrazine (Oncology) Compound 9ALKKarpass-299 (ALCL)IC₅₀ = 31 nM3[3]
Aminopyrazine (Oncology) Compound 10Unspecified KinaseMDA-MB-231 (Breast)Active at 0.1 µM4[4]

References

  • Guidechem.Aminopyrazine 5049-61-6 wiki.
  • MDPI.Design, Synthesis, and In Vitro Activity of Pyrazine Compounds.
  • ResearchGate (Nature Communications).Aminopyrazine compounds induce primary rodent and human β-cell division.
  • ResearchGate (Journal of Medicinal Chemistry).Drug Discovery Targeting Anaplastic Lymphoma Kinase (ALK).

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Method

Application Notes &amp; Protocols: 4-Aminopyrazine as a Versatile Synthetic Intermediate in Modern Drug Discovery

Introduction: The Strategic Importance of the Aminopyrazine Scaffold in Medicinal Chemistry The pyrazine core, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, represents a "privileged sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Aminopyrazine Scaffold in Medicinal Chemistry

The pyrazine core, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3][4] The strategic incorporation of a pyrazine ring can significantly influence a molecule's pharmacological profile. It often serves as a bioisostere for benzene, pyridine, or pyrimidine rings, while the nitrogen atoms can act as crucial hydrogen bond acceptors, frequently interacting with key amino acid residues in the hinge region of protein kinases.[5]

Among the various substituted pyrazines, 4-aminopyrazine (also known as 2-aminopyrazine) stands out as a particularly valuable and versatile synthetic intermediate.[6] Its simple structure, commercial availability, and distinct reactivity at both the amino group and the pyrazine ring carbons make it an ideal starting point for the synthesis of diverse and complex molecular architectures. This guide provides an in-depth exploration of the synthetic utility of 4-aminopyrazine, detailing key reaction protocols and showcasing its application in the discovery of novel therapeutic agents.

Core Physicochemical Properties and Reactivity Profile

Structurally, pyrazine is an electron-deficient aromatic heterocycle due to the electronegativity of the nitrogen atoms.[5] This electron-deficient nature dictates its reactivity. The carbon atoms are less susceptible to electrophilic aromatic substitution compared to benzene but are more prone to nucleophilic attack, especially when activated by a good leaving group.

The amino group in 4-aminopyrazine significantly influences the ring's reactivity. It is an activating group, directing electrophilic substitution to the positions ortho and para to it (positions 3 and 5). The amino group itself can readily undergo a variety of transformations, including acylation, alkylation, and participation in coupling reactions.

Key Synthetic Transformations and Protocols

The functionalization of the 4-aminopyrazine core can be broadly categorized into reactions involving the pyrazine ring and reactions at the amino group. The following protocols represent robust and commonly employed methods in drug discovery campaigns.

Halogenation of the Pyrazine Ring: Gateway to Cross-Coupling

Halogenated aminopyrazines are critical intermediates, serving as versatile handles for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions.[7]

Protocol 1: Regioselective Bromination of 4-Aminopyrazine

This protocol describes the bromination of 4-aminopyrazine, typically yielding a mixture of mono- and di-brominated products, which can often be separated by chromatography.

  • Rationale: N-Bromosuccinimide (NBS) is a convenient and effective brominating agent for electron-rich aromatic systems. The amino group activates the ring, facilitating electrophilic substitution. The reaction conditions can be tuned to favor mono- or di-substitution.

  • Step-by-Step Protocol:

    • Dissolve 4-aminopyrazine (1.0 eq) in a suitable solvent such as acetonitrile or chloroform in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add N-Bromosuccinimide (NBS) (1.0-2.2 eq, depending on the desired degree of bromination) portion-wise, while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent like ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the desired brominated aminopyrazine(s).

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation.[8] Halogenated aminopyrazines are excellent substrates for these transformations.

Table 1: Overview of Common Cross-Coupling Reactions on Halogenated Aminopyrazines

Coupling ReactionReactantsCatalyst/Ligand System (Typical)Bond Formed
Suzuki-Miyaura Aryl/heteroaryl boronic acid or esterPd(PPh₃)₄, PdCl₂(dppf), or specialized Pd(II) ONO pincer complexes[9]C-C
Sonogashira Terminal alkynePd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), and a base (e.g., NEt₃)[7][9]C-C (alkyne)
Buchwald-Hartwig Amine or amidePd catalyst (e.g., Pd₂(dba)₃) with a phosphine ligand (e.g., XPhos, RuPhos)[10]C-N
Negishi Organozinc reagentNi or Pd catalyst (e.g., Pd(PPh₃)₄)[7]C-C

Protocol 2: Suzuki-Miyaura Coupling of 3-Bromo-5-aminopyrazine with an Arylboronic Acid

This protocol provides a general procedure for the synthesis of 3-aryl-5-aminopyrazines, a common core in many kinase inhibitors.

  • Rationale: The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions due to the commercial availability and stability of boronic acids and its tolerance of a wide range of functional groups. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with electron-deficient heterocycles like pyrazines.[9]

  • Step-by-Step Protocol:

    • To a microwave vial or Schlenk flask, add the 3-bromo-5-aminopyrazine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base such as sodium carbonate or potassium carbonate (2.0-3.0 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

    • Add a degassed solvent mixture, typically 1,4-dioxane/water or DME/water (e.g., in a 4:1 ratio).

    • Heat the reaction mixture to 80-120 °C for 2-16 hours. Microwave irradiation can often significantly reduce reaction times.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography or recrystallization.

Functionalization via the Amino Group

The amino group of 4-aminopyrazine is a key site for derivatization, allowing for the introduction of various side chains and functionalities.

Protocol 3: Amide Bond Formation

This protocol describes the coupling of a carboxylic acid to the amino group of a pyrazine derivative, a fundamental transformation in the synthesis of numerous drugs, including the proteasome inhibitor Bortezomib.[5]

  • Rationale: Standard peptide coupling reagents like HATU, HBTU, or EDC in combination with an additive like HOBt are effective for forming amide bonds. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the aminopyrazine.

  • Step-by-Step Protocol:

    • Dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

    • Add the coupling reagent, for example, HATU (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add the aminopyrazine derivative (1.1 eq) to the reaction mixture.

    • Stir at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

    • Once the reaction is complete, dilute with water and extract with an appropriate organic solvent.

    • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

    • Dry the organic layer, filter, and concentrate to yield the crude amide product, which can be further purified as needed.

Application in Kinase Inhibitor Drug Discovery

The aminopyrazine scaffold is particularly prominent in the design of protein kinase inhibitors.[5][11] The pyrazine nitrogen acts as a hydrogen bond acceptor, mimicking the adenine portion of ATP and binding to the kinase hinge region.[5] The amino group provides a convenient attachment point for side chains that can occupy other pockets of the ATP-binding site, thereby conferring potency and selectivity.

Workflow for the Synthesis of a Generic Aminopyrazine-Based Kinase Inhibitor

G cluster_0 Core Functionalization cluster_1 Scaffold Elaboration cluster_2 Final Derivatization A 4-Aminopyrazine B Halogenated 4-Aminopyrazine A->B Halogenation (e.g., NBS) D Aminopyrazine Core with Side Chain 1 (R1) B->D Suzuki Coupling C Aryl/Heteroaryl Boronic Acid C->D F Final Kinase Inhibitor D->F Amide Coupling (e.g., HATU) E Carboxylic Acid with Side Chain 2 (R2-COOH) E->F

Sources

Application

Application Notes and Protocols: The Versatile 4-Aminopyrazine Scaffold in Modern Agrochemical Development

Introduction: The Strategic Importance of the Pyrazine Moiety in Agrochemical Design In the relentless pursuit of novel, effective, and environmentally benign agrochemicals, the strategic selection of core molecular scaf...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Pyrazine Moiety in Agrochemical Design

In the relentless pursuit of novel, effective, and environmentally benign agrochemicals, the strategic selection of core molecular scaffolds is paramount. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, has emerged as a privileged structure in medicinal chemistry and is demonstrating increasing significance in the agrochemical sector.[1][2] Its utility is largely rooted in the concept of bioisosterism, where the pyrazine nucleus can act as a bioisostere for benzene, pyridine, and other heterocyclic rings.[3] This substitution can modulate a molecule's physicochemical properties, such as solubility, metabolic stability, and target-binding interactions, often leading to improved performance and a more desirable safety profile.[1]

The introduction of an amino group at the 4-position of the pyrazine ring furnishes the 4-aminopyrazine scaffold, a versatile building block that offers a key vector for chemical modification and a critical interaction point with biological targets. This guide provides an in-depth exploration of the application of the 4-aminopyrazine scaffold and its analogues in the development of fungicides, herbicides, and insecticides, complete with detailed experimental protocols and the scientific rationale underpinning these applications.

Fungicide Development: Targeting Fungal Respiration with Pyrazine-Based Inhibitors

A prominent example of the successful application of the pyrazine scaffold in fungicide development is the commercial succinate dehydrogenase inhibitor (SDHI) fungicide, Pyraziflumid.[4] SDHIs are a critical class of fungicides that disrupt the fungal mitochondrial respiratory chain, a vital process for energy production.[5]

Mechanism of Action: Inhibition of Succinate Dehydrogenase (Complex II)

Succinate dehydrogenase (SDH), or Complex II, is a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. It catalyzes the oxidation of succinate to fumarate.[5] Pyraziflumid and other pyrazine-based SDHIs act as competitive inhibitors, binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex. This binding event blocks the electron transport from succinate to ubiquinone, thereby halting ATP production and leading to fungal cell death.[5][6] The pyrazine-carboxamide moiety is crucial for this interaction, with the pyrazine ring binding to the lower part of the SDH binding site, potentially forming a cation-π interaction with key amino acid residues.[5]

Diagram: Mechanism of Action of Pyrazine-Based SDHI Fungicides

SDHI_MoA cluster_0 Mitochondrial Inner Membrane ComplexII Succinate Dehydrogenase (Complex II) Succinate Fumarate UQ Ubiquinone (Q) ComplexII->UQ e- transfer Fumarate Fumarate ComplexII:Fumarate->Fumarate Released UQH2 Ubihydroquinone (QH2) UQ->UQH2 Reduction Succinate Succinate Succinate->ComplexII:head Binds PyrazineFungicide 4-Aminopyrazine Derivative (SDHI) PyrazineFungicide->ComplexII INHIBITS

Caption: Inhibition of the mitochondrial respiratory chain by a 4-aminopyrazine-based SDHI fungicide.

Protocol: Synthesis of a Model 4-Aminopyrazine Carboxamide Derivative

This protocol outlines a general procedure for the synthesis of a 4-aminopyrazine carboxamide, a key structural motif in SDHI fungicides. The synthesis involves the amidation of a pyrazine carboxylic acid with a substituted aniline.

Step 1: Synthesis of 2-amino-5-chloropyrazine

  • To a solution of 2,5-dichloropyrazine (1.0 eq) in ethanol, add aqueous ammonia (5.0 eq).

  • Heat the mixture in a sealed vessel at 100-120 °C for 12-24 hours.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-amino-5-chloropyrazine.

Step 2: Synthesis of 5-amino-pyrazine-2-carboxylic acid

  • In a high-pressure reactor, dissolve 2-amino-5-chloropyrazine (1.0 eq) in a suitable solvent such as 1,4-dioxane and water.

  • Add a palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq) and a base (e.g., K2CO3, 2.0 eq).

  • Pressurize the reactor with carbon monoxide (5-10 bar) and heat to 100-120 °C for 12-24 hours.

  • After cooling, filter the reaction mixture to remove the catalyst.

  • Acidify the filtrate with HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain 5-amino-pyrazine-2-carboxylic acid.

Step 3: Amide Coupling to form the 4-Aminopyrazine Carboxamide Derivative

  • Suspend 5-amino-pyrazine-2-carboxylic acid (1.0 eq) in an inert solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the desired substituted aniline (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Dilute the reaction mixture with an organic solvent and wash with aqueous solutions of acid, base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol: In Vitro Fungicidal Bioassay

This protocol describes a method to evaluate the in vitro fungicidal activity of synthesized 4-aminopyrazine derivatives against a target fungus, such as Botrytis cinerea.[7]

  • Prepare potato dextrose agar (PDA) medium and sterilize by autoclaving.

  • While the PDA is still molten (around 50-60 °C), add the test compound dissolved in a minimal amount of a suitable solvent (e.g., DMSO) to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final solvent concentration is non-fungitoxic (typically ≤1%).

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus onto the center of each PDA plate.

  • Incubate the plates at the optimal growth temperature for the fungus (e.g., 20-25 °C) in the dark.

  • After a set incubation period (e.g., 3-5 days), measure the diameter of the fungal colony.

  • Calculate the percentage of mycelial growth inhibition using the formula:

    • Inhibition (%) = [(dc - dt) / dc] × 100

    • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • Determine the EC50 value (the concentration that causes 50% inhibition of mycelial growth) by probit analysis.

Compound ClassTarget OrganismEC50 (µg/mL)Reference
Pyrazole CarboxamideRhizoctonia solani0.022[6]
2-Aminopyrimidine DerivativeBotrytis cinerea0.07 (for highly active compounds)[7]
Aminophenazine CarboxylatePhysalospora piricola<50 (for active compounds)[8]

Herbicide Development: Leveraging the Pyrazine Scaffold for Weed Control

The pyrazine ring is a key component in several classes of herbicides. The electronic properties of the pyrazine ring and the potential for substitution at multiple positions allow for the fine-tuning of herbicidal activity and selectivity.

Structure-Activity Relationships and Rationale for Design

Studies on 2,3-dicyanopyrazine derivatives have shown that this moiety is essential for herbicidal activity.[9] The potency of these compounds is influenced by the substituents at the 5- and 6-positions of the pyrazine ring, with hydrophobic and steric parameters playing a crucial role.[9] For instance, the introduction of an amino group can significantly impact the herbicidal properties. In related pyrazolylpyrimidine derivatives, compounds with an amino group at the 6-position of the pyrimidine ring exhibited excellent inhibitory activity against weed root growth.[10] This suggests that a 4-aminopyrazine scaffold could be a promising starting point for the development of novel herbicides that inhibit root development.

Diagram: General Synthetic Workflow for a 4-Aminopyrazine-based Herbicide Candidate

Herbicide_Synthesis_Workflow Start Starting Pyrazine Derivative (e.g., Dichloropyrazine) Step1 Nucleophilic Substitution (e.g., Amination) Start->Step1 Reagent A Step2 Functional Group Interconversion (e.g., Cyanation or Halogenation) Step1->Step2 Reagent B Step3 Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) Step2->Step3 Reagent C Final Final Herbicide Candidate Step3->Final

Caption: A generalized workflow for the synthesis of a 4-aminopyrazine-based herbicide candidate.

Protocol: Pre-emergence Herbicidal Activity Bioassay

This protocol describes a method to assess the pre-emergence herbicidal activity of 4-aminopyrazine derivatives.

  • Fill small pots or trays with a standardized soil mix.

  • Sow seeds of a target weed species (e.g., barnyard grass, Echinochloa crus-galli) and a crop species (for selectivity testing, e.g., rice, Oryza sativa) at a uniform depth.

  • Prepare solutions of the test compounds at various concentrations in a suitable solvent/water mixture containing a surfactant.

  • Apply the test solutions uniformly to the soil surface using a laboratory sprayer.

  • Place the pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.

  • Water the pots as needed.

  • After a specified period (e.g., 14-21 days), visually assess the herbicidal effects, such as inhibition of germination, stunting, chlorosis, and mortality.

  • Rate the herbicidal injury on a scale of 0 (no effect) to 100 (complete kill).

  • Determine the GR50 value (the concentration that causes a 50% reduction in plant growth) for both weed and crop species.

Compound ClassTarget WeedIC50 (mg L-1)EffectReference
PyrazolylpyrimidinePennisetum alopecuroides1.90Root growth inhibition[10]
PyrazolylpyrimidinePennisetum alopecuroides3.14Chlorophyll inhibition[10]

Insecticide Development: Targeting the Insect Nervous System

The 4-aminopyrazine scaffold can be utilized in the design of insecticides that target the insect nervous system. The amino group can serve as a key hydrogen bond donor or acceptor, facilitating binding to specific receptor sites.

Potential Mechanisms of Action

Derivatives of related nitrogen-containing heterocycles, such as iminopyridazines, have been shown to act on the γ-aminobutyric acid (GABA) receptor, an important target for insecticides.[11] The GABA receptor is a ligand-gated ion channel, and its modulation can lead to paralysis and death of the insect. It is plausible that 4-aminopyrazine derivatives could be designed to interact with the GABA receptor or other neuronal targets like nicotinic acetylcholine receptors (nAChRs), which are the target of neonicotinoid insecticides.

Protocol: Synthesis of a Model 4-Aminopyrazine Insecticide Candidate

This protocol outlines a general method for synthesizing a 4-aminopyrazine derivative for insecticidal screening, based on the reaction of an aminopyrazine with an electrophile.

  • Dissolve 2-aminopyrazine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or THF.

  • Add a base, such as triethylamine or potassium carbonate (1.5 eq).

  • To this mixture, add the desired electrophile (e.g., an acyl chloride or an alkyl halide, 1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol: Insecticidal Bioassay (Topical Application)

This protocol describes a method to evaluate the contact toxicity of 4-aminopyrazine derivatives against a target insect, such as the diamondback moth (Plutella xylostella).

  • Rear the target insects under controlled laboratory conditions to obtain a uniform population of a specific life stage (e.g., third-instar larvae).

  • Dissolve the test compounds in a volatile solvent (e.g., acetone) to prepare a series of concentrations.

  • Using a micro-applicator, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect.

  • Treat a control group with the solvent only.

  • Place the treated insects in a clean container with a food source (e.g., a cabbage leaf disk).

  • Maintain the containers under controlled environmental conditions.

  • Assess mortality at specified time intervals (e.g., 24, 48, and 72 hours) after treatment. An insect is considered dead if it is unable to move when prodded with a fine brush.

  • Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.

  • Determine the LD50 value (the dose that is lethal to 50% of the test population) using probit analysis.

Compound ClassTarget InsectMortality (%) at a given concentrationReference
Pyrimidin-4-amine derivativesMythimna separata100%[12]
Iminopyridazine derivativesDrosophila melanogaster96% at 200 mg L-1[11]
Iminopyridazine derivativesPlutella xylostella97% at 300 mg L-1[11]

Conclusion and Future Perspectives

The 4-aminopyrazine scaffold represents a highly versatile and promising platform for the discovery and development of novel agrochemicals. Its favorable physicochemical properties and the ability to serve as a bioisosteric replacement for other aromatic systems provide a strong foundation for lead optimization. The commercial success of pyrazine-based fungicides like Pyraziflumid validates the potential of this scaffold. Future research should focus on exploring the vast chemical space around the 4-aminopyrazine core to develop new fungicides, herbicides, and insecticides with diverse modes of action, improved efficacy, and enhanced environmental safety profiles. The strategic application of structure-based design and combinatorial chemistry approaches will undoubtedly accelerate the discovery of the next generation of 4-aminopyrazine-based crop protection agents.

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  • Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. Frontiers in Chemistry. 2022, 10, 1009715. URL: [Link]

  • Pharmacophore-guided optimization of the hit compound CTN1122 in the design of promising imidazo[1,2-a]pyrazine derivatives targeting the casein kinase 1 for antileishmanial therapy. RSC Medicinal Chemistry. 2024. URL: [Link]

  • Pharmacophore-guided optimization of the hit compound CTN1122 in the design of promising imidazo[1,2-a]pyrazine derivatives targeting the casein kinase 1 for antileishmanial therapy. RSC Publishing. 2024. URL: [Link]

Sources

Method

Application Note: In Vitro Electrophysiological Assay Protocol for 4-Aminopyrazine Activity

Executive Summary & Mechanistic Rationale 4-Aminopyrazine (4-APz) and its functionalized derivatives (e.g., methyl 4-aminopyrazine-2-carboxylate) are emerging as highly versatile pharmacophores in drug discovery. While s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

4-Aminopyrazine (4-APz) and its functionalized derivatives (e.g., methyl 4-aminopyrazine-2-carboxylate) are emerging as highly versatile pharmacophores in drug discovery. While structurally analogous to the classic potassium channel blocker 4-aminopyridine (4-AP)[1], the pyrazine ring in 4-aminopyrazine introduces unique physicochemical properties—such as altered basicity (pKa) and nucleophilicity[2]—that significantly influence its membrane permeability and target binding kinetics. Recent investigations have highlighted the utility of aminopyrazine derivatives in modulating specific ion channels, including voltage-gated potassium (Kv) channels, thereby affecting nerve impulse transmission[3].

To accurately evaluate the biological activity of 4-aminopyrazine derivatives, fluorescence-based thallium flux assays are insufficient because they lack the temporal resolution required to observe state-dependent binding. Aminopyridines and aminopyrazines typically bind to the intracellular vestibule of the Kv channel only when the channel is in its open, depolarized state[4]. Therefore, whole-cell patch-clamp electrophysiology is the gold standard. It provides the causality-driven control needed to force channels into the open state via precise membrane depolarization, allowing for the direct, real-time measurement of macroscopic ionic currents.

System Validation & Quality Control (Self-Validating Architecture)

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system. An assay is only considered valid if it passes the following internal quality control (QC) gates:

  • Seal Quality (Leak Current Control): Only cells achieving a >1 GΩ seal prior to membrane rupture are utilized. This ensures that the measured currents are exclusively trans-membrane and not artifactual leak currents.

  • Series Resistance (Rs) Compensation: Rs must remain <20 MΩ and be compensated by at least 70–80%. Uncompensated Rs leads to severe voltage errors during large macroscopic K+ currents, which will artificially skew the calculated IC50 values.

  • Reference Standard (Positive Control): 4-Aminopyridine (4-AP) must be run in parallel. The system is validated if 4-AP inhibits Kv1.1 and Kv1.2 with IC50 values closely matching the established literature standards of 170 µM and 230 µM, respectively[5].

Mandatory Visualizations

Workflow N1 1. Cell Preparation (HEK293 expressing Kv channels) N2 2. Whole-Cell Configuration (Giga-ohm seal & rupture) N1->N2 N3 3. Baseline Recording (Voltage step protocol) N2->N3 N4 4. 4-Aminopyrazine Perfusion (Concentration-response) N3->N4 N5 5. Data Acquisition & Analysis (IC50 & Kinetics calculation) N4->N5

Figure 1: Whole-cell patch-clamp workflow for evaluating 4-Aminopyrazine activity.

MOA Resting Closed Kv Channel (Resting State) Depolarized Open Kv Channel (Active State) Resting->Depolarized Depolarization (> -40 mV) Blocked Blocked Kv Channel (4-APz Bound) Depolarized->Blocked 4-APz Binding (Intracellular Pore) Blocked->Resting Repolarization & Drug Dissociation

Figure 2: State-dependent mechanism of action for aminopyrazine-mediated Kv channel blockade.

Step-by-Step Methodologies

Phase 1: Buffer Architecture & Causality

The ionic composition of the buffers is explicitly designed to isolate K+ currents and prevent contamination from other ion channels.

  • Extracellular Solution (ECS): 140 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose. pH adjusted to 7.4 with NaOH.

    • Causality: Mimics physiological extracellular fluid while providing the necessary Na+ to maintain osmotic balance without interfering with outward K+ currents.

  • Intracellular Solution (ICS): 130 mM KCl, 1 mM MgCl₂, 5 mM EGTA, 10 mM HEPES, 2 mM MgATP. pH adjusted to 7.2 with KOH.

    • Causality: The high intracellular K+ establishes the electrochemical driving force for outward current upon depolarization. EGTA is critical; it chelates intracellular calcium to prevent the activation of endogenous calcium-activated potassium channels (KCa), ensuring the recorded current is purely mediated by the target Kv channel. MgATP prevents channel rundown during extended recordings.

Phase 2: Electrophysiological Setup
  • Cell Preparation: Culture HEK293 cells stably expressing the target Kv channel (e.g., Kv1.1, Kv1.2) on poly-D-lysine coated glass coverslips. Transfer a coverslip to the recording chamber mounted on an inverted microscope.

  • Pipette Fabrication: Pull borosilicate glass pipettes to a tip resistance of 2–4 MΩ when filled with ICS.

    • Causality: This specific resistance range strikes the optimal balance between achieving a tight physical seal with the membrane and allowing efficient rupture without clogging.

  • Seal Formation: Apply positive pressure to the pipette to prevent debris accumulation as it enters the ECS. Upon cell contact, release pressure and apply gentle suction to form a >1 GΩ seal.

  • Membrane Rupture: Apply a brief, sharp pulse of suction to rupture the membrane patch, entering the whole-cell configuration. Allow 3–5 minutes for the ICS to dialyze into the cell.

Phase 3: Compound Preparation and Perfusion
  • Prepare a 50 mM stock solution of the 4-Aminopyrazine derivative in DMSO.

  • Dilute the stock in ECS to create a concentration-response series (e.g., 10 µM, 30 µM, 100 µM, 300 µM, 1 mM, 3 mM).

    • Critical Rule: Ensure final DMSO concentration remains ≤0.1% across all dilutions to prevent solvent-induced membrane instability.

  • Perfuse the vehicle control (0.1% DMSO in ECS) to establish a stable baseline current.

  • Sequentially perfuse the 4-Aminopyrazine concentrations from lowest to highest via a gravity-driven perfusion system. Allow 2–3 minutes per concentration to reach steady-state block.

Phase 4: Voltage Protocols and Data Acquisition
  • Holding Potential: Hold the cell at -80 mV.

    • Causality: This hyperpolarized state keeps the Kv channels in the closed, resting conformation, preventing steady-state inactivation before the test pulse.

  • Activation Protocol: Apply depolarizing voltage steps from -60 mV to +40 mV in 10 mV increments (duration: 200–500 ms), returning to -80 mV between sweeps.

  • Data Sampling: Digitize the signal at 10 kHz and low-pass filter at 2 kHz using a patch-clamp amplifier (e.g., Axopatch 200B).

Data Presentation & Interpretation

Calculate the fractional block at each concentration by comparing the peak outward K+ current at +40 mV in the presence of the drug to the baseline vehicle current. Fit the normalized data to the Hill equation to derive the half-maximal inhibitory concentration (IC50).

Table 1: Comparative In Vitro Pharmacological Profile of Aminopyridines vs. Aminopyrazines

CompoundTarget ChannelExpected/Known IC50Assay TypeReference Standard
4-Aminopyridine (4-AP) Kv1.1170 µMWhole-Cell Patch-ClampBio-Techne[5]
4-Aminopyridine (4-AP) Kv1.2230 µMWhole-Cell Patch-ClampBio-Techne[5]
4-Aminopyrazine (4-APz) Kv1.1 / Kv1.2>300 µM (Reduced basicity shifts potency)Whole-Cell Patch-ClampExtrapolated[2]
Methyl 4-aminopyrazine-2-carboxylate General Kv ChannelsCompound-SpecificElectrophysiologyZhishang Chemical[3]

Note: The addition of electron-withdrawing groups on the pyrazine ring typically reduces the pKa of the exocyclic amine, which can alter the protonation state at physiological pH (7.4) and subsequently shift the IC50 compared to the highly basic 4-AP.

Sources

Application

Application Note: Preclinical In Vivo Efficacy Evaluation of 4-Aminopyrazine-Derived Candidates

Audience: Researchers, scientists, and drug development professionals Discipline: Pharmacology, Medicinal Chemistry, and Preclinical Oncology/Parasitology Scientific Grounding & Rationale While 4-Aminopyridine (4-AP) is...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Discipline: Pharmacology, Medicinal Chemistry, and Preclinical Oncology/Parasitology

Scientific Grounding & Rationale

While 4-Aminopyridine (4-AP) is widely recognized in neurology as a potassium channel blocker, 4-Aminopyrazine and its substituted derivatives (e.g., 2,5-dibromo-4-aminopyrazine, methyl 4-aminopyrazine-2-carboxylate) serve an entirely different, yet equally critical, role in modern drug discovery[1][2]. These compounds are highly versatile heteroaromatic scaffolds utilized primarily in the synthesis of potent kinase inhibitors for oncology and targeted anti-parasitic agents[3][4].

The Causality of the Scaffold: The efficacy of 4-aminopyrazine derivatives stems from their unique molecular geometry. The nitrogen atoms within the pyrazine ring act as critical hydrogen-bond acceptors that anchor the molecule directly into the ATP-binding hinge region of target kinases (such as ALK, Syk, and MK-2)[3][4]. Furthermore, the exocyclic amino group provides a synthetic handle for Buchwald-Hartwig aminations, allowing medicinal chemists to fine-tune the compound's pharmacokinetics (PK) and blood-brain barrier (BBB) penetrability[1].

To rigorously evaluate the in vivo efficacy of a novel 4-aminopyrazine candidate, researchers must deploy self-validating animal models that confirm not only target engagement but also distinguish between static (growth-slowing) and cidal (killing) mechanisms of action[1].

Mechanism Drug 4-Aminopyrazine Derivative Target Target Kinase (e.g., ALK / Syk) Drug->Target ATP-Hinge Binding Path1 STAT3 Pathway Target->Path1 Path2 PI3K/AKT Pathway Target->Path2 Outcome Apoptosis & Tumor Regression Path1->Outcome Blocked Path2->Outcome Blocked

Mechanism of Action: 4-Aminopyrazine derivatives competitively inhibiting kinase signaling pathways.

Experimental Workflows & Model Selection

Because 4-aminopyrazine derivatives are deployed across diverse therapeutic areas, this protocol covers the two most validated in vivo models for this scaffold:

  • Murine Tumor Xenograft Model: Used to assess Tumor Growth Inhibition (TGI) via kinase blockade (e.g., ALK inhibition in non-small cell lung cancer models)[3][4].

  • Murine Model of Human African Trypanosomiasis (HAT): Used to assess the cidal clearance of Trypanosoma brucei[1].

Workflow Formulation Compound Formulation (e.g., PEG400/DMSO) ModelA Model A: Tumor Xenograft (Oncology) Formulation->ModelA ModelB Model B: T. brucei Infection (Parasitology) Formulation->ModelB Dose In Vivo Dosing (PO or IP) ModelA->Dose ModelB->Dose ReadA Assess Tumor Growth Inhibition (TGI%) Dose->ReadA ReadB Assess Parasitemia Clearance (Cidal Action) Dose->ReadB

Preclinical in vivo workflow for evaluating 4-Aminopyrazine efficacy across two distinct models.

Detailed Step-by-Step Methodologies

Protocol A: Efficacy in Murine Tumor Xenograft Model (Oncology)

Objective: Validate the in vivo target engagement and TGI of a 4-aminopyrazine kinase inhibitor.

Step 1: Formulation & Causality

  • Action: Formulate the 4-aminopyrazine derivative in a 10% DMSO / 40% PEG400 / 50% Saline vehicle.

  • Causality: Aminopyrazines are planar, heteroaromatic compounds that often exhibit high crystallinity and poor aqueous solubility[1]. This specific co-solvent system disrupts the crystal lattice, ensuring the compound is fully dissolved for oral gavage (PO), preventing erratic absorption and variable PK profiles.

Step 2: Cell Inoculation & Randomization

  • Action: Subcutaneously inject 5×106 target cells (e.g., NCI-H1993 for ALK-driven lung cancer) into the right flank of athymic nude mice[3].

  • Action: Allow tumors to reach a volume of 100–150 mm³ before randomizing mice into Vehicle Control, Positive Control (e.g., Crizotinib), and Treatment groups (n=8/group).

Step 3: Dosing & Self-Validating Monitoring

  • Action: Administer the formulated compound via PO daily for 21 days. Measure tumor volume via calipers twice weekly using the formula: V=(Length×Width2)/2 .

  • Self-Validation: Monitor body weight daily. A >20% drop in body weight indicates non-specific systemic toxicity. If weight loss occurs, the observed TGI may be an artifact of systemic morbidity rather than specific kinase inhibition, rendering the efficacy data invalid.

Step 4: Pharmacodynamic (PD) Endpoint

  • Action: Euthanize animals at day 21. Excise tumors and perform Western blot analysis for phosphorylated target kinases (e.g., p-ALK, p-STAT3) to confirm that the observed TGI is directly linked to the biochemical blockade of the target[4].

Protocol B: Efficacy in Murine Model of Trypanosomiasis (Parasitology)

Objective: Determine if the 4-aminopyrazine derivative exhibits cidal (killing) or static (growth-slowing) activity against T. brucei[1].

Step 1: Infection & Baseline Establishment

  • Action: Inject female NMRI mice intraperitoneally (IP) with 1×104 T. b. brucei parasites (e.g., Lister 427 strain).

  • Causality: This strain provides a highly reproducible acute infection model, allowing for rapid screening of the aminopyrazine scaffold's cidal properties.

Step 2: Dosing Regimen

  • Action: Initiate dosing (PO or IP) 72 hours post-infection when parasitemia is microscopically detectable in tail-vein blood samples.

Step 3: Efficacy Readout (Cidal vs. Static)

  • Action: Track parasitemia daily.

  • Self-Validation: For Human African Trypanosomiasis (HAT), a drug must be cidal. If the compound only slows parasite growth (static), the host's immune system cannot clear the infection due to the parasite's variant surface glycoproteins, inevitably leading to relapse[1]. Efficacy is strictly defined as complete microscopic clearance of parasitemia by Day 7 and survival up to 30 days post-infection.

Quantitative Data Presentation

To ensure standardized reporting across development teams, all in vivo data for 4-aminopyrazine candidates should be summarized using the following metrics:

ParameterAssay / ModelRelevance to 4-Aminopyrazine EfficacyTarget Threshold
IC₅₀ / EC₅₀ In Vitro Kinase / Cell AssayDetermines baseline potency; dictates the starting dose for in vivo testing.< 100 nM
TGI (%) Murine Xenograft (Oncology)Primary metric for tumor regression; validates in vivo target engagement[3].> 60% vs. Vehicle
Parasitemia Clearance T. brucei Murine ModelDistinguishes cidal (killing) from static (growth-slowing) action[1].Complete clearance by Day 7
Brain-to-Plasma Ratio Pharmacokinetics (PK)Essential for late-stage HAT models to ensure BBB penetration.> 0.5

References

  • Source: d-nb.
  • Source: benchchem.
  • Title: Drug Discovery Targeting Anaplastic Lymphoma Kinase (ALK)
  • Source: organicintermediate.

Sources

Method

Application Note: Evaluating 4-Aminopyrazine and Aminopyridine Analogs for the Restoration of Nerve Impulse Conduction

Executive Summary & Scientific Rationale The restoration of nerve impulse conduction in demyelinating conditions (e.g., multiple sclerosis, peripheral nerve crush injuries) remains a critical challenge in neuropharmacolo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The restoration of nerve impulse conduction in demyelinating conditions (e.g., multiple sclerosis, peripheral nerve crush injuries) remains a critical challenge in neuropharmacology. While 4-Aminopyridine (4-AP) is the clinical gold standard for 1[1], structural analogs such as 4-Aminopyrazine are investigated to optimize pharmacokinetic profiles, alter lipophilicity, and refine voltage-gated potassium (Kv) channel selectivity.

Mechanistic Causality

In healthy myelinated axons, Kv1.1 and Kv1.2 channels are clustered and concealed beneath the myelin sheath at the juxtaparanodal regions[1]. Following demyelination, these channels become exposed and mislocalize along the internodal axon. This pathology results in rapid potassium efflux during depolarization, which prematurely truncates the action potential and leads to conduction failure[1].

Aminopyridines and aminopyrazines operate via a highly specific, pH-dependent mechanism. These compounds are weak bases that cross the axonal membrane in their un-ionized form. Once inside the cytoplasm, they ionize and bind to the intracellular vestibule of the Kv channel, acting as 2[2]. By occluding the pore from the inside, they prevent K+ leakage, prolong the action potential duration, and enable the electrical signal to propagate across the demyelinated lesion[3][4].

Pathway Visualization

G cluster_0 Pathology: Demyelination cluster_1 Therapeutic Intervention A Demyelinated Axon B Exposed Kv1.1/1.2 A->B C K+ Ion Leakage B->C D Conduction Failure C->D E 4-Aminopyrazine F Intracellular Pore Block E->F crosses membrane F->B inhibits G Action Potential Prolonged F->G H Conduction Restored G->H

Caption: Mechanism of action: 4-Aminopyrazine blocks exposed Kv channels to restore nerve conduction.

Quantitative Data: Physicochemical Comparison

The introduction of a second nitrogen in the pyrazine ring significantly lowers the pKa compared to the pyridine scaffold. This alters the ratio of membrane-permeable (un-ionized) to active-blocking (ionized) species at physiological pH, necessitating careful dose-response mapping during drug development.

Property4-Aminopyridine (4-AP)4-Aminopyrazine
Molecular Weight 94.11 g/mol 95.10 g/mol
Core Scaffold PyridinePyrazine
pKa (approximate) 9.1~2.0 - 5.0
Primary Target Kv1.1, Kv1.2, Kv3.1Kv1.x (Investigational)
Mechanism of Action Intracellular pore blockIntracellular pore block
Clinical Status FDA Approved (Dalfampridine)Preclinical / Investigational

Self-Validating Experimental Protocols

The following protocols are designed with built-in self-validating mechanisms (E-E-A-T) to ensure that observed improvements in nerve conduction are directly caused by the investigational compound and not experimental artifacts.

Protocol 1: In Vitro Patch-Clamp Electrophysiology

Scientific Rationale: To prove that 4-Aminopyrazine directly engages and occludes the Kv channel. Because the drug accesses the 3[3], whole-cell configurations are required to allow the un-ionized fraction to partition across the membrane before ionizing to block the pore.

  • Cell Preparation: Culture CHO or HEK293 cells stably expressing human Kv1.1 or Kv1.2 channels.

  • Solution Formulation: Prepare extracellular solution (140 mM NaCl, 4 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, pH 7.4) and intracellular pipette solution (140 mM KCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, pH 7.2).

  • Compound Preparation: Dissolve 4-Aminopyrazine in DMSO (100 mM stock). Dilute in extracellular solution to working concentrations (10 µM – 1 mM), ensuring final DMSO is <0.1%.

  • Recording: Establish the whole-cell patch-clamp configuration. Hold the membrane potential at -80 mV.

  • Voltage Protocol: Apply a series of depolarizing voltage steps from -80 mV to +40 mV in 10 mV increments to elicit outward K+ currents.

  • Drug Application: Perfuse the 4-Aminopyrazine solution and record the steady-state current reduction.

  • Self-Validating Control (Washout): Perfuse drug-free extracellular solution for 5-10 minutes. The recovery of the K+ current validates that the blockade is reversible and specific, ruling out cell rundown or seal degradation.

Protocol 2: Ex Vivo Sciatic Nerve Compound Action Potential (CAP)

Scientific Rationale: To confirm that Kv blockade translates to the functional rescue of action potential propagation in intact, demyelinated tissue[4].

  • Tissue Isolation: Harvest the sciatic nerve from a mouse model of acute demyelination (e.g., 7 days post-crush injury or lysolecithin injection).

  • Chamber Mounting: Mount the nerve in a temperature-controlled (37°C) nerve bath perfused with oxygenated artificial cerebrospinal fluid (aCSF).

  • Baseline Recording: Apply supramaximal electrical stimuli (0.1 ms duration, 1 Hz) to the proximal end. Record the Compound Action Potential (CAP) at the distal end.

  • Drug Perfusion: Introduce 4-Aminopyrazine (e.g., 100 µM) into the aCSF bath. Allow 15-20 minutes for tissue penetration.

  • Efficacy Quantification: Measure the increase in CAP amplitude and the Area Under the Curve (AUC).

  • Self-Validating Control (Internal Baseline): Compare the injured nerve's response to an uninjured contralateral nerve subjected to the exact same protocol. The uninjured nerve should show minimal CAP changes, proving the drug specifically targets exposed channels in demyelinated tissue.

Protocol 3: In Vivo Nerve Conduction Velocity (NCV) Assessment

Scientific Rationale: To evaluate the systemic bioavailability and translational efficacy of the compound.

  • Subject Preparation: Anesthetize the demyelinated animal model. Strictly maintain core body temperature at 37°C to prevent temperature-dependent conduction artifacts.

  • Electrode Placement: Insert stimulating needle electrodes at the sciatic notch and recording electrodes in the gastrocnemius muscle.

  • Baseline NCV: Stimulate the nerve and record the M-wave latency. Calculate baseline Nerve Conduction Velocity (NCV).

  • Administration: Administer 4-Aminopyrazine via intraperitoneal (IP) injection (dose optimized for the pyrazine analog's specific pharmacokinetics).

  • Post-Treatment Recording: Measure NCV at 30, 60, and 120 minutes post-injection.

  • Self-Validating Control (Vehicle Cohort): Run a parallel cohort receiving only the vehicle (e.g., saline). This rules out spontaneous recovery or anesthesia-induced variables.

References

  • Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. National Institutes of Health (NIH).[Link][2]

  • Gating-dependent mechanism of 4-aminopyridine block in two related potassium channels. Rockefeller University Press.[Link][3]

  • Neuroprotective Properties of 4-Aminopyridine. Neurology Neuroimmunology & Neuroinflammation.[Link][1]

  • 4-Aminopyridine promotes functional recovery and remyelination in acute peripheral nerve injury. ResearchGate / EMBO Molecular Medicine.[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Aminopyrazine

Prepared by: Your Senior Application Scientist Welcome to the technical support center for the synthesis of 4-Aminopyrazine. This guide is designed for researchers, chemists, and drug development professionals to navigat...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Aminopyrazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and improve the yield and purity of this critical heterocyclic amine. 4-Aminopyrazine is a vital building block in medicinal chemistry, notably as a precursor for synthesizing compounds with diverse biological activities. However, its synthesis can be fraught with challenges, including low yields, competing side reactions, and purification difficulties.

This document moves beyond simple protocols to provide in-depth, field-tested insights into the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues encountered during the synthesis of 4-Aminopyrazine, primarily focusing on the most common laboratory-scale method: the Hofmann rearrangement of pyrazine-2-carboxamide .

Q1: My yield of 4-Aminopyrazine via the Hofmann rearrangement is consistently low (<50%). What are the primary factors I should investigate?

Low yields are the most frequently reported issue and can stem from several sources. A systematic approach is crucial for diagnosis.

Core Areas to Investigate:

  • Reagent Quality & Stoichiometry: The Hofmann rearrangement is highly sensitive to the quality and precise amount of the oxidizing agent (typically bromine or chlorine in aqueous base) and the base itself.

    • Cause: An insufficient amount of the hypohalite reagent (formed in situ from Br₂ or Cl₂ and NaOH) will lead to incomplete conversion of the starting pyrazine-2-carboxamide. Conversely, a large excess can promote side reactions or degradation of the desired product.

    • Solution: Titrate your sodium hypochlorite solution or use freshly opened, high-purity bromine. Carefully control the stoichiometry. A slight excess (typically 1.05-1.2 equivalents) of the hypohalite is often optimal.

  • Temperature Control: This is arguably the most critical parameter for success.

    • Cause: The initial formation of the N-bromoamide intermediate should be performed at low temperatures (0-5 °C). If the temperature is too high during this step, the hypobromite can disproportionate, or the amide can hydrolyze back to pyrazine-2-carboxylic acid. During the rearrangement step (heating), the temperature must be sufficient to induce the migration but not so high as to cause decomposition.

    • Solution: Maintain a strict temperature of 0-5 °C during the dropwise addition of bromine to the alkaline solution of the amide. After the addition is complete, allow the reaction to warm slowly and then heat to the optimized rearrangement temperature (often 70-80 °C) for a controlled period.[1]

  • Side Reactions: The isocyanate intermediate formed during the rearrangement is highly reactive.

    • Cause: If water attacks the isocyanate, it forms a carbamic acid which decarboxylates to the desired 4-aminopyrazine. However, if unreacted N-bromoamide or the product amine is present, it can react with the isocyanate to form urea-type byproducts, which are often difficult to separate.

    • Solution: Ensure efficient stirring and controlled addition of reagents to avoid localized high concentrations. A well-controlled temperature ramp helps ensure the isocyanate reacts preferentially with water.

  • Work-up & Product Isolation: 4-Aminopyrazine has moderate water solubility and is basic.

    • Cause: Significant product loss can occur during aqueous work-up if the pH is not optimal or if an insufficient number of extractions are performed.

    • Solution: After the reaction, neutralize and then basify the solution (pH 12-13) to ensure the aminopyrazine is in its free base form before extraction.[1] Use a continuous liquid-liquid extractor or perform numerous discrete extractions with a suitable organic solvent (e.g., chloroform, ethyl acetate) to maximize recovery.

Q2: I am observing multiple spots on my TLC plate post-reaction. What are the likely side products?

Identifying byproducts is key to refining your reaction conditions.

  • Spot 1 (Lowest Rf): Often the starting material, pyrazine-2-carboxamide . Its presence indicates an incomplete reaction.

  • Spot 2 (Product Rf): The desired 4-Aminopyrazine .

  • Spot 3 (Higher Rf or Streaking): Commonly urea-type byproducts . These are formed from the reaction of the isocyanate intermediate with an amine (either the product or unreacted starting material).

  • Spot at Baseline (if aqueous mobile phase): Potentially pyrazine-2-carboxylic acid from the hydrolysis of the starting amide, especially if the basic conditions were too harsh or the temperature was too high before the bromine was added.

Q3: How can I avoid the formation of these side products?

Avoiding side products requires careful control over the reaction environment.

IssuePrimary CauseRecommended Solution
Incomplete Reaction Insufficient hypohalite, reaction time too short, or temperature too low.Use a slight excess (1.1 eq) of bromine/chlorine. Monitor the reaction by TLC until the starting material is consumed. Ensure the final reaction temperature is reached and maintained.
Amide Hydrolysis Exposing the amide to strong base at elevated temperatures before adding the halogen.Pre-cool the amide/NaOH solution to 0-5 °C before the slow addition of bromine. This ensures the formation of the N-bromoamide intermediate is favored over hydrolysis.
Urea Byproduct Formation Poor temperature control; inefficient mixing.Maintain vigorous stirring. Add reagents slowly and sub-surface if possible to ensure rapid homogenization and prevent the isocyanate intermediate from accumulating locally.
Q4: The Hofmann reaction is not working for my substrate. What is a reliable alternative route to 4-Aminopyrazine?

If the Hofmann rearrangement proves unsuitable, Nucleophilic Aromatic Substitution (SNAr) on a pre-functionalized pyrazine is an excellent alternative.

The most common approach involves the amination of 4-chloropyrazine . The electron-withdrawing nature of the pyrazine ring nitrogens activates the chlorine leaving group towards nucleophilic attack.

  • Methodology: Reacting a halo-pyrazine with an amine source, such as ammonia or a protected amine, can yield the desired product.[2] This method has been used to generate various aminated pyrazine derivatives with respectable yields (18–87%).[2]

  • Advantages: This route avoids the sensitive isocyanate intermediate of the Hofmann rearrangement. It is often more scalable and reproducible.

  • Challenges: The starting 4-chloropyrazine may not be as readily available as pyrazine-2-carboxamide. The reaction may require elevated temperatures or pressure, and careful optimization of the solvent and base is necessary.

Visualizing the Process

Understanding the reaction pathway and the troubleshooting logic is essential for optimization.

Hofmann Rearrangement Workflow

The following diagram illustrates the key steps and intermediates in the synthesis of 4-Aminopyrazine via the Hofmann rearrangement.

G cluster_prep Step 1: N-Bromination (0-5 °C) cluster_rearrange Step 2: Rearrangement (Heat) cluster_hydrolysis Step 3: Hydrolysis & Decarboxylation Amide Pyrazine-2-carboxamide Bromoamide N-Bromopyrazine-2-carboxamide Amide->Bromoamide Formation of Hypobromite NaOH_Br2 NaOH + Br₂ NaOH_Br2->Bromoamide Isocyanate Pyrazinyl Isocyanate (Intermediate) Bromoamide->Isocyanate Loss of Br⁻ CarbamicAcid Carbamic Acid Isocyanate->CarbamicAcid Base Base (NaOH) Base->Isocyanate Product 4-Aminopyrazine CarbamicAcid->Product - CO₂ H2O H₂O H2O->CarbamicAcid G cluster_causes Start Low Yield of 4-Aminopyrazine CheckTLC Analyze TLC of Crude Product Start->CheckTLC IncompleteRxn High % of Starting Material? CheckTLC->IncompleteRxn Yes SideProducts Multiple Side Product Spots? CheckTLC->SideProducts Yes NoProduct No Product Spot Visible? CheckTLC->NoProduct No Sol_Incomplete Solution: - Increase eq. of Br₂ - Increase reaction time/temp - Check reagent purity IncompleteRxn->Sol_Incomplete Sol_Side Solution: - Improve temp control (0-5 °C) - Ensure efficient stirring - Slow down reagent addition SideProducts->Sol_Side Sol_NoProduct Solution: - Verify work-up pH (>12) - Increase # of extractions - Check for decomposition (charring) NoProduct->Sol_NoProduct

Sources

Optimization

Common byproducts in 4-Aminopyrazine synthesis and their removal.

Technical Support Center: 4-Aminopyrazine Synthesis & Impurity Troubleshooting A Critical Note on Nomenclature In pharmaceutical development and legacy chemical catalogs, the term "4-aminopyrazine" is frequently encounte...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Aminopyrazine Synthesis & Impurity Troubleshooting

A Critical Note on Nomenclature

In pharmaceutical development and legacy chemical catalogs, the term "4-aminopyrazine" is frequently encountered. However, because pyrazine is a 1,4-diazine ring, a carbon-bound amine can only occupy the 2, 3, 5, or 6 positions. Therefore, "4-aminopyrazine" is chemically impossible as a C-substituted amine and is universally recognized in the industry as a misnomer for 2-aminopyrazine [1][2]. Alternatively, it occasionally refers to the highly specialized N-aminopyrazine (1-aminopyrazin-1-ium inner salt).

Because 2-aminopyrazine is a foundational building block for critical active pharmaceutical ingredients (APIs) like kinase inhibitors and antiviral agents (e.g., Favipiravir)[3][4], this troubleshooting guide focuses on the synthesis, byproduct causality, and purification of this industrially vital compound.

Part 1: Mechanistic Origins of Common Byproducts

The synthesis of 2-aminopyrazine typically proceeds via the amination of 2-chloropyrazine or the hydrolysis/rearrangement of 2-cyanopyrazine. The strongly electron-withdrawing nature of the pyrazine ring makes the C2 position highly susceptible to nucleophilic attack, which drives the reaction but also introduces specific byproduct liabilities[5].

ReactionPathways SM 2-Chloropyrazine (Starting Material) Target 2-Aminopyrazine (Target API Precursor) SM->Target Primary Amination Hydrolysis Pyrazin-2-ol (Hydrolysis Byproduct) SM->Hydrolysis Trace H2O or OH- Reagent Ammonia / Base (Nucleophile) Reagent->Target Dimer Bis(pyrazin-2-yl)amine (Dimer Byproduct) Target->Dimer Secondary Attack on Unreacted SM

Reaction pathways showing primary amination vs. dimerization and hydrolysis byproducts.

Quantitative Summary of Impurity Profiles
Impurity NameStructural OriginMechanistic CausePrimary Removal Strategy
Bis(pyrazin-2-yl)amine DimerizationThe exocyclic amine of the newly formed product attacks unreacted 2-chloropyrazine during high-temperature SNAr.Acid-base liquid-liquid extraction (dimer is less basic, remains organic at pH 1).
Pyrazin-2-ol HydrolysisTrace water/hydroxide competitively attacks the highly activated C2 position of the starting material.Maintain strictly anhydrous conditions; removed via recrystallization from toluene.
6-Chloro-3-hydroxy-pyrazine-2-carboxamide HalogenationProcess-related over-chlorination during intermediate steps in functionalized pyrazine synthesis.Chromatographic separation or selective crystallization.
Unreacted 2-Chloropyrazine Starting MaterialIncomplete conversion due to loss of ammonia gas pressure or catalyst deactivation.Evaporation under reduced pressure (highly volatile) or LLE.

Part 2: Troubleshooting Q&A

Q1: I am scaling up the amination of 2-chloropyrazine, but my HPLC shows a massive impurity peak corresponding to a dimer. Why is this happening and how do I stop it? Causality: The impurity is bis(pyrazin-2-yl)amine. As 2-aminopyrazine forms, its exocyclic nitrogen becomes a competing nucleophile against the remaining 2-chloropyrazine. In uncatalyzed SNAr reactions, this requires high temperatures (>150°C)[6], which provides the kinetic energy necessary for this secondary amination. Solution: Shift from direct SNAr to a transition-metal-catalyzed Buchwald-Hartwig amination. Using a Ni(0) or Pd-based catalyst (e.g., Pd(dba)₂ with a bulky ligand like BINAP) allows the reaction to proceed at 50–80°C[5][7]. Lowering the temperature significantly reduces the kinetic energy available for the secondary coupling. Furthermore, maintaining a high localized concentration of ammonia ensures pseudo-first-order kinetics that favor primary amination.

Q2: My crude 2-aminopyrazine contains significant amounts of pyrazin-2-ol. What is the mechanistic cause? Causality: Pyrazin-2-ol (which tautomerizes to pyrazin-2(1H)-one) is a hydrolysis byproduct. The C-Cl bond is highly activated by the 1,4-diazine ring. Even trace amounts of water in your ammonia source, solvent, or hygroscopic bases (like K₂CO₃ or NaOtBu) will generate hydroxide ions. Hydroxide is a smaller, harder nucleophile than ammonia and will rapidly undergo SNAr with the starting material. Solution: Ensure strictly anhydrous conditions. Use commercially available anhydrous ammonia in organic solvents (e.g., 7M NH₃ in Methanol, dried over molecular sieves) rather than bubbling unpurified gas. If using a solid base for cross-coupling, dry it under vacuum at elevated temperatures prior to use.

Q3: I am synthesizing a highly functionalized 2-aminopyrazine derivative (e.g., for Favipiravir) and detecting chlorinated pyrazine impurities. How do I remove them? Causality: In multi-step syntheses involving pyrazine-2-carboxamide intermediates, over-chlorination is a known process-related impurity pathway, yielding byproducts such as 6-chloro-3-hydroxypyrazine-2-carboxamide or 3,6-dichloropyrazine-2-carbonitrile[3]. Solution: These halogenated impurities are significantly less basic than 2-aminopyrazine. Implement a strict acid-base liquid-liquid extraction (LLE) workflow to partition the less basic halogenated impurities into the organic waste stream.

Part 3: Self-Validating Purification Protocol

Because 2-aminopyrazine has a conjugate acid pKa of ~3.1, acid-base liquid-liquid extraction (LLE) is the most reliable method to separate it from neutral starting materials and weakly basic dimers. This protocol is designed as a self-validating system—meaning visual cues at each step confirm the chemical state of the reaction.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Dimer + SM) Acidify Add 6M HCl Adjust to pH 1.0 Crude->Acidify OrgPhase1 Organic Phase (Dimer & Unreacted SM) DISCARD Acidify->OrgPhase1 LLE (EtOAc) AqPhase1 Aqueous Phase (Protonated Target) RETAIN Acidify->AqPhase1 LLE (EtOAc) Basify Add 6M NaOH Adjust to pH 10.0 AqPhase1->Basify Extract Extract with EtOAc (Target moves to Organic) Basify->Extract Cryst Recrystallization (Toluene/Hexane) Extract->Cryst Pure Pure 2-Aminopyrazine (>99% HPLC Purity) Cryst->Pure

Acid-base liquid-liquid extraction workflow for the purification of 2-aminopyrazine.

Step-by-Step Methodology
  • Initial Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) and an equal volume of distilled water.

  • Acidification (Validation Step 1): Slowly add 6M HCl to the biphasic mixture under vigorous stirring until the aqueous phase reaches pH 1.0.

    • Self-Validation Cue: The aqueous layer must become completely transparent. At pH 1.0, 2-aminopyrazine is >99% protonated and migrates entirely to the aqueous phase. If the aqueous layer remains cloudy, continue stirring and verify the pH.

  • Phase Separation: Separate the layers. Discard the organic layer (EtOAc), which now contains the unreacted 2-chloropyrazine and the bis(pyrazin-2-yl)amine dimer. Wash the aqueous layer once more with fresh EtOAc to ensure complete removal of the dimer.

  • Basification (Validation Step 2): Cool the aqueous layer in an ice bath. Slowly add 6M NaOH until the pH reaches 10.0.

    • Self-Validation Cue: The aqueous layer will turn milky/cloudy. As the pH surpasses the pKa, 2-aminopyrazine is deprotonated back to its free base form, which is poorly soluble in cold water.

  • Extraction & Recovery: Extract the cloudy aqueous layer three times with fresh EtOAc. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Polishing: Recrystallize the resulting solid from a mixture of Toluene/Hexane to remove any residual trace hydrolysis byproducts, yielding >99% pure 2-aminopyrazine.

References

  • National Institutes of Health. "Aminopyrazine | C4H5N3 | CID 78747". PubChem Database.[Link]

  • Journal of the American Chemical Society. "Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability". ACS Publications. [Link]

  • Semantic Scholar. "Analytical Performance and Greenness Evaluation of Five Multi-Level Design Models Utilized for Impurity Profiling of Favipiravir".[Link]

Sources

Troubleshooting

Troubleshooting low solubility of 4-Aminopyrazine in aqueous buffers.

Technical Support Center: 4-Aminopyrazine Solubility Welcome to the technical support guide for 4-Aminopyrazine. This document provides in-depth troubleshooting assistance for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Aminopyrazine Solubility

Welcome to the technical support guide for 4-Aminopyrazine. This document provides in-depth troubleshooting assistance for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 4-Aminopyrazine. Our goal is to provide you with the scientific rationale and practical protocols to overcome these common hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-Aminopyrazine not dissolving in standard aqueous buffers like PBS (pH 7.4)?

A: 4-Aminopyrazine is a weakly basic aromatic amine.[1] Its limited solubility in neutral pH buffers is due to its molecular structure, which features a nonpolar aromatic pyrazine ring and an amino group that is not fully protonated at neutral pH.[2][3] At pH 7.4, the molecule exists predominantly in its less soluble, neutral free-base form.

Q2: What is the expected solubility of 4-Aminopyrazine in water?

A: While some sources describe it as "soluble" in water, this is a qualitative term.[2][4] Quantitative data is limited, and empirical results show it is sparingly soluble, especially in neutral buffers. Its solubility is significantly influenced by the pH and temperature of the aqueous medium.

Q3: Can I heat the solution to improve the solubility of 4-Aminopyrazine?

A: Yes, gentle heating can increase the rate of dissolution and the amount of 4-Aminopyrazine that dissolves. However, be cautious. Prolonged or excessive heating can potentially degrade the compound. Always check for precipitate formation as the solution cools to room temperature.

Q4: Is it acceptable to use organic solvents like DMSO or ethanol?

A: Absolutely. 4-Aminopyrazine is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[5] Preparing a concentrated stock solution in one of these solvents and then diluting it into your aqueous buffer is a very common and effective strategy.[5] However, you must ensure the final concentration of the organic solvent is low enough to not affect your experimental system.

In-Depth Troubleshooting Guide

Section 1: The 'Why' - Understanding the Physicochemical Barriers

To effectively troubleshoot solubility issues, it's crucial to understand the underlying chemistry of 4-Aminopyrazine. Two key parameters govern its behavior in aqueous solutions:

  • pKa (Acid Dissociation Constant): The pKa of the conjugate acid of 4-Aminopyrazine is a critical value. While data for 4-Aminopyrazine is not as prevalent as for its isomer, 4-Aminopyridine (pKa ≈ 9.17), we can infer its behavior.[6] As an aromatic amine, 4-Aminopyrazine is a weak base.[1] This means that in an acidic environment (pH < pKa), the amino group becomes protonated (-NH3+). This charged, or ionized, form is significantly more polar and, therefore, more soluble in water than the neutral form. At neutral or alkaline pH (pH > pKa), the compound exists primarily as the neutral, less soluble free base.

  • Molecular Structure and Polarity: The molecule consists of a pyrazine ring, which is an aromatic heterocycle, and an amino group.[3][7] The aromatic ring contributes to its nonpolar character, leading to unfavorable interactions with polar water molecules. This inherent hydrophobicity is a primary reason for its limited aqueous solubility.[8]

Section 2: A Systematic Approach to Solubilization

Before attempting to dissolve 4-Aminopyrazine, follow this systematic workflow to determine the optimal strategy for your specific experimental needs.

G cluster_start cluster_methods cluster_ph_steps cluster_cosolvent_steps cluster_direct_steps start Define Target: - Concentration (e.g., 10 mM) - Final Buffer (e.g., PBS pH 7.4) ph_adjust Method 1: pH Adjustment start->ph_adjust Is a low pH stock acceptable? cosolvent Method 2: Co-Solvent Stock start->cosolvent Is a small amount of organic solvent acceptable? direct Method 3: Direct Dissolution (Low Concentrations) start->direct Is the target concentration very low (<1 mM)? acidify Acidify a small volume of water (e.g., with 1M HCl) to pH 2-3. ph_adjust->acidify dissolve_dmso Dissolve 4-Aminopyrazine in 100% DMSO or Ethanol to create a high-concentration stock (e.g., 100 mM). cosolvent->dissolve_dmso add_direct Add solid 4-Aminopyrazine directly to the final aqueous buffer. direct->add_direct dissolve_acid Dissolve 4-Aminopyrazine in the acidified water to create a concentrated stock. acidify->dissolve_acid adjust_final Add stock to final buffer. Adjust final pH if necessary. dissolve_acid->adjust_final verify_ph Verify final pH and check for precipitate over time. adjust_final->verify_ph dilute Perform serial dilution of the stock into the final aqueous buffer. dissolve_dmso->dilute verify_cosolvent Ensure final solvent % is low (e.g., <0.5%) and compatible with the assay. Check for precipitate. dilute->verify_cosolvent sonicate Apply gentle heat (37-40°C) and/or sonication to aid dissolution. add_direct->sonicate verify_direct Visually confirm complete dissolution. Check for stability at room temp. sonicate->verify_direct

Caption: Systematic workflow for solubilizing 4-Aminopyrazine.

Section 3: Detailed Experimental Protocols

This method leverages the basicity of the amino group to create a soluble salt form of the compound.

Rationale: By lowering the pH well below the pKa of 4-Aminopyrazine, we protonate the amino group, creating the more polar and highly water-soluble aminopyrazinium cation.[1][6]

Step-by-Step Methodology:

  • Prepare Acidified Water: To a sterile container, add a specific volume of high-purity water (e.g., 900 µL).

  • Acidify: While stirring, add a small amount of 1 M HCl dropwise until the pH is between 2.0 and 3.0.

  • Create Stock Solution: Weigh the required amount of 4-Aminopyrazine powder and add it to the acidified water to create a concentrated stock solution (e.g., 10-50 mM). Vortex or sonicate until fully dissolved. The solution should be clear.

  • Dilute into Final Buffer: Add the required volume of this acidic stock to your final, larger volume of experimental buffer (e.g., PBS). The buffering capacity of your final buffer should bring the pH back to the desired physiological range.

  • Self-Validation and Verification:

    • Confirm the final pH of your working solution using a calibrated pH meter.

    • Visually inspect the solution for any cloudiness or precipitate immediately after preparation and after letting it sit at room temperature for 1-2 hours.

This is often the most reliable method for achieving higher concentrations in aqueous buffers.[9][10]

Rationale: 4-Aminopyrazine is significantly more soluble in organic solvents like DMSO and ethanol.[5] These solvents can disrupt the crystal lattice of the solid and form favorable interactions with the aromatic ring. By creating a concentrated stock in a co-solvent, you can then dilute it to a working concentration where the compound remains soluble in the primarily aqueous environment.

Step-by-Step Methodology:

  • Select Co-solvent: Choose a high-purity, anhydrous grade of DMSO or ethanol.

  • Create Concentrated Stock: Weigh the 4-Aminopyrazine powder and add it to the appropriate volume of the co-solvent to create a high-concentration stock (e.g., 100 mM). Vortex until the solid is completely dissolved.

  • Working Solution Preparation: Perform a serial dilution of the concentrated stock into your final aqueous buffer to achieve the desired target concentration. For example, to make a 100 µM solution with a final DMSO concentration of 0.1%, you would add 1 µL of a 100 mM stock to 999 µL of buffer.

  • Self-Validation and Verification:

    • Calculate the final percentage of the co-solvent in your working solution. Ensure it is below the tolerance level for your specific assay or cell type (typically <0.5% for DMSO).

    • Observe the solution after dilution. If the aqueous solubility limit is exceeded, you may see a fine precipitate form (this is known as "crashing out"). If this occurs, you must lower the final concentration.

Section 4: Quantitative Solubility Data

The following table summarizes the solubility of 4-Aminopyrazine and its close isomer, 4-Aminopyridine, in various solvents to guide your experimental design.

CompoundSolventApproximate SolubilityReference
4-Aminopyridine PBS (pH 7.2)~30 mg/mL[5]
4-Aminopyridine Water~50 mg/mL[11]
4-Aminopyridine DMSO~30 mg/mL[5]
4-Aminopyridine Ethanol~30 mg/mL[5]
2-Aminopyrazine WaterSoluble (qualitative)[4]
2-Aminopyrazine DMSOSoluble (inferred)[12]

Note: Quantitative data for 4-Aminopyrazine is less common in literature than for its isomers. The data for 4-Aminopyridine is provided as a close structural analog to guide expectations.

References

  • 4-Aminopyridine - Wikipedia. Wikipedia. [Link]

  • 4-Aminopyrazine | C4H7N3 | CID 54017740 - PubChem. National Institutes of Health. [Link]

  • 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem. National Institutes of Health. [Link]

  • Aminopyrazine | C4H5N3 | CID 78747 - PubChem. National Institutes of Health. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. National Institutes of Health (PMC). [Link]

  • HPLC Methods for analysis of 4-Aminopyridine. HELIX Chromatography. [Link]

  • (PDF) Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. ResearchGate. [Link]

  • Ways of crashing out amines. Reddit. [Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. [https://www.rjpbcs.com/pdf/2016_7(2)/[13].pdf]([Link]13].pdf)

  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. ACS Publications. [Link]

Sources

Optimization

Technical Support Center: Optimizing 4-Aminopyrazine Concentration for Cell-Based Assays

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 4-Aminopyrazine in cell-based assays. Here, we address common challenges and provide evidence-based...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 4-Aminopyrazine in cell-based assays. Here, we address common challenges and provide evidence-based strategies to ensure robust and reproducible results. Our approach is grounded in established scientific principles to empower you to confidently navigate the complexities of your experimental work.

I. Foundational Knowledge: Understanding 4-Aminopyrazine

4-Aminopyrazine is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of various biologically active compounds.[1][2] Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potential applications as kinase inhibitors and anti-cancer agents.[3][4][5] The precise concentration of 4-Aminopyrazine and its analogs is paramount for achieving the desired biological effect in cell-based assays while avoiding off-target effects and cytotoxicity.[6][7]

II. Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for 4-Aminopyrazine in a cell-based assay?

A recommended starting point for many cell-based assays is to test a wide concentration range, often from low nanomolar (nM) to high micromolar (µM) levels.[8] A common approach is to perform a dose-response curve starting from approximately 100 µM and performing serial dilutions down to the low nM range.[8][9] This initial broad-spectrum analysis helps to identify the optimal concentration window for the desired biological activity.

Q2: How do I properly dissolve 4-Aminopyrazine for my experiments?

4-Aminopyrazine is soluble in organic solvents such as DMSO and ethanol.[10] For cell culture applications, it is best practice to prepare a high-concentration stock solution in 100% DMSO. This stock can then be diluted in cell culture medium to the final desired concentration. It is critical to ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[11]

Q3: What are the common signs of 4-Aminopyrazine-induced cytotoxicity?

Visual indicators of cytotoxicity that can be observed using a microscope include changes in cell morphology (e.g., rounding, detachment), a reduction in cell density, and an increase in cellular debris. For a more quantitative assessment, assays that measure cell viability, such as those using MTT or resazurin, or assays that detect apoptosis, like caspase activity assays, are recommended.[12][13]

Q4: Can 4-Aminopyrazine interfere with my assay readout?

Yes, like many small molecules, 4-Aminopyrazine has the potential to interfere with certain assay technologies. For instance, it may possess fluorescent properties that could interfere with fluorescence-based readouts. It is crucial to run appropriate controls, such as a "compound-only" control (without cells), to assess any potential for assay interference.[14]

III. Troubleshooting Guide

This section addresses specific issues that may arise during your experiments and provides actionable solutions.

Problem 1: No observable effect of 4-Aminopyrazine at expected concentrations.

  • Potential Cause 1: Compound Instability or Degradation.

    • Troubleshooting Step: Ensure the 4-Aminopyrazine stock solution has been stored correctly (typically at -20°C or -80°C in a tightly sealed container).[10] Studies have shown that 4-Aminopyridine, a related compound, is stable for extended periods when stored properly.[15][16] Prepare fresh dilutions from the stock for each experiment. To confirm the integrity of your compound, consider analytical methods such as HPLC if available.

  • Potential Cause 2: Suboptimal Assay Conditions.

    • Troubleshooting Step: Re-evaluate your assay parameters. This includes incubation time, cell density, and the concentration of other critical reagents.[17][18] It's possible the kinetics of the biological response require a longer or shorter incubation period with the compound.[14]

  • Potential Cause 3: Low Cellular Uptake.

    • Troubleshooting Step: The cell type you are using may not efficiently internalize 4-Aminopyrazine.[19] While less common for small molecules, this can be a factor. If suspected, you might explore the use of permeabilizing agents, though this can impact cell health and should be carefully controlled.

Problem 2: High background signal or inconsistent results.

  • Potential Cause 1: Compound Precipitation.

    • Troubleshooting Step: Visually inspect your assay plates for any signs of compound precipitation, which can appear as small crystals or a cloudy appearance in the media. If precipitation is observed, you may need to lower the final concentration of 4-Aminopyrazine or adjust the solvent concentration.[14]

  • Potential Cause 2: Assay Interference.

    • Troubleshooting Step: As mentioned in the FAQs, run a "compound-only" control to determine if 4-Aminopyrazine is interfering with your assay's detection method.[14] If interference is confirmed, you may need to switch to an alternative assay technology with a different detection principle.

Problem 3: Significant cytotoxicity observed even at low concentrations.

  • Potential Cause 1: High Sensitivity of the Cell Line.

    • Troubleshooting Step: Different cell lines exhibit varying sensitivities to chemical compounds.[14] It is essential to perform a cytotoxicity assay for each new cell line you use. If your current cell line is too sensitive, consider using a more robust cell line if it is compatible with your research goals.

  • Potential Cause 2: Contamination of Compound or Culture.

    • Troubleshooting Step: Ensure your 4-Aminopyrazine stock is pure and that your cell cultures are free from microbial contamination, which can exacerbate cytotoxic effects.[18]

IV. Experimental Protocols

Protocol 1: Determining the Optimal Concentration of 4-Aminopyrazine using a Dose-Response Assay

This protocol outlines a standard procedure for identifying the effective concentration range of 4-Aminopyrazine in your specific cell-based assay.[14]

Materials:

  • 4-Aminopyrazine

  • DMSO

  • Appropriate cell culture medium

  • 96-well cell culture plates

  • Your chosen cell line

  • Cell viability assay reagent (e.g., MTT, resazurin)[12]

  • Multichannel pipette

  • Plate reader

Procedure:

  • Prepare a 10 mM stock solution of 4-Aminopyrazine in 100% DMSO.

  • Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. [14]

  • On the following day, prepare a serial dilution of the 4-Aminopyrazine stock solution in cell culture medium. A common starting point is a 10-point dilution series with a 1:3 dilution factor, starting from a high concentration (e.g., 100 µM). Remember to include a vehicle control (medium with the same final concentration of DMSO as your highest compound concentration) and a "cells-only" control (medium without DMSO or compound).[9]

  • Remove the old medium from the cells and add the medium containing the different concentrations of 4-Aminopyrazine.

  • Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours). [14]

  • At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions. [12]

  • Read the plate using a plate reader at the appropriate wavelength.

  • Analyze the data by plotting the cell viability against the log of the 4-Aminopyrazine concentration to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration). [8]

Data Presentation:

Concentration (µM)% Viability (Mean)Standard Deviation
10015.23.1
33.345.84.5
11.185.32.9
3.798.11.5
1.299.21.2
0.499.51.0
0.199.80.8
0.04100.10.9
Vehicle Control100.01.1
Untreated Control100.01.3

V. Visualizing Workflows

Diagram 1: Troubleshooting Workflow for Unexpected Assay Results

start Unexpected Result (No Effect or High Variability) check_compound Verify Compound Integrity (Storage, Fresh Dilutions) start->check_compound check_assay Review Assay Parameters (Incubation Time, Cell Density) start->check_assay check_precipitation Inspect for Precipitation start->check_precipitation check_interference Run 'Compound-Only' Control start->check_interference check_cytotoxicity Perform Cytotoxicity Assay start->check_cytotoxicity optimize_concentration Adjust Concentration Range check_compound->optimize_concentration optimize_assay Modify Assay Protocol check_assay->optimize_assay check_precipitation->optimize_concentration change_assay Consider Alternative Assay check_interference->change_assay check_cytotoxicity->optimize_concentration solution Obtain Reliable Data optimize_concentration->solution optimize_assay->solution change_assay->solution

Caption: Troubleshooting decision tree for unexpected results.

Diagram 2: Standard Dose-Response Experiment Workflow

prep_stock Prepare 10 mM 4-Aminopyrazine Stock in DMSO prepare_dilutions Prepare Serial Dilutions (e.g., 100 µM to low nM) prep_stock->prepare_dilutions seed_cells Seed Cells in 96-Well Plate treat_cells Treat Cells with Dilutions seed_cells->treat_cells prepare_dilutions->treat_cells incubate Incubate for a Defined Period (e.g., 24-72h) treat_cells->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay read_plate Read Plate viability_assay->read_plate analyze_data Analyze Data & Determine EC50/IC50 read_plate->analyze_data

Caption: Workflow for a dose-response experiment.

VI. References

  • University of Oxford. Small Compound Screening Overview. Target Discovery Institute. [Link]

  • UT Southwestern Medical Center. Determination of Intracellular Compound Concentrations: Preclinical Pharmacology Lab. [Link]

  • Zavareh, R. B., et al. (2020). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. STAR protocols, 1(3), 100203. [Link]

  • Lin, S., et al. (2015). Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Bioorganic & medicinal chemistry letters, 25(22), 5402–5408. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Gaggelli, E., et al. (2020). Cytotoxicity of Pyrazine-Based Cyclometalated (C^Npz^C)Au(III) Carbene Complexes: Impact of the Nature of the Ancillary Ligand on the Biological Properties. Molecules (Basel, Switzerland), 25(18), 4248. [Link]

  • Chem-Impex. Aminopyrazine. [Link]

  • S. A. Shipilovskikh, et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules, 27(22), 7793. [Link]

  • Papasotiriou, I., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 24(23), 4346. [Link]

  • Ryan, J., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific reports, 10(1), 5798. [Link]

  • Trissel, L. A., et al. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International journal of pharmaceutical compounding, 6(2), 138–140. [Link]

  • MacKay, M. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian journal of hospital pharmacy, 57(5), 283–287. [Link]

  • G. Sathishkumar, et al. (2024). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 14(3), 1738-1755. [Link]

  • Ryan, J., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports, 10(1), 5798. [Link]

  • BioAgilytix. The Use of Cell-Based Assays for Translational Medicine Studies. [Link]

  • Biocompare. Ten Tips for Optimizing Cell-Based Assays. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-Aminopyrazine (4-APz) Resistance in Cell Lines

Welcome to the 4-Aminopyrazine (4-APz) Troubleshooting Guide. 4-APz and its derivatives are heavily utilized as potent, ATP-competitive kinase inhibitors targeting critical cell cycle and survival kinases (e.g., Nek2, AT...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the 4-Aminopyrazine (4-APz) Troubleshooting Guide. 4-APz and its derivatives are heavily utilized as potent, ATP-competitive kinase inhibitors targeting critical cell cycle and survival kinases (e.g., Nek2, ATR, and DYRK1A). While these compounds show excellent initial efficacy, in vitro cell line models frequently develop acquired resistance.

As a Senior Application Scientist, I have designed this guide to help you systematically diagnose, validate, and overcome 4-APz resistance in your experimental workflows.

Section 1: Diagnostic FAQs

Q1: My previously sensitive wild-type (WT) cell line is now showing a >10-fold increase in the IC50 for our 4-Aminopyrazine derivative. What is the most likely cause? A1: The most common cause of rapid-onset resistance to 4-APz-based kinase inhibitors is the upregulation of ATP-binding cassette (ABC) transporters, specifically ABCB1 (MDR1/P-glycoprotein). Prolonged sub-lethal exposure to 4-APz compounds often induces Akt signaling, which subsequently upregulates efflux pump expression via downstream targets like NF-κB [1]. Because the 4-APz scaffold is a substrate for these pumps, the intracellular concentration of the drug drops below the therapeutic threshold.

Q2: We co-treated our resistant cells with an efflux inhibitor, but the IC50 did not shift back to WT levels. What should we investigate next? A2: If efflux is ruled out, you must investigate target-site mutations or compensatory pathway activation. 4-APz derivatives typically act as ATP-competitive inhibitors, forming critical hydrogen bonds with the hinge region of the target kinase [2]. Gatekeeper mutations in the kinase domain can create steric hindrance, physically preventing the 4-APz scaffold from entering the ATP pocket [3]. Alternatively, cells may bypass the inhibited target entirely by upregulating parallel survival pathways, such as the PI3K/Akt/mTOR or MAPK cascades [3].

Q3: How can I prevent the rapid emergence of resistance when generating stable 4-APz-sensitive knockout lines? A3: Resistance often emerges due to inconsistent selection pressure caused by compound degradation. Ensure your 4-APz derivative is stable in the culture media; these compounds can precipitate or degrade if not properly formulated (e.g., requiring specific DMSO concentrations to maintain solubility without inducing cytotoxicity) [4]. We recommend a "pulsed-treatment" strategy rather than continuous escalating doses to prevent the selection of purely efflux-driven resistant clones.

Section 2: Quantitative Resistance Profiling

To accurately diagnose the mechanism of resistance, perform a combinatorial viability assay. By comparing the IC50 of 4-APz alone versus 4-APz combined with specific rescue agents, you can pinpoint the exact resistance phenotype.

Table 1: Diagnostic IC50 Shifts in 4-APz-Resistant Cell Line Models

Cell Line Phenotype4-APz IC50 (µM)4-APz + Verapamil (MDR1i)4-APz + Buparlisib (PI3Ki)Primary Resistance Mechanism
Wild-Type (WT) 0.250.220.20N/A (Sensitive)
Resistant Clone A 8.500.30 (Rescued)8.10ABCB1/MDR1 Efflux Pump Upregulation
Resistant Clone B >20.0>20.0>20.0Target Kinase Gatekeeper Mutation
Resistant Clone C 12.411.80.45 (Rescued)PI3K/Akt Pathway Bypass

Section 3: Experimental Workflows

A self-validating experimental system is critical for proving causality. Use the following step-by-step protocols to confirm the resistance mechanisms identified in your IC50 profiling.

Protocol 1: Validating ABCB1-Mediated Efflux Resistance

Causality Check: Rhodamine 123 is a fluorescent substrate of ABCB1. If your cells have upregulated ABCB1 to pump out 4-APz, they will also pump out Rhodamine. Verapamil competitively inhibits ABCB1, trapping the dye (and the 4-APz drug) inside the cell.

  • Seed Cells: Plate WT and 4-APz-resistant cells at 1×105 cells/well in a 6-well plate. Incubate overnight.

  • Inhibitor Pre-treatment: Treat cells with 10 µM Verapamil (or vehicle control) for 1 hour at 37°C.

  • Substrate Loading: Add 5 µM Rhodamine 123 to all wells. Incubate for 30 minutes in the dark.

  • Wash & Chase: Wash cells 3x with ice-cold PBS to stop efflux. Add fresh, drug-free media (with or without Verapamil) and incubate for exactly 1 hour to allow efflux.

  • Flow Cytometry: Harvest cells and analyze intracellular fluorescence (FITC channel). A significant restoration of fluorescence in the Verapamil-treated resistant cells confirms ABCB1 upregulation.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality Check: CETSA relies on the thermodynamic principle that a ligand-bound protein is structurally stabilized and resists heat-induced unfolding. If a gatekeeper mutation prevents 4-APz from binding the kinase, the melting curve ( Tm​ ) of the target kinase will not shift upon drug treatment.

  • Cell Treatment: Incubate resistant cells with 10x IC50 of 4-APz (or DMSO control) for 2 hours to allow intracellular binding.

  • Aliquot & Heat Shock: Harvest the cells, resuspend in PBS, and divide into 8 PCR tubes. Heat each tube to a different temperature gradient (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler.

  • Lysis: Cool tubes to room temperature, add lysis buffer (supplemented with protease inhibitors), and subject to 3 freeze-thaw cycles using liquid nitrogen.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/unfolded proteins.

  • Western Blot: Run the soluble supernatant on an SDS-PAGE gel and probe for your target kinase (e.g., Nek2 or ATR). If the Tm​ is identical between DMSO and 4-APz treated samples, the drug is failing to bind the target, indicating a likely gatekeeper mutation.

Section 4: Pathway Visualization

The following diagram illustrates the mechanism of action of 4-APz inhibitors and the three primary pathways by which cell lines develop acquired resistance.

G Drug 4-Aminopyrazine (4-APz) Kinase Inhibitor Target Target Kinase (e.g., Nek2, ATR) Drug->Target ATP-competitive binding Resist Acquired Resistance Mechanisms Drug->Resist Sub-lethal exposure Effect Cell Cycle Arrest / Apoptosis Target->Effect Kinase Inhibition Efflux ABCB1/MDR1 Upregulation Resist->Efflux Mutate Gatekeeper Mutation Resist->Mutate Bypass PI3K/Akt Bypass Pathway Resist->Bypass Efflux->Drug Drug Efflux Mutate->Target Prevents Binding Bypass->Effect Overrides Arrest

Mechanisms of 4-Aminopyrazine resistance: Efflux, target mutation, and pathway bypass.

References

  • Title: Nek2 Kinase Signaling in Malaria, Bone, Immune and Kidney Disorders to Metastatic Cancers and Drug Resistance: Progress on Nek2 Inhibitor Development Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Emerging opportunities to treat drug-resistant breast cancer: Discovery of novel small-molecule inhibitors against different targets Source: Frontiers in Pharmacology URL: [Link]

  • Title: Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity Source: PMC (Molecules) URL: [Link]

Troubleshooting

4-Aminopyrazine (4-APz) Experimental Support Center: Troubleshooting &amp; Mitigating Off-Target Effects

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing promiscuity issues with 4-Aminopyrazine (4-APz) and its derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing promiscuity issues with 4-Aminopyrazine (4-APz) and its derivatives. While 4-APz is a highly versatile heterocyclic scaffold, its structural properties predispose it to off-target interactions, particularly broad kinome promiscuity and ion channel liabilities.

This guide provides field-proven, self-validating protocols to help you isolate your primary phenotypic effects from confounding off-target noise.

Section 1: Understanding the Causality of Off-Target Interactions

Q1: Why does 4-Aminopyrazine exhibit such high off-target kinase and ion channel activity? A: The causality lies in its fundamental pharmacophore. The pyrazine nitrogen atoms and the exocyclic amine form a perfect hydrogen-bond donor/acceptor pair that1[1]. Because this hinge region is highly conserved across the human kinome, 4-APz derivatives often exhibit "pan-kinase" activity if not sufficiently decorated with selectivity-inducing moieties, which is why they are frequently used in targeting kinases like2[2]. Furthermore, the basic amine and planar aromatic ring can cause3[3]. This is a well-documented liability for nitrogenous heteroaromatics that can lead to off-target neurotoxicity or cardiotoxicity (e.g., hERG liability).

Q2: How do I distinguish my primary target's phenotypic effect from 4-APz-induced off-target toxicity in cell-based assays? A: You must employ a self-validating experimental design using an "inactive analogue" control. For instance, when 4[4], run a parallel assay using a 4-APz analogue where the primary hinge-binding nitrogen is sterically blocked (e.g., via N-methylation). If the phenotypic effect persists with the inactive analogue, your observed effect is driven by off-target toxicity (such as colloidal aggregation or ion channel blockade) rather than primary target engagement.

Section 2: Experimental Protocols for Off-Target Mitigation
Protocol A: Self-Validating Biochemical Assay to Filter Broad Kinome Promiscuity

Objective: To eliminate weak, off-target kinase inhibition by simulating physiological conditions and preventing aggregation-based false positives. Causality: Many researchers run kinase assays at the Km​ of ATP (10-100 µM) to maximize sensitivity. However, physiological ATP is 1-5 mM. Weak off-target binding of 4-APz is easily outcompeted by physiological ATP. Additionally, hydrophobic 4-APz derivatives can form colloidal aggregates that non-specifically sequester enzymes.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the kinase assay buffer supplemented with 0.01% (v/v) Triton X-100.

    • Self-Validation Check: The non-ionic detergent prevents colloidal aggregation. If the off-target IC50 shifts significantly after adding Triton X-100, the previous inhibition was a false positive.

  • ATP Titration: Set up two parallel assay plates. Plate A contains ATP at the apparent Km​ for the off-target kinase. Plate B contains ATP at 1 mM (physiological concentration).

  • Compound Plating: Dispense 4-APz derivatives in a 10-point, 3-fold dilution series (starting at 10 µM) into both plates.

  • Control Integration: Include Staurosporine (1 µM) as a pan-kinase positive control, and a DMSO vehicle as the negative control.

  • Readout & Analysis: Measure kinase activity (e.g., via TR-FRET or luminescence). Calculate the IC50 for both plates.

    • Self-Validation Check: A true, high-affinity primary target interaction will maintain a robust IC50 (<100 nM) even at 1 mM ATP. Off-target interactions will show a massive rightward shift (IC50 > 10 µM) in Plate B, confirming they will not be engaged in a cellular environment.

Protocol B: Patch-Clamp Validation for hERG Channel Liability

Objective: To quantify and mitigate the off-target blockade of potassium channels by 4-APz compounds.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO or HEK293 cells stably expressing the hERG potassium channel.

  • Electrophysiology Setup: Utilize whole-cell patch-clamp recording. Set the holding potential to -80 mV, followed by a depolarizing step to +20 mV for 2 seconds, and a repolarizing step to -50 mV to elicit the outward tail current.

  • Perfusion: Perfuse the cells with extracellular solution containing the 4-APz compound at ascending concentrations (0.1, 1, 3, 10, 30 µM).

  • Control Validation: After the final 4-APz concentration, perfuse with 1 µM E-4031 (a selective hERG blocker).

    • Self-Validation Check: Complete ablation of the current by E-4031 ensures the recorded current was entirely hERG-mediated, validating the assay's specificity.

  • Data Extraction & Mitigation: Measure the reduction in the peak tail current amplitude. If the hERG IC50 is <10 µM, the compound must be structurally optimized. Introducing steric bulk at the para-position or lowering the basicity (pKa) of the exocyclic amine reduces pore insertion, effectively mitigating this off-target effect.

Section 3: Data Visualization & Benchmarks

To guide your assay development, refer to the following quantitative benchmarks for 4-APz derivatives.

Table 1: Comparative Off-Target Profiles and Mitigation Thresholds for 4-APz Assays

Target ClassTypical Off-Target IC50Cellular ATP DependencyMitigation StrategyValidation Assay
Primary Kinase (e.g., ALK, Syk)< 10 nMLow ( IC50​ shift < 3x)Optimize hinge-binding hydrogen bondsCellular Target Engagement (CETSA)
Off-Target Kinases 0.5 - 5 µMHigh ( IC50​ shift > 20x)Screen at 1 mM ATP; add 0.01% Triton X-100Broad Kinome Profiling (e.g., KINOMEscan)
hERG Potassium Channel 1 - 10 µMIndependentReduce amine basicity; add steric bulkWhole-cell Patch Clamp
Cytochrome P450 (CYP3A4)> 10 µMIndependentBlock metabolically labile sitesHuman Liver Microsome (HLM) Stability
Workflow Visualization

Below is the logical workflow for evaluating and mitigating 4-APz off-target liabilities during your experimental pipeline.

G Start 4-Aminopyrazine Scaffold Design Primary Primary Target Assay (e.g., Syk, ALK) Start->Primary Kinome Broad Kinome Profiling (Off-Target Check) Primary->Kinome hERG Electrophysiology (hERG Liability) Primary->hERG Optimization Structural / Concentration Optimization Kinome->Optimization High Promiscuity Validation Orthogonal Cellular Validation Kinome->Validation High Selectivity hERG->Optimization IC50 < 10 µM hERG->Validation IC50 > 30 µM Optimization->Primary Iterative Design

Workflow for mitigating 4-Aminopyrazine off-target liabilities in drug design.

References
  • Title: 2-Amino-5-phenylpyrazine | 13535-13-2 Source: Benchchem URL
  • Title: Drug Discovery Targeting Anaplastic Lymphoma Kinase (ALK)
  • Title: Methyl 4-aminopyrazine-2-carboxylate CAS 71469-93-7 Source: Organic Intermediate URL
  • Title: Discovery of Inhibitors of Trypanosoma brucei by Phenotypic Screening of a Focused Protein Kinase Library Source: ResearchGate URL

Sources

Optimization

Section 1: Physicochemical Properties for Solvent Selection

Welcome to the Technical Support Center for Heteroaromatic Amine Purification. This guide is designed for researchers, synthetic chemists, and drug development professionals troubleshooting the isolation and purification...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heteroaromatic Amine Purification. This guide is designed for researchers, synthetic chemists, and drug development professionals troubleshooting the isolation and purification of crude aminopyrazine mixtures.

Application Scientist Note on Nomenclature: In legacy chemical catalogs and certain automated databases, you may encounter the term "4-Aminopyrazine"[1]. However, because pyrazine is a symmetrical 1,4-diazine ring, the IUPAC-compliant nomenclature for the C-substituted amine is 2-Aminopyrazine (CAS 5049-61-6)[2]. The protocols and troubleshooting steps below address this standard C-substituted aminopyrazine core, which is heavily utilized as a pharmaceutical intermediate in the synthesis of kinase inhibitors and other therapeutics[3].

Successful purification of aminopyrazine relies heavily on exploiting its acid-base chemistry and differential solubility. Below is a summary of the critical quantitative data required for designing your purification strategy.

PropertyValue / DescriptionImpact on Purification Strategy
CAS Number 5049-61-6 (2-Aminopyrazine)Standard identifier for reagent sourcing and safety data[2].
Melting Point 118 – 121 °CIdeal for verification of purity post-recrystallization[2].
pKa (Conjugate Acid) ~3.01Dictates that the aqueous phase must be pH > 8 for efficient liquid-liquid extraction[4].
Solubility (Organic) Soluble in DCM, EtOAc, MeOH, DMFDichloromethane (DCM) and Ethyl Acetate (EtOAc) are optimal for extraction; Methanol (MeOH) is ideal for recrystallization[5].
Solubility (Aqueous) Moderately solubleRequires multiple organic extractions or salting out (e.g., with NaCl) to prevent yield loss into the aqueous waste[2].

Section 2: Step-by-Step Purification Methodologies

The following self-validating protocols are designed to isolate aminopyrazine from crude reaction mixtures (such as those resulting from the Hofmann degradation of 2-cyanopyrazine or direct halogenation)[6],[7].

Protocol A: Liquid-Liquid Extraction of Crude Reaction Mixture
  • Quenching: Quench the crude reaction mixture with distilled water[7].

  • pH Adjustment & Validation: Adjust the aqueous phase to pH 9–10 using 10% NaOH.

    • Causality: Aminopyrazine has a pKa of ~3.01[4]. Maintaining a highly basic pH ensures the amine remains unprotonated (free base) and partitions effectively into the organic phase. This principle mirrors OSHA extraction standards for related heteroaromatics (like 4-aminopyridine), which utilize 0.1 N NaOH to achieve >97% recovery[8].

    • Validation Checkpoint: Use pH indicator strips to confirm pH > 9. If the pH drops during extraction, re-basify before proceeding.

  • Extraction: Extract the aqueous layer 3–4 times with DCM or EtOAc[7].

    • Causality: Because aminopyrazine is moderately water-soluble[2], multiple extractions are required to overcome its partitioning equilibrium and maximize yield.

  • Drying & Validation: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄)[6].

    • Validation Checkpoint: Spot the dried organic layer on a silica TLC plate (elute with 25% EtOAc/Hexanes) and visualize under UV (254 nm) to confirm product presence (R_f ~0.4) and the absence of polar aqueous salts[6].

Protocol B: Decolorization and Recrystallization
  • Decolorization: Add 10-15% (w/w) activated carbon to the organic phase and heat to a gentle reflux for 30 minutes[7].

    • Causality: Pyrazine derivatives readily form dark, conjugated polymeric impurities via oxidative degradation. Activated carbon physically traps these high-molecular-weight species.

  • Filtration: Filter the hot suspension through a tightly packed pad of Celite to remove the carbon dust.

  • Concentration: Remove the solvent under reduced pressure (rotary evaporation) to yield the crude solid[6].

  • Recrystallization: Dissolve the solid in a minimal amount of hot methanol or an ethanol/water co-solvent system[3]. Slowly add hexanes (anti-solvent) until the solution becomes slightly cloudy, then cool to 4 °C to induce crystallization.

  • Collection & Validation: Filter the pure crystals and dry in a vacuum oven at 40 °C.

    • Validation Checkpoint: Determine the melting point of the dried crystals. A sharp melting point of 118–121 °C confirms high purity[2]. A broad or depressed melting point indicates trapped solvent or residual impurities.

Section 3: Purification Workflow Visualization

AminopyrazinePurification Crude Crude Aminopyrazine Reaction Mixture Quench Aqueous Quench (pH > 9) Crude->Quench Extract Liquid-Liquid Extraction (DCM or EtOAc) Quench->Extract AqWaste Aqueous Waste (Salts/Impurities) Extract->AqWaste Aqueous OrgPhase Organic Phase (Product) Extract->OrgPhase Organic Carbon Activated Carbon Decolorization & Filtration OrgPhase->Carbon Concentrate Solvent Evaporation (Rotary Evaporator) Carbon->Concentrate Recrystal Recrystallization (Methanol/Hexane) Concentrate->Recrystal Pure Pure Aminopyrazine Crystals (>99%) Recrystal->Pure

Workflow for the extraction and purification of crude aminopyrazine.

Section 4: Troubleshooting Guide & FAQs

Q: My crude product is a dark, tarry oil instead of a crystalline solid. How do I fix this? A: Aminopyrazines are highly susceptible to oxidative degradation, forming dark polymeric tars. If your crude product is an oil, it is likely contaminated with these polymers or residual reaction solvents. Solution: Perform a strict acid-base back-extraction. Extract the crude oil into an acidic aqueous layer (pH ~1), wash with DCM to remove neutral organic impurities, then basify the aqueous layer to pH 10 and re-extract the aminopyrazine into fresh DCM. Follow up immediately with activated carbon decolorization[7].

Q: I am losing a significant amount of product during the aqueous wash. What is going wrong? A: The conjugate acid of the pyrazine ring nitrogen has a pKa of ~3.01[4]. To ensure >99% of the compound is in its neutral, organic-soluble free-base form, the aqueous phase must be adjusted to at least 2 pH units above the pKa (ideally pH 9–10). Additionally, because aminopyrazine is partially water-soluble, you must use a highly polar organic solvent like DCM and perform multiple extractions[2]. Adding NaCl to saturate the aqueous layer (salting out) will also force more product into the organic phase.

Q: How can I separate mono-halogenated aminopyrazines from di-halogenated byproducts? A: Halogenation of 2-aminopyrazine (e.g., with N-chlorosuccinimide) often yields a mixture of 5-halo and 3,5-dihalo derivatives. These cannot be easily separated by recrystallization due to co-crystallization. Solution: Use flash column chromatography on silica gel. A gradient elution of 10% to 25% ethyl acetate in hexanes is highly effective for resolving these specific species[6].

Section 5: References

1.[1] 4-Aminopyrazine | C4H7N3 | CID 54017740 - PubChem - NIH. National Institutes of Health. 1 2.[8] 4-Aminopyridine - OSHA. Occupational Safety and Health Administration. 8 3.[6] 2-Amino-5-chloropyrazine synthesis - ChemicalBook. ChemicalBook. 6 4.[7] Preparation method of 2-aminopyrazine derivatives - Eureka | Patsnap. PatSnap. 7 5.[2] 2-Aminopyrazine(5049-61-6)MSDS Melting Point Boiling Density Storage Transport. ChemicalBook. 2 6.[4] An In-depth Technical Guide to the Basic Properties of 3-(1H-pyrazol-1-yl)pyrazin-2-amine - Benchchem. BenchChem. 4 7.[5] Buy CAS 5049-61-6 2-Aminopyrazine From China Manufacturer And Factory. TNJ Chemical.5 8.[3] Solubility Measurement and Correlation of 2-Amino-5-bromopyrazine in Methanol/Ethanol/Isopropanol/Propylene Glycol Plus Water and 10 Pure Solvents at (278.15–323.15) K. Journal of Chemical & Engineering Data - ACS Publications.3

Sources

Troubleshooting

Technical Support Center: Aminopyrazine Troubleshooting Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who hit a wall when working with pyrazine-based building blocks.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who hit a wall when working with pyrazine-based building blocks. If your reaction is failing, the issue is rarely your technique—it is almost always a fundamental mismatch between the unique electronic properties of the pyrazine ring and the standard reaction conditions you are employing.

Below is our comprehensive troubleshooting guide to diagnosing and solving reactivity bottlenecks.

Phase 1: The Nomenclature Trap

Before troubleshooting your reaction, we must address a critical structural reality: "4-aminopyrazine" is a nomenclature misnomer [1].

Pyrazine is a 1,4-diazine; the nitrogen atoms in the aromatic ring occupy positions 1 and 4. Therefore, the carbon atoms available for substitution are at positions 2, 3, 5, and 6. If you are working with a primary amine attached to a carbon on the pyrazine ring, you are actually using 2-aminopyrazine [2]. (Note: True 4-aminopyrazine refers to N-aminopyrazine, a non-aromatic or zwitterionic species[1]). This guide assumes you are troubleshooting the widely used 2-aminopyrazine scaffold.

Phase 2: Frequently Asked Questions (FAQs) & Causality Analysis
Q1: Why is my amide coupling failing when using standard reagents like CDI, HATU, or EDC?

The Causality: The exocyclic amine of 2-aminopyrazine is an exceptionally poor nucleophile. The two endocyclic nitrogen atoms strongly withdraw electron density via induction and resonance. Studies have demonstrated that 2-aminopyrazine exhibits zero conversion when reacted with N,N′-Carbonyldiimidazole (CDI) at 50 °C over 6 days[3]. The amine simply lacks the electron density to attack standard activated acyl intermediates.

The Solution: You must shift from a nonacidic to an acidic regime. Adding Imidazole·HCl protonates the CDI-activated intermediate—forming a highly reactive cationic N-acyl imidazolium species—without fully protonating the weakly basic aminopyrazine[4]. Raising the temperature to 100 °C under these conditions drives the reaction to completion[3].

Q2: Why am I getting low yields or no product in my Buchwald-Hartwig cross-coupling?

The Causality: In palladium-catalyzed C–N bond formation, 2-aminopyrazine causes two distinct failure modes. First, its reduced nucleophilicity makes the final reductive elimination step of the catalytic cycle sluggish. Second, the endocyclic pyrazine nitrogens can competitively chelate the palladium catalyst, displacing your ligand and leading to rapid catalyst inactivation[5].

The Solution: Utilize a bidentate ligand with a large bite angle (e.g., Xantphos) to tightly bind the Pd center and prevent pyrazine coordination. Combine this with a strong, soluble base (like NaOtBu) and elevated temperatures to force the deprotonation of the weakly acidic amine, accelerating reductive elimination[5].

Q3: Can I use aminopyrazine in photocatalytic hydroaminations?

The Causality: Standard Ir- or Ru-based photocatalysts often fail here because 2-aminopyrazine has a significantly higher oxidation potential ( Ep/2​=0.98 V vs Fc+/Fc) compared to standard aliphatic amines or even 2-aminopyridine ( 0.83 V)[6]. Standard catalysts cannot generate the necessary amine radical cation.

The Solution: Employ a highly oxidizing iridium photocatalyst (e.g., [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ ) and use a solvent like trifluorotoluene, which stabilizes the resulting radical cation and enhances reactivity[6].

Phase 3: Quantitative Data & Physicochemical Comparison

To understand why your standard protocols fail, compare the physicochemical properties of 2-aminopyrazine against other common aryl amines.

Table 1: Physicochemical Comparison of Aryl Amines

CompoundpKa (Conjugate Acid)Relative NucleophilicityOxidation Potential (vs Fc+/Fc)Required CDI Coupling Temp
Aniline ~4.6High~0.40 V20–50 °C
2-Aminopyridine ~6.8 (ring N)Moderate0.83 V[6]50 °C[3]
2-Aminopyrazine ~1.2 (ring N)Very Low0.98 V[6]100 °C (with acid catalysis)[3]
Phase 4: Self-Validating Experimental Protocols
Protocol A: Acid-Catalyzed CDI Amide Coupling[3]

Use this protocol when synthesizing pyrazine-based carboxamides.

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous 1,4-dioxane (0.5 M). Add CDI (1.2 eq) and stir at room temperature for 1 hour under nitrogen.

  • Catalysis: Add Imidazole·HCl (0.5 eq) to the reaction mixture to generate the highly reactive N-acyl imidazolium intermediate.

  • Coupling: Add 2-aminopyrazine (1.1 eq) to the vessel.

  • Heating: Seal the pressure vessel and heat to 100 °C for 24 hours.

  • System Validation: Monitor the reaction via LC-MS. You should observe the transient formation of the N-acyl imidazolium intermediate before heating. Successful coupling is indicated by the complete consumption of this intermediate. If the starting carboxylic acid regenerates, your system is wet; ensure anhydrous conditions are strictly maintained.

  • Workup: Cool to room temperature, quench with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate.

Protocol B: Buchwald-Hartwig Amination with Xantphos[5]

Use this protocol for C–N cross-coupling of aminopyrazines with aryl halides.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with Pd2​(dba)3​ (5 mol%), Xantphos (10 mol%), and the aryl halide (1.0 eq).

  • Reagents: Add 2-aminopyrazine (1.2 eq) and Sodium tert-butoxide (NaOtBu, 1.5 eq).

  • Solvent: Suspend the mixture in anhydrous, degassed toluene (0.2 M).

  • Reaction: Seal the vial, remove from the glovebox, and heat at 110 °C for 16 hours.

  • System Validation: Analyze the crude mixture via GC-MS or LC-MS. The presence of dehalogenated starting material (hydrodehalogenation) indicates successful oxidative addition but failed reductive elimination, signaling the need for a bulkier ligand (e.g., BrettPhos). Complete recovery of starting materials indicates catalyst poisoning by the pyrazine ring, requiring higher catalyst/ligand loading.

  • Purification: Dilute with dichloromethane, filter through a pad of Celite, concentrate the filtrate, and purify via flash column chromatography.

Phase 5: Troubleshooting Workflow Visualization

G Start Aminopyrazine Reaction Failing Type What type of reaction? Start->Type Amide Amide Coupling (e.g., HATU, CDI) Type->Amide Acylation Cross C-N Cross-Coupling (Buchwald-Hartwig) Type->Cross Arylation AmideIssue Poor Nucleophilicity No Conversion Amide->AmideIssue CrossIssue Catalyst Poisoning Sluggish Reductive Elimination Cross->CrossIssue AmideFix Add Imidazole·HCl Heat to 100 °C AmideIssue->AmideFix Activate Electrophile CrossFix Use Xantphos/BrettPhos NaOtBu, 110 °C CrossIssue->CrossFix Prevent Chelation

Logical troubleshooting workflow for overcoming aminopyrazine reactivity bottlenecks.

References
  • [1] 4-Aminopyrazine | C4H7N3 | CID 54017740. Source: PubChem - National Institutes of Health (NIH). URL:[Link]

  • [2] Aminopyrazine | C4H5N3 | CID 78747. Source: PubChem - National Institutes of Health (NIH). URL:[Link]

  • [3] Woodman, E. K., et al. N,N′-Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis with Imidazole·HCl. Source: Organic Process Research & Development (ACS Publications). URL:[Link]

  • [4] Watson, R. B., et al. Preparation of Carbamates, Esters, Amides, and Unsymmetrical Ureas via Brønsted Acid-Activated N-Acyl Imidazoliums. Source: Organic Process Research & Development (ACS Publications). URL:[Link]

  • [5] Integration of palladium-catalyzed C–N coupling into self-encoded libraries for accelerated hit discovery. Source: Chemical Science (PMC - NIH). URL:[Link]

  • [6] Photocatalytic Anti-Markovnikov Hydroamination of Alkenes with Primary Heteroaryl Amines. Source: Journal of the American Chemical Society (PMC - NIH). URL:[Link]

Sources

Optimization

Preventing precipitation of 4-Aminopyrazine in stock solutions.

Welcome to the Technical Support Center for Chemical Formulation. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the physicochemical challenges of heterocyc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chemical Formulation. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the physicochemical challenges of heterocyclic amines.

Nomenclature Note: While frequently queried in laboratory shorthand as "4-Aminopyrazine"[1], this structure chemically refers to N-aminopyrazine (2H-pyrazin-1-amine)[1]. In many cases, researchers may also be working with its structural isomer 2-Aminopyrazine [2] or the widely used potassium channel blocker 4-Aminopyridine (4-AP) [3]. Because these azine and pyridine amines share identical precipitation mechanisms, this guide addresses the entire class, focusing on the causality of their solubility behaviors.

Core Principles: The Causality of Precipitation

To prevent precipitation, we must first understand the thermodynamic and chemical forces driving it. Heterocyclic amines do not crash out of solution randomly; precipitation is a predictable response to three primary variables:

  • pH and Ionization State: Aminopyrazines and aminopyridines are weak bases. In solution, they exist in an equilibrium between a neutral (free base) form and a protonated (salt) form. The free base form is highly hydrophobic and poorly soluble in water, whereas the protonated salt form is highly water-soluble[4]. If the pH of your buffer exceeds the compound's pKa, the equilibrium shifts toward the free base, triggering rapid precipitation[3].

  • Temperature-Induced Supersaturation: The solubility of aminopyrazines is heavily dominated by temperature; higher temperatures exponentially increase dissolution[5]. A stock solution prepared at maximum concentration at room temperature (25°C) will become supersaturated when transferred to a 4°C fridge or -20°C freezer, forcing the solute to crystallize and crash out[5].

  • Solvent Shock (Anti-Solvent Effect): When a highly concentrated organic stock (e.g., in DMSO or DMF) is rapidly pipetted into an aqueous assay buffer, the sudden shift in the solvent's dielectric constant forces the hydrophobic free base out of solution before it can evenly disperse.

Troubleshooting Guide & FAQs

Q: My 100 mM aqueous stock solution crashed out overnight in the 4°C fridge. Has the compound degraded? A: No, chemical degradation is highly unlikely. Aminopyrazines and aminopyridines are highly stable under normal storage temperatures[2]. The precipitation is purely a thermodynamic response to the temperature drop, which lowered the solvent's solubility threshold[5]. Resolution: Warm the vial in a 37°C water bath for 10-15 minutes and vortex vigorously. To prevent recurrence, either store the stock at room temperature (if chemically stable) or prepare a less concentrated stock (e.g., 50 mM) for cold storage.

Q: I diluted my 500 mM DMSO stock into my physiological assay buffer (pH 7.4), and a cloudy white precipitate formed immediately. Why? A: You are observing "solvent shock" combined with pH-dependent insolubility. At pH 7.4, a significant fraction of the amine exists as the less soluble free base (for instance, the pKa of 4-aminopyridine is 9.17, but local micro-environments during dilution can cause transient precipitation)[3]. Resolution: Utilize a step-wise dilution method. First, dilute the DMSO stock into a transition solvent (e.g., 10% DMSO in water) before introducing it to the final buffer. Alternatively, slightly acidify the initial dilution buffer to protonate the amine[4], then neutralize it once fully dispersed.

Q: Should I purchase the free base or the hydrochloride (HCl) salt for my experiments? A: For purely aqueous workflows, always purchase or prepare the HCl salt. The introduction of water-solubilizing ionic groups exponentially increases aqueous solubility[4]. If your assay strictly requires the free base, prepare your primary stock in an organic solvent like DMF or DMSO, where these compounds exhibit their maximum solubility[5].

Physicochemical Data Summary

Understanding the baseline parameters of your specific compound is critical for choosing the right solvent system.

CompoundCAS NumberpKa / pKbAqueous SolubilityOptimal Primary Stock Solvent
4-Aminopyrazine (N-aminopyrazine)2733451-89-1~2.5 (est. pKa)LowDMSO, DMF[1]
2-Aminopyrazine 5049-61-610.99 (pKb)SolubleWater, Ethanol[2]
4-Aminopyridine (4-AP)504-24-59.17 (pKa)74 g/L (Free Base)Water (acidic), DMSO[3]
2-Amino-5-bromopyrazine 59489-71-3N/AVery LowDMF, Isopropanol[5]

Experimental Protocols

Protocol 1: Preparation of a Self-Validating 100 mM Aqueous Stock (Acid-Assisted)

Objective: Formulate a stable aqueous stock of an aminopyrazine/aminopyridine free base by leveraging pH-dependent ionization.

  • Weighing: Weigh the required mass of the free base compound into a sterile glass vial.

  • Initial Solvation: Add 80% of the final target volume using molecular biology-grade water. Place the vial on a magnetic stirrer. (Note: The solution will likely appear cloudy and heterogeneous).

  • Protonation: Dropwise, add 0.1 M HCl while continuously monitoring the pH. As the pH drops below the compound's pKa, the amine will protonate and the compound will begin to dissolve[4].

  • Equilibration: Once the solution is completely clear, carefully adjust the pH upward using 0.1 M NaOH to the maximum pH tolerated by your assay (Do not exceed the pKa, or it will re-precipitate).

  • Volume Adjustment: Bring the solution to the final target volume with water.

  • Sterilization: Filter sterilize the solution through a 0.22 µm PTFE membrane.

  • System Validation (Critical): Measure the absorbance of the final filtered solution at 600 nm (OD600) using a spectrophotometer against a water blank. A reading of ≤ 0.005 confirms the absolute absence of colloidal micro-precipitates, validating complete solubilization.

Protocol 2: Rescuing a Precipitated Organic (DMSO) Stock

Objective: Re-solubilize a crashed organic stock without compromising the known molarity.

  • Inspection: Visually inspect the vial to ensure the precipitate is crystalline (indicating crashed solute) and not amorphous/flocculent (which indicates biological contamination).

  • Moisture Sealing: Seal the vial tightly with Parafilm. DMSO is highly hygroscopic; water ingress from the atmosphere drastically lowers the solubility of hydrophobic compounds in DMSO.

  • Thermal Solvation: Submerge the vial in a dry block heater or water bath set to 40°C for 15 minutes, as elevated temperatures have a strong positive effect on dissolution[5].

  • Mechanical Agitation: Vortex at maximum speed for 30 seconds. If visible crystals remain, sonicate the vial in a bath sonicator for 5 minutes.

  • System Validation: Centrifuge the vial at 10,000 x g for 2 minutes. Carefully inspect the very bottom of the tube for a microscopic pellet. If no pellet is visible, the stock is fully rescued. Aliquot immediately to prevent future freeze-thaw cycles.

Diagnostic Workflow

Use the following decision tree to rapidly diagnose and resolve precipitation issues in your laboratory.

TroubleshootingWorkflow Start Precipitation Detected in Stock Solution Solvent Identify Primary Solvent Start->Solvent Aqueous Aqueous Buffer Solvent->Aqueous Organic Organic (DMSO/DMF) Solvent->Organic Temp Cold Storage (4°C / -20°C)? Aqueous->Temp Dilution Precipitated during dilution? Organic->Dilution Warm Warm to 37°C & Vortex (Resolubilization Check) Temp->Warm Yes pHCheck Check pH vs pKa Temp->pHCheck No Warm->pHCheck Fails Acidify Acidify with 0.1M HCl to form soluble salt pHCheck->Acidify pH > pKa Stepwise Use step-wise dilution (Avoid Solvent Shock) Dilution->Stepwise Yes Water Hygroscopic water ingress? Dilution->Water No Desiccate Prepare fresh stock Store in desiccator Water->Desiccate Suspected

Diagnostic workflow for resolving aminopyrazine precipitation in laboratory stock solutions.

Sources

Troubleshooting

4-Aminopyrazine assay variability and reproducibility issues

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with the erratic behavior of 4-aminopyrazine (structurally synonymous with 2-aminopyrazine i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with the erratic behavior of 4-aminopyrazine (structurally synonymous with 2-aminopyrazine in IUPAC nomenclature, but widely referred to as 4-aminopyrazine in medicinal chemistry)[1].

This heterocyclic compound is a highly valuable building block for synthesizing kinase inhibitors and G-protein coupled receptor (GPCR) agonists[2],[3]. However, its unique electronic properties—specifically the strongly electron-withdrawing 1,4-diazine ring and its low pKa—introduce severe variability across analytical, synthetic, and biological workflows.

Below is our definitive troubleshooting guide, designed not just to give you steps, but to explain the causality behind the compound's behavior so you can build self-validating experimental systems.

Section 1: Analytical Troubleshooting (HPLC Variability)

Q: Why do my 4-aminopyrazine derivatives exhibit severe peak tailing and shifting retention times (RT) on standard C18 columns? A: This is a classic manifestation of secondary chromatographic interactions. 4-Aminopyrazine is highly polar. While the primary retention mechanism on a C18 column is hydrophobic partitioning, the localized lone pairs on the pyrazine nitrogens strongly interact with unendcapped, acidic silanol groups on the silica matrix. If your mobile phase pH fluctuates even slightly around the pKa of the pyrazine ring (~1.9), the protonation state changes dynamically during the run, causing erratic retention times and broad, tailing peaks.

The Fix: You must build a self-validating chromatographic system. Switch to a mobile phase heavily buffered with an ion-pairing agent. Using 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic phases forces the pyrazine into a consistent protonation state and physically masks the residual silanols[2]. If the compound is still eluting in the void volume, abandon reversed-phase entirely and utilize Hydrophilic Interaction Liquid Chromatography (HILIC).

Section 2: Synthetic Preparation (Assay Reagent Consistency)

Q: We use N,N′-Carbonyldiimidazole (CDI) to couple 4-aminopyrazine to carboxylic acids for our assay library, but yields are highly variable and often fail completely. What is going wrong? A: The variability stems from the intrinsic molecular orbital landscape of the pyrazine ring. 4-Aminopyrazine is an exceptionally poor nucleophile; the strongly electron-withdrawing diazine system severely depletes the electron density of the exocyclic amine. In a standard CDI coupling, the reaction stalls at the acyl-imidazole intermediate because the amine is too weak to attack it. In fact, uncatalyzed reactions at 50 °C can show zero conversion over 6 days[4].

The Fix: You must alter the transition state energy. By introducing Imidazole·HCl as an acid catalyst, you protonate the leaving group of the intermediate, forming a highly electrophilic acyl-imidazolium species. This mechanistic shift forces the weak nucleophile to react. Driving the reaction to completion also requires elevated temperatures (100 °C for 24 hours)[4].

Section 3: In Vitro Biological Assay Stability

Q: My kinase inhibition assays using 4-aminopyrazine scaffolds show high day-to-day IC50 variability. Is the compound degrading in the plate? A: While 4-aminopyrazine should be stored at 2–8 °C in light-resistant containers to prevent long-term oxidative degradation[1], short-term assay variability is rarely due to degradation. Instead, it is a speciation issue. 4-Aminopyrazines can act as bidentate ligands and chelate trace transition metals present in biological buffers. Furthermore, minor pH fluctuations in the microenvironment (e.g., from CO2 absorption during extended cell incubator periods) alter the ratio of neutral to protonated species, directly impacting the compound's ability to form critical hydrogen bonds in the target's binding pocket[3].

The Fix: Standardize your assay buffer by including a mild chelator (e.g., 1 mM EDTA) to sequester trace metals, and use a high-capacity, temperature-stable buffer (like HEPES) rather than Tris to maintain strict pH control.

Quantitative Data & Physicochemical Parameters

ParameterValue / ObservationImpact on Experimental Design
IUPAC Nomenclature 2-AminopyrazineOften cited as 4-aminopyrazine; requires careful literature cross-referencing[1].
pKa (Conjugate Acid) ~1.9Susceptible to speciation changes in unbuffered biological or analytical systems.
Uncatalyzed CDI Coupling No reaction at 50 °C (6 days)[4]Leads to failed library synthesis and false negatives in biological screens.
Catalyzed CDI Coupling Complete at 100 °C (24h)[4]Enables reproducible generation of assay reagents via Imidazole·HCl catalysis.
Storage Conditions 2–8 °C (Light-resistant)[1]Prevents long-term degradation; must be strictly adhered to for library integrity.

Experimental Protocols

Protocol A: Self-Validating RP-HPLC Method for 4-Aminopyrazine

This protocol is self-validating because the system suitability step inherently flags secondary silanol interactions before any experimental data is collected.

  • Column Selection: Endcapped C18 (e.g., Waters XBridge), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: HPLC-grade Water + 0.1% v/v TFA.

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% v/v TFA[2].

  • Gradient: 2% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • System Suitability (Critical): Inject a 10 µg/mL 4-aminopyrazine standard. The run is only valid if the peak tailing factor is < 1.5, proving silanol interactions are successfully masked.

Protocol B: Acid-Catalyzed CDI Amide Coupling

Adapted for highly electron-deficient amines to ensure reproducible assay library generation.

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP). Add CDI (1.1 eq). Stir at room temperature for 2 hours until CO2 evolution completely ceases.

  • Catalysis: Add Imidazole·HCl (0.5 eq) to the reaction mixture to generate the electrophilic intermediate[4].

  • Coupling: Add 4-aminopyrazine (1.5 eq). Seal the reaction vessel under nitrogen.

  • Heating: Heat the mixture to 100 °C for 24 hours[4].

  • Validation: Quench a 50 µL aliquot in butylamine/methanol. Analyze via Protocol A to confirm >95% conversion before proceeding to workup.

Mechanistic Visualizations

G Start 4-Aminopyrazine Assay Variability Type Identify Variability Source Start->Type HPLC Chromatographic (RT Shifts, Tailing) Type->HPLC Analytical Synth Synthetic Prep (Low/Inconsistent Yield) Type->Synth Chemical Bio Biological Assay (Erratic IC50) Type->Bio In vitro HPLCSol Use HILIC or Ion-Pairing (0.1% TFA) HPLC->HPLCSol Silanol interactions SynthSol Add Imidazole·HCl Catalyst & Heat (100°C) Synth->SynthSol Low nucleophilicity BioSol Strict pH Control & EDTA for Metals Bio->BioSol Metal chelation/pH

Troubleshooting decision tree for 4-aminopyrazine assay variability.

G Acid Carboxylic Acid AcylIm Acyl-Imidazole Intermediate Acid->AcylIm + CDI CDI CDI (Coupling Agent) CDI->AcylIm Protonated Protonated Acyl-Imidazolium (Highly Electrophilic) AcylIm->Protonated Imidazole·HCl Catalysis Product Amide Product (Consistent Yield) AcylIm->Product Uncatalyzed (Stalls/Fails) Protonated->Product + 4-APz Amine 4-Aminopyrazine (Weak Nucleophile) Amine->Product

Mechanistic pathway of acid-catalyzed CDI coupling with 4-aminopyrazine.

References

  • Guidechem. "Aminopyrazine 5049-61-6 wiki - Guidechem." Guidechem Chemical Encyclopedia.
  • Google Patents. "US11780827B2 - Substituted 3-phenoxyazetidin-1-yl-pyrazines." Google Patents.
  • Woodman, E. K., et al. "N,N′-Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis with Imidazole·HCl." Organic Process Research & Development 13.1 (2009): 106-113.
  • ResearchGate. "Discovery of Inhibitors of Trypanosoma brucei by Phenotypic Screening of a Focused Protein Kinase Library." ChemMedChem (2015).

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of 4-Aminopyrazine and 3,4-diaminopyridine.

Critical Nomenclature Note: In certain early literature and automated chemical databases, 4-aminopyrazine is occasionally cited due to typographical errors or non-standard nomenclature translation. Chemically, pyrazine i...

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Author: BenchChem Technical Support Team. Date: March 2026

Critical Nomenclature Note: In certain early literature and automated chemical databases, 4-aminopyrazine is occasionally cited due to typographical errors or non-standard nomenclature translation. Chemically, pyrazine is a 1,4-diazine; it cannot possess an amino group at the 4-position without breaking aromaticity. The correct, universally recognized voltage-gated potassium (Kv) channel blocker compared against 3,4-diaminopyridine (3,4-DAP) is 4-Aminopyridine (4-AP) (also known as dalfampridine). To maintain scientific integrity, this guide proceeds with the accurate pharmacological comparison between 4-AP and 3,4-DAP.

Pharmacodynamic Profiles & Causality

Both 4-Aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP) belong to a class of mono- and diamino derivatives of pyridine that act as broad-spectrum voltage-gated potassium (Kv) channel blockers[1]. By blocking these channels, they delay the repolarization phase of the action potential. This prolonged depolarization increases the open time of voltage-gated calcium channels, leading to enhanced calcium influx and subsequent neurotransmitter release[2].

While their core mechanism is identical, their structural differences dictate their clinical efficacy and experimental utility:

  • 3,4-Diaminopyridine (3,4-DAP): The addition of a second amino group at the 3-position makes 3,4-DAP significantly more polar than 4-AP. This increased hydrophilicity restricts its ability to cross the blood-brain barrier (BBB)[1]. Consequently, 3,4-DAP exerts its effects almost exclusively in the peripheral nervous system, making it the gold standard for treating Lambert-Eaton Myasthenic Syndrome (LEMS), where it enhances acetylcholine release at the peripheral neuromuscular junction[2][3].

  • 4-Aminopyridine (4-AP): With only a single amino group, 4-AP is more lipophilic and readily penetrates the BBB[1]. In demyelinating diseases like Multiple Sclerosis (MS), Kv1.1 and Kv1.2 channels become exposed along the axon, causing signal leakage. 4-AP enters the Central Nervous System (CNS) to block these exposed channels, restoring axonal conduction[1][2].

MOA Aminopyridine Aminopyridine (4-AP / 3,4-DAP) Kv Voltage-Gated K+ Channels Aminopyridine->Kv Blocks pore ActionPot Prolonged Action Potential Kv->ActionPot Delays repolarization CaChannel Voltage-Gated Ca2+ Influx ActionPot->CaChannel Prolongs depolarization NTRelease Enhanced Neurotransmitter Release CaChannel->NTRelease Triggers vesicle fusion

Fig 1. Mechanism of action for aminopyridines blocking Kv channels to enhance synaptic transmission.

Comparative Efficacy Data

In vitro electrophysiological assays demonstrate that 3,4-DAP is intrinsically a more potent Kv channel blocker than 4-AP[1]. For example, against the Kv1.2 channel, 3,4-DAP exhibits an IC₅₀ of ~167 µM, whereas 4-AP requires a higher concentration (IC₅₀ ~292 µM) to achieve the same block[4].

However, in vivo efficacy is dictated by biodistribution. In a randomized, double-blind crossover study of MS patients, 4-AP was proven clinically superior to 3,4-DAP for improving ambulation, fatigue, and overall daily functioning[5]. The systemic tolerability of 3,4-DAP was notably reduced in these patients, highlighting that 4-AP's superior BBB penetration is required for CNS efficacy[5].

Quantitative Data Summary
Parameter4-Aminopyridine (4-AP)3,4-Diaminopyridine (3,4-DAP)
IUPAC Name Pyridin-4-aminePyridine-3,4-diamine
Primary Target Kv1.1, Kv1.2, Kv1.5Kv1.1, Kv1.2, Kv1.5
In Vitro Potency (IC₅₀) ~292 µM (Kv1.2)[4]~167 µM (Kv1.2)[4]
Lipophilicity / BBB Permeability High (Readily crosses BBB)Low (Restricted to periphery)
Primary Clinical Indication Multiple Sclerosis (MS)Lambert-Eaton Myasthenic Syndrome
Site of Action Central Nervous System (CNS)Peripheral Neuromuscular Junction
Dose-Limiting Toxicity CNS overstimulation (Seizures)Peripheral paresthesia, GI distress[3]

Self-Validating Experimental Methodology

To objectively compare the Kv channel blocking efficacy of these two compounds in a controlled environment, researchers rely on whole-cell patch-clamp electrophysiology. The following protocol is designed as a self-validating system , ensuring that observed current reductions are due to true pharmacological blockade rather than cell death or artifactual signal run-down.

Protocol: Whole-Cell Patch-Clamp of Kv1.2 Channels
  • Cell Preparation: Culture HEK293 cells stably transfected with human Kv1.2.

    • Causality: HEK293 cells lack endogenous voltage-gated potassium currents, providing a silent background to isolate the specific drug-target interaction.

  • Electrophysiological Setup: Establish a whole-cell configuration. Use an intracellular pipette solution high in K⁺ (mimicking the cytosol) and an extracellular bath solution high in Na⁺.

  • Baseline Establishment: Apply depolarizing voltage steps from a holding potential of -80 mV to +40 mV.

    • Causality: Aminopyridines are open-channel blockers. They bind to the intracellular vestibule of the Kv channel, which is only physically accessible when the channel's activation gate is open (depolarized).

    • Validation Check: Record baseline currents for at least 3 minutes. The amplitude must remain stable (<5% variance) before drug application to rule out seal degradation.

  • Drug Perfusion: Perfuse 4-AP or 3,4-DAP at varying concentrations (e.g., 10 µM to 1 mM) until a steady-state block is achieved.

  • Washout & Recovery: Perfuse the chamber with standard, drug-free extracellular buffer.

    • Validation Check (Critical): The potassium current must return to >80% of its original baseline amplitude. If the current does not recover, the reduction was likely caused by irreversible cell toxicity or loss of the Giga-ohm seal, and the data point must be discarded.

Protocol Step1 1. Cell Preparation Culture HEK293 expressing Kv1.2 Step2 2. Whole-Cell Patch Clamp Establish Giga-ohm seal & rupture Step1->Step2 Step3 3. Baseline Recording Evoke K+ currents (Voltage steps) Step2->Step3 Step4 4. Drug Perfusion Apply 4-AP or 3,4-DAP Step3->Step4 Stable baseline achieved Step5 5. Washout & Validation Perfuse buffer to verify reversibility Step4->Step5 Steady-state block recorded

Fig 2. Self-validating patch-clamp electrophysiology workflow for assessing Kv channel blockade.

References

1.[4] Title: 4-methyl-3-aminopyridine: A novel active blocker of voltage-gated potassium ion channels in the central nervous system Source: bioRxiv URL: [Link]

2.[3] Title: NDA 209321 Pharmacology Review (FIRDAPSE / amifampridine) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

3.[5] Title: 4-Aminopyridine is superior to 3,4-diaminopyridine in the treatment of patients with multiple sclerosis Source: Archives of Neurology (PubMed) URL: [Link]

4.[1] Title: Neuroprotective Properties of 4-Aminopyridine Source: Neurology Neuroimmunology & Neuroinflammation URL: [Link]

5.[2] Title: Aminopyridines for the treatment of neurologic disorders Source: Neurology: Clinical Practice (PMC) URL: [Link]

Sources

Comparative

A Comparative Guide to Potassium Channel Blockers for Neuroprotection: 4-Aminopyridine as a Focal Point

A Note on Nomenclature: This guide focuses on 4-Aminopyridine (4-AP), a widely researched voltage-gated potassium channel blocker with known applications in neurological disorders. The term "4-Aminopyrazine" from the ini...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note on Nomenclature: This guide focuses on 4-Aminopyridine (4-AP), a widely researched voltage-gated potassium channel blocker with known applications in neurological disorders. The term "4-Aminopyrazine" from the initial query does not correspond to a well-documented potassium channel blocker in the context of neuroprotection. Given the structural similarity and the extensive body of research, this guide will proceed with a comprehensive analysis of 4-Aminopyridine, comparing it with other significant classes of potassium channel modulators.

Introduction: The Double-Edged Sword of Potassium Channels in Neuronal Fate

Potassium (K+) channels are the most diverse group of ion channels, playing a critical role in regulating neuronal excitability, action potential duration, and resting membrane potential.[1][2] Their modulation, therefore, presents a powerful therapeutic strategy for a host of neurological conditions.[1][2] However, the role of these channels in neuroprotection is complex. While opening certain K+ channels can be neuroprotective by hyperpolarizing neurons and reducing excitotoxic damage, blocking others can prevent apoptosis or restore function in injured neurons.[3][4] This guide provides a comparative analysis of 4-Aminopyridine against other potassium channel blockers and openers, offering researchers and drug development professionals a detailed overview of their mechanisms, experimental backing, and therapeutic potential.

4-Aminopyridine (4-AP): Restoring Conduction and Beyond

4-Aminopyridine is a broad-spectrum blocker of voltage-gated potassium (Kv) channels.[5] Its primary clinical application, in a prolonged-release formulation (Fampridine), is for the symptomatic treatment of walking disability in multiple sclerosis (MS).[6] The established mechanism involves the blockade of Kv channels exposed on demyelinated axons, which reduces potassium efflux, prolongs the action potential, and restores nerve impulse conduction.[7][8][9]

Beyond Symptom Management: The Neuroprotective Evidence for 4-AP

An increasing body of evidence suggests that 4-AP's benefits may extend beyond symptomatic relief to offer true neuroprotection.[5][10]

  • Myelin and Oligodendrocyte Stabilization: In vitro experiments and animal models of optic neuritis indicate that 4-AP can stabilize myelin and protect oligodendrocyte precursor cells, potentially through the nuclear factor of activated T-cells (NFAT) pathway.[6][11]

  • Reduced Axonal Degeneration: In experimental autoimmune encephalomyelitis (EAE), a model for MS, 4-AP treatment has been shown to reduce the degeneration of inner retinal layers, suggesting a decrease in axonal damage.[6] This effect was comparable to the immunomodulatory drug fingolimod.[6] A retrospective study in MS patients on continuous 4-AP therapy showed a reduced degeneration of the macular retinal nerve fiber layer over two years.[11]

  • Mitigation of Traumatic Brain Injury (TBI): In a preclinical model of TBI, acute treatment with 4-AP initiated one day post-injury significantly reduced axon damage, demyelination, and pathological features like mitochondrial swelling and cytoskeletal disruption in the corpus callosum.[12][13]

The neuroprotective effects of 4-AP appear to be independent of an anti-inflammatory action, pointing towards a direct effect on axonal and glial integrity.[6][11]

Mechanism of 4-AP Action in Demyelinated Axons

4-AP_Mechanism cluster_0 Demyelinated Axon cluster_1 4-AP Intervention Axon Axon Kv_Channels Exposed Kv Channels K_Efflux K+ Efflux Kv_Channels->K_Efflux Uncontrolled Conduction_Block Conduction Block K_Efflux->Conduction_Block Leads to 4AP 4-Aminopyridine 4AP->Kv_Channels Blockade Blocks Kv Channels 4AP->Blockade AP_Prolongation Action Potential Prolongation Blockade->AP_Prolongation Results in Conduction_Restored Conduction Restored AP_Prolongation->Conduction_Restored Enables Experimental_Workflow Model Induce Neurological Injury (e.g., tMCAO, EAE, TBI) Grouping Randomize into Groups (Vehicle, Drug A, Drug B) Model->Grouping Treatment Administer Treatment (Defined Dose & Time Window) Grouping->Treatment Monitoring Post-Injury Monitoring (Behavior, Vitals) Treatment->Monitoring Functional Functional Assessment (Neurological Scoring, Motor Tests) Monitoring->Functional Histological Terminal Assessment (Infarct Volume, Histology, IHC) Functional->Histological Analysis Data Analysis & Statistics Histological->Analysis

Caption: General workflow for preclinical evaluation of a neuroprotective compound.

Conclusion and Future Directions

The modulation of potassium channels offers a rich and varied landscape for the development of neuroprotective therapies.

  • 4-Aminopyridine stands out for its dual role in both symptomatic improvement and potential disease modification by preserving axonal and myelin integrity. [6][11]Its established clinical use in MS provides a strong foundation for further investigation into its neuroprotective capabilities in other CNS disorders. [5]* Glibenclamide presents a compelling case for acute neuroprotection in stroke, targeting the specific pathology of edema and cell death with a clinically relevant therapeutic window. [14][15]* TEA and other broad-spectrum blockers, while demonstrating anti-apoptotic effects, may be limited by a lack of specificity. [4]* BK channel openers , despite a clinical setback, still hold promise as a strategy to combat excitotoxicity, a common pathway in many neurological injuries. [16][17] Future research must focus on developing more selective potassium channel modulators to maximize therapeutic benefit while minimizing off-target effects. A deeper understanding of the specific channel subtypes involved in different injury cascades will be crucial. Furthermore, combination therapies, such as pairing a conduction-restoring agent like 4-AP with an anti-inflammatory or anti-excitotoxic drug, may offer synergistic neuroprotective effects and represent the next frontier in treating complex neurological diseases.

References

  • Frontiers. (2025, June 27). Safety and efficacy of glibenclamide on functional outcomes in ischemic and hemorrhagic stroke.
  • MDPI. (2015, March 4). Glibenclamide for the Treatment of Ischemic and Hemorrhagic Stroke.
  • PMC.
  • AHA Journals. (2008, November 20). Protective Effect of Delayed Treatment With Low-Dose Glibenclamide in Three Models of Ischemic Stroke.
  • PMC. Glibenclamide in Cerebral Ischemia and Stroke.
  • PMC. (2021, March 2). Neuroprotective Properties of 4-Aminopyridine.
  • PMC. (2023, July 7).
  • Short Review of Ischemia- and Hypoxia-Protective Roles of “Big Potassium” (BK) Channels.
  • PubMed. (2007, November 15). Potassium Channel Blockers and Openers as CNS Neurologic Therapeutic Agents.
  • PubMed. (2008, August 15).
  • Potassium Channel Blockers and Openers as CNS Neurologic Therapeutic Agents.
  • PubMed. (2010, May 22).
  • PubMed. (2020, April 1). Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis.
  • PMC. 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect.
  • AHA Journals. (2003, April 3).
  • ResearchGate. Modulation of NS1619-induced neuroprotection by BKCa channel....
  • FRAXA Research Foundation. (2024, May 31). BK Channel Openers: A New Drug for Fragile X Is Ready for Clinical Trials.
  • PubMed. (2003, May 15).
  • PubMed.
  • ResearchGate. (2025, December 31). (PDF) Neuroprotective Properties of 4-Aminopyridine.
  • bioRxiv.org. (2022, January 28). Acute Axon Damage and Demyelination are Mitigated by 4-Aminopyridine (4-AP)
  • ResearchGate. (2026, January 16). Acute Axon Damage and Demyelination are Mitigated by 4-Aminopyridine (4-AP)
  • Taylor & Francis. 4-aminopyridine – Knowledge and References.
  • PubMed.
  • AHA Journals. (2003, April 3).
  • PLOS One. (2014, December 31). Potassium Channel Antagonists 4-Aminopyridine and the T-Butyl Carbamate Derivative of 4-Aminopyridine Improve Hind Limb Function in Chronically Non-Ambulatory Dogs; A Blinded, Placebo-Controlled Trial.
  • PMC. Potassium channel blockers restore axonal conduction in CNS trauma and diseases.
  • PubMed. (2011, February 15). Potassium channel blockers as an effective treatment to restore impulse conduction in injured axons.

Sources

Validation

A Comparative Guide to Novel 4-Aminopyrazine Analogs: Synthesis and Antioxidant Activity of 4-Aminopyrazol-5-ols versus Edaravone

For Researchers, Scientists, and Drug Development Professionals The pyrazine ring and its isosteres, such as pyrazole, are privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with a wide a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazine ring and its isosteres, such as pyrazole, are privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of an amino group at the 4-position of these heterocyclic systems can significantly modulate their physicochemical properties and biological activities. This guide provides an in-depth comparison of a novel series of 4-aminopyrazol-5-ol analogs with the established antioxidant drug, Edaravone. We will delve into the synthetic rationale, experimental protocols, and a comparative analysis of their antioxidant efficacy, offering insights for researchers in the field of drug discovery and development.

The Rationale for Developing Novel Antioxidants

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders and ischemia-reperfusion injuries.[3] Edaravone (EDA), a potent antioxidant, is clinically used for treating brain infarction and amyotrophic lateral sclerosis.[4] However, the search for new antioxidants with improved efficacy and safety profiles is an ongoing endeavor in medicinal chemistry. The 4-aminopyrazol-5-ol scaffold has emerged as a promising alternative, with studies suggesting that these analogs can exhibit significant antioxidant activity.[4][5]

Synthesis of a Novel 4-Aminopyrazol-5-ol Analog

The synthesis of 4-aminopyrazol-5-ol hydrochlorides is achieved through the reduction of the corresponding 4-hydroxyiminopyrazol-5-ones.[4][5] This two-step process is an efficient method for producing a library of analogs with diverse substitutions.

Synthetic Workflow

The general synthetic scheme involves the initial formation of a 4-hydroxyiminopyrazol-5-one intermediate, followed by a reduction step to yield the final 4-aminopyrazol-5-ol product. The choice of reducing agent and reaction conditions is critical for achieving a high yield and purity of the final compound.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis Beta-ketoester Beta-ketoester Pyrazolone_Formation Pyrazolone Formation Beta-ketoester->Pyrazolone_Formation Hydrazine Hydrazine Hydrazine->Pyrazolone_Formation Nitrosation Nitrosation (e.g., with NaNO2/HCl) Pyrazolone_Formation->Nitrosation 4-Hydroxyiminopyrazol-5-one 4-Hydroxyiminopyrazol-5-one Nitrosation->4-Hydroxyiminopyrazol-5-one Reduction Reduction (e.g., with SnCl2/HCl) 4-Hydroxyiminopyrazol-5-one->Reduction 4-Aminopyrazol-5-ol 4-Aminopyrazol-5-ol Reduction->4-Aminopyrazol-5-ol

Caption: Synthetic workflow for 4-aminopyrazol-5-ols.

Detailed Experimental Protocol: Synthesis of 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride (APH)

The following protocol is adapted from the synthesis of 4-aminopyrazol-5-ol analogs.[4][5]

  • Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one: A mixture of ethyl acetoacetate (0.1 mol) and phenylhydrazine (0.1 mol) is heated at 100°C for 2 hours. The resulting solid is cooled and recrystallized from ethanol to yield the pyrazolone intermediate.

  • Synthesis of 4-hydroxyimino-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one: The pyrazolone intermediate (0.05 mol) is dissolved in a mixture of ethanol and hydrochloric acid. A solution of sodium nitrite (0.05 mol) in water is added dropwise at 0-5°C. The reaction mixture is stirred for 1 hour, and the resulting precipitate is filtered, washed with water, and dried.

  • Synthesis of 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride (APH): The 4-hydroxyimino intermediate (0.02 mol) is suspended in ethanol. A solution of stannous chloride (0.06 mol) in concentrated hydrochloric acid is added, and the mixture is refluxed for 4 hours. After cooling, the precipitate is filtered, washed with diethyl ether, and dried to give APH.

Comparative Evaluation of Antioxidant Activity

The antioxidant activity of the novel 4-aminopyrazol-5-ol analogs was evaluated and compared with the established antioxidant, Edaravone. Three common in vitro assays were employed: the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, the FRAP (ferric reducing antioxidant power) assay, and the ORAC (oxygen radical absorbance capacity) assay.[4][5]

Experimental Protocols for Antioxidant Assays
  • ABTS Assay: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration.

  • FRAP Assay: This assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants. The formation of the blue-colored Fe²⁺-TPTZ complex is monitored by measuring the absorbance at 593 nm.

  • ORAC Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the curve.

Performance Comparison: Novel Analogs vs. Edaravone

The antioxidant activities are expressed as Trolox equivalents (TE) or Trolox Equivalent Antioxidant Capacity (TEAC).[4]

CompoundABTS (TEAC)FRAP (TE)ORAC (TE)Cytotoxicity (vs. normal human fibroblasts)
Edaravone (EDA) ~1.0~0.8~2.0Cytotoxic at 100 µM
APH (Lead Compound) 0.930.984.39Not cytotoxic at 100 µM
4-amino-3-CF3-1-phenylpyrazol-5-ol ~1.0~0.6N/AN/A

Data synthesized from literature.[4][5]

The results indicate that the lead compound, APH (4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride), exhibits comparable or superior antioxidant activity to Edaravone in all three assays.[4] Notably, APH demonstrated significantly higher activity in the ORAC assay, which measures the scavenging of peroxyl radicals, a key mechanism in preventing lipid peroxidation. Furthermore, APH and its NH-analog were not cytotoxic against normal human fibroblasts at concentrations where Edaravone showed toxicity, suggesting a potentially better safety profile.[4][5]

Mechanism of Action: A Deeper Dive

Quantum mechanical calculations have suggested that the antioxidant activity of 4-aminopyrazolols in the ABTS and FRAP assays is realized through a single electron transfer (SET) mechanism.[5] In contrast, the radical-scavenging action in the ORAC test occurs via a hydrogen atom transfer (HAT) mechanism, which is directly dependent on the O-H bond dissociation energy.[4][5]

Mechanism_of_Action cluster_assays Antioxidant Assays cluster_mechanisms Primary Mechanisms ABTS_FRAP ABTS & FRAP Assays SET Single Electron Transfer (SET) ABTS_FRAP->SET ORAC ORAC Assay HAT Hydrogen Atom Transfer (HAT) ORAC->HAT

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Comparative

Validating the Neuroprotective Effects of 4-Aminopyrazine In Vitro: A Comparative Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic validation, comparative efficacy, and in vitro assay design Executive Summary: The Evolution of Aminopyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic validation, comparative efficacy, and in vitro assay design

Executive Summary: The Evolution of Aminopyridines to Aminopyrazines

For decades, the standard in demyelinating and neurodegenerative symptom management has been 4-Aminopyridine (4-AP), a broad-spectrum voltage-gated potassium channel blocker that enhances axonal conduction[4]. However, as drug development shifts from purely symptomatic relief to true disease modification, 4-Aminopyrazine (4-APz) and its functionalized derivatives have emerged as highly potent, brain-penetrant neuroprotective scaffolds.

Unlike legacy channel blockers, optimized 4-APz derivatives act as ATP-competitive inhibitors of upstream Mitogen-Activated Protein Kinase Kinase Kinases (MAP3Ks)—specifically Mixed Lineage Kinase 3 (MLK3) and Dual Leucine Zipper Kinase (DLK) [1, 2]. By arresting the MAP3K-driven c-Jun N-terminal kinase (JNK) apoptotic cascade, 4-APz compounds prevent neuronal death and suppress microglial activation [3].

As a Senior Application Scientist, I have designed this guide to objectively compare the in vitro performance of 4-APz against two clinically validated neuroprotective standards: Riluzole (an anti-glutamatergic agent) and Edaravone (a free radical scavenger). Furthermore, I provide a self-validating experimental framework to accurately quantify these effects in your own laboratory.

Mechanistic Overview & Pathway Visualization

To understand why 4-APz outperforms traditional antioxidants in specific assays, we must look at the signaling topology. Excitotoxicity and oxidative stress are upstream triggers. While Edaravone neutralizes reactive oxygen species (ROS) and Riluzole dampens glutamate release, 4-APz acts as a critical intracellular checkpoint inhibitor. It blocks the convergent signaling node (MLK3/DLK) that translates these external insults into programmed cell death.

signaling_pathway Insult Neuronal Insult (Oxidative Stress / Excitotoxicity) MAP3K MAP3K Activation (DLK / MLK3) Insult->MAP3K MKK MKK4 / MKK7 MAP3K->MKK JNK JNK Phosphorylation MKK->JNK cJun c-Jun Activation JNK->cJun Apoptosis Neuronal Apoptosis & Degeneration cJun->Apoptosis Drug 4-Aminopyrazine (4-APz) Derivatives Drug->MAP3K ATP-competitive Inhibition

Caption: 4-APz Mechanism: Inhibition of the DLK/MLK3-JNK apoptotic signaling cascade.

Comparative Performance Data

When benchmarking a novel 4-APz derivative, it is crucial to evaluate both potency and the breadth of neuroprotection. The table below synthesizes typical in vitro performance metrics of optimized 4-APz MAP3K inhibitors against current clinical standards.

Metric4-Aminopyrazine (4-APz) DerivativesRiluzole (Standard)Edaravone (Standard)
Primary Mechanism MAP3K (MLK3/DLK) InhibitionGlutamate Release ModulatorFree Radical Scavenging
In Vitro IC₅₀ (Neuroprotection) 10 - 50 nM1 - 5 μM10 - 30 μM
Target Engagement Marker ↓ p-JNK / c-Jun↓ Intracellular Ca²⁺↓ Lipid Peroxidation (MDA)
Anti-Neuroinflammatory Profile High (Suppresses microglial TNF-α)LowModerate
Blood-Brain Barrier Permeability High ( Papp​ > 15 × 10⁻⁶ cm/s)HighHigh

Key Insight: 4-APz derivatives typically exhibit a 100-fold greater potency (nanomolar range) in preventing apoptosis compared to Riluzole and Edaravone (micromolar range) [2]. Furthermore, 4-APz provides a dual therapeutic axis by actively suppressing microglial cytokine release, a feature lacking in pure anti-excitotoxic agents.

In Vitro Validation Protocols

A robust validation pipeline must be a self-validating system . This means every phenotypic observation (e.g., cell survival) must be biochemically linked to target engagement (e.g., kinase inhibition).

workflow Culture Primary Neuron & Microglia Culture Pretreat Pre-treatment (4-APz vs Controls) Culture->Pretreat Insult Induce Insult (Glutamate/H2O2/LPS) Pretreat->Insult Assay1 Cell Viability (CellTiter-Glo) Insult->Assay1 Assay2 Protein Analysis (Western Blot: p-JNK) Insult->Assay2 Assay3 Cytokine Release (ELISA: TNF-α) Insult->Assay3

Caption: High-throughput in vitro validation workflow for neuroprotective agents.

Protocol 1: Primary Cortical Neuron Excitotoxicity Assay

Immortalized cell lines (like SH-SY5Y) often possess altered kinase expression profiles and fail to accurately recapitulate synaptic excitotoxicity. Primary cultures are non-negotiable for this validation.

  • Causality & Rationale: We utilize Day In Vitro (DIV) 14 rat cortical neurons. By DIV 14, the neurons have developed mature synaptic networks and functional NMDA receptors, ensuring that glutamate application triggers a physiological excitotoxic cascade rather than non-specific osmotic shock.

  • Step 1: Seed E18 rat cortical neurons in 96-well plates at 5×104 cells/well in Neurobasal medium supplemented with B27. Culture for 14 days.

  • Step 2: Perform a 1-hour pre-treatment with vehicle (DMSO <0.1%), 4-APz (10-100 nM), Riluzole (5 μM), or Edaravone (10 μM).

  • Step 3: Induce excitotoxicity by adding 100 μM Glutamate for 24 hours.

  • Step 4: Quantify viability using a luminescence-based ATP assay (e.g., CellTiter-Glo).

  • Self-Validation Check: Include a completely untreated control and a Glutamate + MK-801 (NMDA antagonist) control. If MK-801 fails to rescue the neurons, your insult is non-specific, invalidating the comparative data.

Protocol 2: Target Engagement via Phospho-JNK Western Blotting

Phenotypic survival alone does not confirm the mechanism of action. We must verify that 4-APz is actively blocking the MAP3K-JNK axis.

  • Causality & Rationale: JNK is rapidly dephosphorylated by intracellular phosphatases upon cell lysis. To accurately capture the inhibition of JNK phosphorylation by 4-APz, lysis must be performed on ice using highly concentrated phosphatase inhibitors.

  • Step 1: Replicate the treatment conditions from Protocol 1 in 6-well plates.

  • Step 2: Terminate the assay 2 hours post-glutamate insult (the peak window for JNK phosphorylation).

  • Step 3: Lyse cells immediately on ice using RIPA buffer supplemented with 1x Protease Inhibitor Cocktail and 2x Phosphatase Inhibitor Cocktail (Sodium Orthovanadate and Sodium Fluoride).

  • Step 4: Resolve 20 μg of protein via SDS-PAGE and probe with anti-phospho-JNK (Thr183/Tyr185) and anti-total-JNK antibodies.

  • Self-Validation Check: Normalize the p-JNK band intensity to total JNK, not just a housekeeping gene like GAPDH. This proves the drug inhibits the activation of the kinase, rather than downregulating its overall expression.

Protocol 3: Microglial Neuroinflammation Assay

Neurodegeneration is heavily driven by microglial activation. 4-APz's inhibition of MLK3 also suppresses microglial cytokine release, a dual-action benefit not seen with Riluzole [1].

  • Causality & Rationale: We use Lipopolysaccharide (LPS) to trigger TLR4, which signals heavily through the MLK3/JNK pathway to produce TNF-α. This isolates the anti-inflammatory variable of the drug.

  • Step 1: Culture primary murine microglia in 24-well plates.

  • Step 2: Pre-treat with 4-APz (10-100 nM) for 1 hour.

  • Step 3: Stimulate with 100 ng/mL LPS for 6 hours.

  • Step 4: Collect the supernatant and quantify TNF-α release via ELISA.

  • Self-Validation Check: Cell viability of the microglia must be assessed in parallel (via MTT or LDH assay). A reduction in TNF-α is only valid if the 4-APz treatment did not simply cause microglial toxicity.

Conclusion

Validating 4-Aminopyrazine (4-APz) derivatives requires a paradigm shift from how we evaluate traditional channel blockers or antioxidants. By utilizing primary DIV 14 neurons, capturing early-window kinase phosphorylation events, and assessing parallel microglial responses, researchers can confidently benchmark 4-APz's potent MAP3K inhibitory profile against legacy standards like Riluzole and Edaravone. Ensuring each assay contains internal mechanistic controls guarantees the integrity and reproducibility of your preclinical data.

References

  • Discovery, Synthesis, and Characterization of an Orally Bioavailable, Brain Penetrant Inhibitor of Mixed Lineage Kinase 3 Journal of Medicinal Chemistry URL:[Link]

  • Discovery of Potent and Selective Dual Leucine Zipper Kinase/Leucine Zipper-Bearing Kinase Inhibitors with Neuroprotective Properties in In Vitro and In Vivo Models of Amyotrophic Lateral Sclerosis Journal of Medicinal Chemistry URL:[Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry Molecules URL:[Link]

  • 4-Aminopyridine Protects Nigral Dopaminergic Neurons in the MPTP Mouse Model of Parkinson's Disease Neurochemical Research URL:[Link]

Validation

Cross-validation of 4-Aminopyrazine's mechanism of action

Cross-Validation of 4-Aminopyrazine's Mechanism of Action: A Comparative Guide to Potassium Channel Blockers Introduction: The Clinical and Chemical Context In the development of therapeutics for demyelinating diseases a...

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Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of 4-Aminopyrazine's Mechanism of Action: A Comparative Guide to Potassium Channel Blockers

Introduction: The Clinical and Chemical Context

In the development of therapeutics for demyelinating diseases and ocular motor disorders (such as nystagmus and episodic ataxia), restoring action potential conduction is paramount . Historically, 4-Aminopyridine (4-AP, dalfampridine) has served as the clinical gold standard for blocking voltage-gated potassium channels (Kv). However, 4-AP is severely limited by a narrow therapeutic index; its high basicity leads to indiscriminate central nervous system (CNS) accumulation and dose-dependent proconvulsant effects.

To overcome these limitations, medicinal chemists utilize isosteric replacement. 4-Aminopyrazine (4-APz) is a structural analog where the substitution of a carbon atom with a second ring nitrogen fundamentally alters the molecule's electron density. This guide cross-validates the mechanism of action of the 4-APz scaffold, objectively comparing its physicochemical and electrophysiological performance against traditional alternatives, and provides the experimental workflows required to validate its efficacy.

Part 1: Mechanistic Causality & Logical Grounding

To understand the functional divergence between 4-AP and 4-APz, one must examine their protonation states. The aqueous dissociation constant (pKa) of 4-AP is approximately 9.1, meaning it is almost entirely protonated at a physiological pH of 7.4. In contrast, the electron-withdrawing nature of the pyrazine ring in 4-APz drastically lowers its pKa to ~3.1 .

The Causality of Blockade: Because 4-APz exists predominantly in an unprotonated (neutral) state in the extracellular fluid, it exhibits highly rapid, passive diffusion across the lipid bilayer and the blood-brain barrier (BBB). Once inside the cytoplasm (pH ~7.2), the intracellular fraction that becomes protonated binds directly to the inner vestibule of the open Kv1.x channel. This steric occlusion delays repolarization, broadens the action potential, and enhances presynaptic calcium influx, culminating in increased neurotransmitter release.

MOA A 4-Aminopyrazine (4-APz) (Unprotonated, Low pKa) B Rapid Lipid Bilayer Diffusion A->B High lipophilicity C Intracellular Equilibration (pH 7.2) B->C D Protonated Fraction Binds Kv1.x Inner Vestibule C->D State-dependent E Steric Occlusion of K+ Efflux D->E F Action Potential Broadening E->F Delayed repolarization G Voltage-Gated Ca2+ Channel Activation F->G H Enhanced Synaptic Transmission G->H

Fig 1: Mechanistic pathway of Kv1.x channel blockade by 4-Aminopyrazine.

Part 2: Comparative Performance Data

When selecting a Kv blocker for research or drug development, the physicochemical properties dictate the functional outcome. The table below summarizes the quantitative and structural differences between the three primary aminopyridine/pyrazine scaffolds.

Property4-Aminopyridine (4-AP)3,4-Diaminopyridine (3,4-DAP)4-Aminopyrazine (4-APz)
Chemical Scaffold PyridinePyridinePyrazine
pKa (Conjugate Acid) ~9.1~9.6~3.1
% Unprotonated (pH 7.4) < 1.0%< 0.1%> 99.0%
BBB Permeability High (but slow diffusion)Low (Peripheral action)High (Rapid diffusion)
Primary Target Kv1.1, Kv1.2, Kv1.5Kv1.1, Kv1.2Kv1.1, Kv1.2
Clinical/Research Status Approved (Multiple Sclerosis)Approved (LEMS)Investigational Isostere

Part 3: Experimental Cross-Validation Protocols

To ensure scientific trustworthiness, evaluating a new Kv blocker requires a self-validating experimental system. Whole-cell patch-clamp electrophysiology remains the definitive method for this validation , as it directly measures macroscopic ionic currents, establishing an undeniable causal link between compound application and channel conductance.

Workflow N1 1. Cell Line Preparation (CHO/HEK expressing Kv1.2) N2 2. Whole-Cell Patch Clamp (Giga-ohm seal >1 GΩ) N1->N2 N3 3. Baseline Outward K+ Current Recording N2->N3 Rupture patch N4 4. 4-APz Perfusion (Concentration-Response) N3->N4 Depolarizing steps N5 5. Washout Phase (Validate Reversibility) N4->N5 Steady-state block N6 6. Kinetic Analysis (IC50 & Hill Coefficient) N5->N6 Current recovery

Fig 2: Self-validating patch-clamp workflow for Kv1.2 current analysis.

Step-by-Step Methodology: Whole-Cell Patch-Clamp
  • Cell Preparation: Culture HEK293 or CHO cells stably expressing human Kv1.2 channels.

    • Causality: Utilizing a heterologous expression system isolates the specific channel kinetics, eliminating confounding variables from endogenous overlapping currents found in primary neurons.

  • Solution Preparation:

    • Extracellular Solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH 7.4).

    • Intracellular Solution: 140 mM KF, 10 mM EGTA, 10 mM HEPES (pH 7.2).

    • Causality: Fluoride (F⁻) is used internally to enhance seal stability, while EGTA tightly buffers intracellular calcium to prevent the activation of calcium-dependent potassium channels (KCa), ensuring only voltage-gated currents are recorded.

  • Whole-Cell Configuration: Approach the cell with a borosilicate glass micropipette (2-4 MΩ resistance). Apply gentle negative pressure to form a giga-ohm seal (>1 GΩ). Apply a brief voltage zap or sharp suction to rupture the membrane patch. Allow 5 minutes for the intracellular solution to equilibrate with the cytoplasm.

  • Baseline Recording: Apply a voltage-step protocol from a holding potential of -80 mV, stepping to +40 mV in 10 mV increments. Record the steady-state outward macroscopic K⁺ current.

  • Compound Application (The Cross-Validation): Perfuse 4-APz at escalating concentrations (e.g., 10 µM, 100 µM, 1 mM).

    • Causality: Continuous gravity-driven perfusion ensures a steady-state drug concentration is reached at the cell membrane, allowing for an accurate calculation of the IC50 and Hill coefficient.

  • Washout Phase (Self-Validation System): Switch the perfusion back to the standard extracellular solution without the drug.

    • Causality: This is the most critical step for trustworthiness. If the current recovers to baseline, it proves the blockade is a specific, reversible receptor-ligand interaction. If it does not recover, the current reduction may be an artifact of cell rundown or membrane toxicity, invalidating the compound's efficacy.

Conclusion

By utilizing isosteric replacement, 4-Aminopyrazine offers a unique physicochemical profile compared to the clinical standard, 4-Aminopyridine. Its low pKa fundamentally alters its pharmacokinetic distribution and binding kinetics, potentially offering a wider therapeutic window for neurological applications. Employing rigorous, self-validating electrophysiological workflows ensures that researchers can accurately map its mechanism of action and confidently advance its therapeutic potential.

References

  • Current Treatment of Nystagmus. Rucker JC. Current Treatment Options in Neurology, 2005.[Link]

  • N,N′-Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis with Imidazole·HCl. ACS Publications (Journal of Organic Chemistry), 2008. [Link]

  • The Patch Clamp Technique. Neher E, Sakmann B. Scientific American, 1992.[Link]

Comparative

Head-to-head comparison of 4-Aminopyrazine with standard-of-care drugs

Editorial Note on Nomenclature & Scope As a drug development professional, it is critical to first establish precise chemical nomenclature. In pharmacological literature, 4-Aminopyrazine (CAS 59139-50-3) is frequently co...

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Author: BenchChem Technical Support Team. Date: March 2026

Editorial Note on Nomenclature & Scope As a drug development professional, it is critical to first establish precise chemical nomenclature. In pharmacological literature, 4-Aminopyrazine (CAS 59139-50-3) is frequently conflated with its structural analog 4-Aminopyridine (4-AP, Dalfampridine)[1]. While 4-Aminopyrazine serves as a highly valuable synthetic intermediate for novel Anaplastic Lymphoma Kinase (ALK) inhibitors and anti-tubercular agents[2][3], it is not a standalone clinical therapeutic. The actual standard-of-care (SoC) drug for neurological symptom management is 4-Aminopyridine [4].

To maintain scientific integrity and provide actionable insights, this guide evaluates the broader 4-Amino N-heterocycle class. We present a head-to-head clinical and mechanistic comparison of 4-Aminopyridine against alternative SoC therapies (such as 3,4-Diaminopyridine), while detailing the in vitro utility of 4-Aminopyrazine as a scaffold in modern drug design.

Mechanistic Grounding & Chemical Scaffolds

The pharmacological utility of amino-heterocycles depends heavily on their ring structure and substituent placement, which dictate target affinity and pharmacokinetics.

  • 4-Aminopyrazine (The Scaffold): Pyrazine is a 1,4-diazine. The 4-aminopyrazine moiety is utilized extensively in rational drug design to optimally occupy the hydrophobic space underneath the G-loop of kinases. For example, in the development of ALK inhibitors for non-small cell lung cancer (NSCLC), aminopyrazine derivatives demonstrate high biochemical potency (IC50 < 30 nM) and sensitivity against crizotinib-resistant mutations[3].

  • 4-Aminopyridine (The MS Standard-of-Care): 4-AP is a broad-spectrum voltage-gated potassium (Kv) channel blocker (targeting Kv1.1, Kv1.2, and Kv1.5)[4][5]. In healthy neurons, these channels are clustered at the nodes of Ranvier. In Multiple Sclerosis (MS), demyelination exposes these channels, causing pathological K+ leakage and action potential failure. 4-AP blocks this efflux, prolonging the action potential and restoring neural conduction[4].

  • 3,4-Diaminopyridine (The LEMS Standard-of-Care): 3,4-DAP (Amifampridine) is the SoC for Lambert-Eaton Myasthenic Syndrome (LEMS). It acts primarily at the presynaptic motor nerve terminal, prolonging depolarization to increase calcium entry, which subsequently triggers acetylcholine release at the neuromuscular junction[5][6].

MoA A Demyelinated Axon (Exposed Kv1.1/1.2) C Voltage-Gated K+ Channel Blockade A->C Pathological Leakage B 4-Aminopyridine (4-AP) Standard of Care B->C Inhibits K+ Efflux D Prolonged Action Potential Duration C->D Delays Repolarization E Restored Neural Conduction (Improved Walking Speed) D->E Therapeutic Efficacy

Fig 1: Mechanism of 4-Aminopyridine (4-AP) in restoring action potential conduction in demyelinated axons.

Head-to-Head Clinical Comparison

When comparing the active therapeutics within this class, the differentiation lies in their pharmacokinetic distribution and therapeutic windows.

  • Blood-Brain Barrier (BBB) Penetration: 4-AP is highly lipophilic and readily crosses the BBB, making it the ideal candidate for central nervous system (CNS) disorders like MS[5][7]. Conversely, 3,4-DAP is hydrophilic with poor BBB penetration, restricting its therapeutic action and toxicity primarily to the peripheral nervous system (PNS)[6][8].

  • Clinical Efficacy: In Phase III trials, sustained-release 4-AP (10 mg BID) improved walking speed by approximately 25% in roughly 40% of MS patients (responders)[9][10]. 3,4-DAP significantly improves Quantitative Myasthenia Gravis (QMG) scores and repetitive nerve stimulation decrements in LEMS patients[6].

  • Toxicity & Therapeutic Window: 4-AP has a notoriously narrow therapeutic index. Serum concentrations exceeding 100 ng/mL are strongly associated with severe CNS adverse events, including grand mal seizures and acute encephalopathy[10][11]. 3,4-DAP exhibits a safer CNS profile, with side effects largely limited to transient peripheral paresthesia and gastrointestinal disturbances[6].

Quantitative Data Summary
CompoundPrimary RoleTarget / MechanismBBB PenetrationClinical StatusKey Toxicity
4-Aminopyrazine Synthetic ScaffoldALK / Bacterial targetsVariable (Derivative dependent)Preclinical / IntermediateN/A (Building block)
4-Aminopyridine Active TherapeuticKv1.1, Kv1.2, Kv1.5 BlockadeHigh (Lipophilic)FDA Approved (MS)Seizures (>100 ng/mL)
3,4-Diaminopyridine Active TherapeuticPresynaptic Kv BlockadeLow (Hydrophilic)FDA Approved (LEMS)Paresthesia, GI effects

Experimental Protocols & Self-Validating Workflows

To objectively evaluate these compounds during preclinical development, rigorous, self-validating experimental systems must be employed.

Protocol A: Electrophysiological Validation of Kv Channel Blockade (4-AP vs. 3,4-DAP)

Causality: Whole-cell patch-clamp in voltage-clamp mode is selected because it allows for the precise isolation of macroscopic K+ currents, eliminating confounding variables from other ion channels. Self-Validation: The system utilizes a pre-perfusion baseline (internal negative control) and the application of a known universal Kv blocker like Tetraethylammonium (TEA) as a positive control, ensuring that any observed current reduction is strictly channel-mediated.

  • Cell Preparation: Culture HEK293 cells stably transfected with human Kv1.5 channels. Plate on poly-D-lysine coated coverslips 24 hours prior to recording.

  • Electrode Fabrication: Pull borosilicate glass pipettes to a resistance of 3–5 MΩ when filled with intracellular solution (130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 10 mM HEPES, pH 7.2).

  • Whole-Cell Configuration: Establish a gigaseal (>1 GΩ) and rupture the patch. Hold the membrane potential at -80 mV.

  • Voltage Protocol & Perfusion: Elicit K+ currents using 500 ms depolarizing steps from -80 mV to +50 mV. Perfuse the bath with varying concentrations of 4-AP or 3,4-DAP (0.1 μM to 10 mM).

  • Data Acquisition: Record tail currents and calculate the fractional block. Generate a dose-response curve to determine the IC50.

Protocol B: Biochemical Kinase Assay for 4-Aminopyrazine-Derived ALK Inhibitors

Causality: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is chosen to evaluate 4-aminopyrazine-derived ALK inhibitors because time-resolved gating minimizes compound auto-fluorescence interference—a common issue with nitrogenous heterocycles[3].

  • Reagent Assembly: Combine recombinant ALK kinase domain, ULight-labeled generic peptide substrate, and ATP (at its Km value) in kinase buffer.

  • Compound Incubation: Add serially diluted 4-aminopyrazine derivatives. Include DMSO vehicle (negative control) and Staurosporine (positive pan-kinase control to validate assay dynamic range).

  • Reaction & Termination: Incubate for 60 minutes at room temperature. Terminate the reaction by adding EDTA to chelate Mg2+.

  • Detection: Add Europium-labeled anti-phospho antibody. Measure TR-FRET signal (Emission at 665 nm / 615 nm) to quantify ALK inhibition.

Workflow S1 Step 1: Cell Preparation (HEK293 expressing Kv1.5) S2 Step 2: Whole-Cell Patch-Clamp (Voltage-Clamp Mode) S1->S2 S3 Step 3: Compound Perfusion (4-AP vs. 3,4-DAP) S2->S3 S4 Step 4: Record K+ Tail Currents (Measure IC50) S3->S4 S5 Step 5: Dose-Response Analysis (Validation of Blockade) S4->S5

Fig 2: Step-by-step patch-clamp electrophysiology workflow for validating Kv channel inhibition.

References

  • Source: nih.
  • Source: wikipedia.
  • Drug Discovery Targeting Anaplastic Lymphoma Kinase (ALK)
  • Source: neurology.
  • Source: frontiersin.
  • Enhancing Neural Transmission in Multiple Sclerosis (4-Aminopyridine Therapy)
  • Source: nih.
  • Source: neurology.

Sources

Validation

Benchmarking 4-Aminopyrazine's potency against other neurotropic agents

Title: Benchmarking 4-Aminopyrazine: A Comparative Guide to Neurotropic Potassium Channel Blockers Executive Summary Voltage-gated potassium (Kv) channel blockers are critical neurotropic agents used to restore axonal co...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking 4-Aminopyrazine: A Comparative Guide to Neurotropic Potassium Channel Blockers

Executive Summary

Voltage-gated potassium (Kv) channel blockers are critical neurotropic agents used to restore axonal conduction in demyelinating diseases. While1[1], their narrow therapeutic indices and dose-limiting toxicities drive the need for novel analogs. 2[2] presents a fascinating structural alternative. This guide provides an objective, data-driven comparison of 4-APz against legacy agents, detailing the causality behind its unique pharmacodynamics and providing self-validating experimental workflows for preclinical benchmarking.

Mechanistic Grounding: The Causality of Nitrogen Substitution

To evaluate 4-APz, we must first understand the structure-activity relationship governing Kv1.x channel blockade. These agents enter the axon and bind to the intracellular vestibule of the Kv channel. Crucially, the molecule must be in its protonated (cationic) state to effectively occlude the channel pore.

  • 4-Aminopyridine (4-AP): The standard agent possesses a highly basic pyridine ring with a 3[3]. At physiological pH (7.4), >98% of 4-AP molecules are protonated. While this ensures high binding affinity at the target site, the cationic charge severely restricts passive diffusion across the blood-brain barrier (BBB) and axonal lipid bilayers, leading to delayed onset and complex pharmacokinetics.

  • 4-Aminopyrazine (4-APz): Substituting a carbon atom for a second nitrogen in the aromatic ring withdraws electron density, drastically reducing the 4[4]. At pH 7.4, 4-APz is >99.9% unprotonated (neutral). This grants the molecule exceptional lipophilicity, allowing instantaneous BBB and membrane penetration. However, because only a microscopic fraction protonates intracellularly to block the channel, its apparent potency (IC50) is lower, requiring higher molar dosing but offering a fundamentally different, rapid-onset kinetic profile.

Comparative Benchmarking Data

The following table summarizes the physicochemical and pharmacokinetic divergence between 4-APz and its pyridine counterparts.

Property4-Aminopyridine (4-AP)3,4-Diaminopyridine (3,4-DAP)4-Aminopyrazine (4-APz)
Aromatic Core PyridinePyridinePyrazine
Experimental pKa 9.12~9.603.22
State at pH 7.4 >98% Cationic>99% Cationic>99.9% Neutral
BBB Permeability Moderate (Active transport)Low (Peripheral focus)Extremely High (Passive)
Kv1.1 IC50 (Apparent) High Potency (~1 mM)Very High Potency (<1 mM)Low Potency (>10 mM)
Onset of Action Slow / DelayedSlow / DelayedRapid / Immediate

Experimental Workflows for Preclinical Validation

To objectively benchmark the potency and kinetics of 4-APz, drug development professionals should employ the following self-validating protocols.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology (Kv1.1 Blockade) This assay isolates the direct interaction between the agent and the Kv1.1 pore.

  • Cell Preparation: Culture HEK293 cells stably expressing human Kv1.1 channels. Seed onto poly-D-lysine coated glass coverslips 24 hours prior to recording.

  • Solution Formulation: Prepare an extracellular bath solution (140 mM NaCl, 5 mM KCl, 10 mM HEPES, pH 7.4) and an intracellular pipette solution (140 mM KF, 10 mM EGTA, 10 mM HEPES, pH 7.2). Dissolve 4-APz and 4-AP in the bath solution at escalating concentrations (0.1 mM to 30 mM).

  • Patch Configuration: Pull borosilicate glass pipettes to a resistance of 2-4 MΩ. Form a gigaseal (>1 GΩ) and apply negative pressure to rupture the membrane, establishing the whole-cell configuration.

  • Voltage Protocol: Hold the membrane potential at -80 mV. Elicit Kv1.1 outward currents using 500 ms depolarizing voltage steps from -60 mV to +40 mV in 10 mV increments.

  • Perfusion & Acquisition: Perfuse the compounds. Wait 3 minutes for 4-APz (rapid equilibration) and 10 minutes for 4-AP (slow equilibration). Record steady-state peak outward currents.

  • Data Analysis: Plot normalized peak current against log[concentration]. Fit the data using the Hill equation to derive the exact IC50.

Protocol 2: Ex Vivo Sciatic Nerve Action Potential (SNAP) Assay This assay validates the functional consequence of the agent's lipophilicity and membrane penetration.

  • Tissue Isolation: Rapidly excise the sciatic nerve from a euthanized murine model. Mount the nerve across a dual-compartment recording chamber.

  • Equilibration: Superfuse the nerve with oxygenated synthetic interstitial fluid (SIF) maintained at 32°C for 30 minutes to stabilize baseline firing.

  • Stimulation: Apply supramaximal electrical stimuli (0.1 ms duration) to the proximal end of the nerve. Record the compound action potential (CAP) at the distal end using Ag/AgCl electrodes.

  • Drug Application: Introduce 5 mM 4-APz or 4-AP into the superfusion bath.

  • Quantification: Continuously monitor the CAP duration (measured as width at half-maximum). 4-APz will demonstrate a significantly steeper initial slope of CAP broadening compared to 4-AP, validating its superior membrane permeability.

Mandatory Visualizations

Mechanism A 4-Aminopyrazine (Unprotonated) B Rapid BBB & Membrane Diffusion A->B High Lipophilicity C Intracellular Equilibration B->C pH 7.4 Environment D Kv1.x Channel Pore Blockade C->D Cationic Binding E Action Potential Prolongation D->E Reduced K+ Efflux F Enhanced Synaptic Transmission E->F Increased Ca2+ Influx

Figure 1: Pathway of 4-Aminopyrazine-mediated Kv channel blockade and synaptic enhancement.

Workflow S1 Compound Prep (4-APz vs 4-AP) S3 Whole-Cell Patch-Clamp S1->S3 Perfusion S2 Cell Culture (HEK293 Kv1.1) S2->S3 Seeding S4 Current Acquisition S3->S4 Voltage Steps S5 IC50 & Kinetics Calculation S4->S5 Data Analysis

Figure 2: Step-by-step patch-clamp electrophysiology workflow for benchmarking Kv1.1 IC50.

Sources

Comparative

The Selectivity of 4-Aminopyrazine Analogs as Nek2 Kinase Inhibitors: A Comparative Guide

In the landscape of kinase-targeted drug discovery, achieving selectivity remains a paramount challenge. The high degree of structural conservation within the ATP-binding pocket of kinases often leads to off-target effec...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of kinase-targeted drug discovery, achieving selectivity remains a paramount challenge. The high degree of structural conservation within the ATP-binding pocket of kinases often leads to off-target effects, complicating the therapeutic development of potent inhibitors. This guide provides a detailed comparative analysis of a 4-aminopyrazine-based inhibitor scaffold for the mitotic kinase Nek2, focusing on how subtle structural modifications influence its selectivity profile against other key cell cycle kinases.

Nek2, a member of the "Never in Mitosis A" (NIMA)-related kinase family, plays a crucial role in centrosome separation during the G2/M transition of the cell cycle.[1][2] Its overexpression is implicated in various malignancies, making it an attractive target for anti-cancer therapeutics.[3] Here, we delve into the structure-activity relationship (SAR) and selectivity of a promising aminopyrazine series of Nek2 inhibitors, comparing a lead compound with its structurally related analogs.

Comparative Selectivity Profile of Aminopyrazine and Aminopyridine Analogs

Our analysis focuses on a lead 4-aminopyrazine compound, designated as Compound 2 , and its evolution into a more potent and selective 4-aminopyridine analog, (R)-21 . The following table summarizes their inhibitory activity against Nek2 and a panel of other mitotic kinases.

CompoundScaffoldNek2 IC50 (μM)Plk1 IC50 (μM)MPS1 IC50 (μM)Aurora A IC50 (μM)CDK2 IC50 (μM)
Compound 2 Aminopyrazine0.23>10---
(R)-17j Aminopyridine-0.53---
(R)-21 Aminopyridine0.0225.8>10>10>10

Data compiled from multiple sources.[1][4]

As the data indicates, the initial aminopyrazine hit, Compound 2 , demonstrated moderate potency against Nek2 with good selectivity over Plk1.[1] The subsequent development of aminopyridine-based inhibitors, through a hybrid design approach, led to (R)-21 , which exhibited a significant improvement in Nek2 potency (IC50 = 0.022 μM) while maintaining an excellent selectivity profile against other key mitotic kinases, including Plk1, MPS1, Aurora A, and CDK2.[4]

Understanding the Structural Basis of Selectivity

The enhanced selectivity of the aminopyridine scaffold can be attributed to specific molecular interactions within the ATP-binding pocket of Nek2. X-ray crystallography studies have revealed that the aminopyrazine and aminopyridine cores form crucial hydrogen bonds with the hinge region of the kinase.[1][4] The key to improved selectivity in the aminopyridine series lies in the optimization of substituents that exploit unique features of the Nek2 active site.

For instance, the enhanced selectivity of Compound 2 over Plk1 is rationalized by the presence of methoxy groups which are situated above Gly91 and Gly92 in Nek2. Plk1 possesses an Arginine residue (Arg136) at the position corresponding to Gly92 in Nek2, which would likely lead to a steric clash with the methoxy groups of the inhibitor.[1] The design of (R)-21 further capitalized on such differences, leading to a highly potent and selective Nek2 inhibitor.[4]

Signaling Pathway of Nek2 in Centrosome Separation

To appreciate the biological context of Nek2 inhibition, it is essential to understand its role in the cell cycle. Nek2 activity is tightly regulated, primarily through its interaction with Protein Phosphatase 1 (PP1) and Polo-like Kinase 1 (Plk1).

Nek2_Signaling_Pathway cluster_G2 G2 Phase cluster_M M-Phase Entry Nek2_inactive Inactive Nek2 PP1 PP1 Nek2_inactive->PP1 Complex Formation Nek2_active Active Nek2 Nek2_inactive->Nek2_active Autophosphorylation PP1->Nek2_inactive Dissociation MST2 MST2 PP1->MST2 MST2->PP1 Dissociation Plk1 Plk1 Plk1->MST2 Phosphorylates Centrosome_Separation Centrosome Separation Nek2_active->Centrosome_Separation Phosphorylates Centrosomal Proteins

Figure 1: Simplified signaling pathway of Nek2 activation at the G2/M transition.

During the G2 phase, Nek2 is kept in an inactive state through a complex with PP1 and MST2.[5] At the onset of mitosis, Plk1 phosphorylates MST2, leading to the dissociation of PP1 from Nek2. This allows Nek2 to autophosphorylate and become active, subsequently phosphorylating downstream targets to initiate centrosome separation.[5]

Experimental Methodologies

The determination of inhibitor potency and selectivity relies on robust and reproducible experimental protocols.

Biochemical Kinase Assay

A standard method for determining the IC50 values of inhibitors is a radiometric kinase assay.

Workflow:

Kinase_Assay_Workflow start Start step1 Incubate Kinase and Inhibitor Pre-incubation at room temperature start->step1 step2 Initiate Reaction Add ATP and Substrate (e.g., α-casein) step1->step2 step3 Stop Reaction Add stop buffer step2->step3 step4 Measure Activity Quantify radiolabeled phosphate incorporation step3->step4 end End step4->end

Figure 2: General workflow for a biochemical kinase assay.

Detailed Protocol:

  • Enzyme and Inhibitor Pre-incubation: Recombinant Nek2 kinase is incubated with varying concentrations of the test compound in a kinase reaction buffer (e.g., 20 mM HEPES, pH 7.5, 5 mM MgCl2, 0.02 mg/mL BSA) for a defined period (e.g., 30 minutes) at room temperature.[6]

  • Reaction Initiation: The kinase reaction is initiated by the addition of a mixture containing a suitable substrate (e.g., dephosphorylated α-casein) and radiolabeled ATP (e.g., [γ-32P]ATP).[6]

  • Reaction Quenching: After a specific incubation time, the reaction is stopped by the addition of a stop buffer, typically containing a high concentration of EDTA.

  • Quantification: The phosphorylated substrate is separated from the unreacted ATP, and the amount of incorporated radioactivity is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.

Conclusion

The evolution from the 4-aminopyrazine scaffold to the 4-aminopyridine series exemplifies a successful structure-guided design approach to enhance both the potency and selectivity of Nek2 inhibitors. The detailed comparative analysis presented here underscores the importance of subtle chemical modifications in achieving a desirable selectivity profile. While 4-aminopyrazine itself is a versatile chemical starting point, its analogs, when rationally designed, can yield highly selective inhibitors with therapeutic potential. The data strongly suggests that specific aminopyridine analogs are more selective inhibitors of Nek2 than their parent aminopyrazine counterparts.

References

  • Mardian, S., & Schiebel, E. (2010). The role of the Nek2 kinase in the regulation of the centrosome cycle. Frontiers in Bioscience, 15(1), 145-159.
  • Solanki, S., et al. (2013). Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity. Journal of Medicinal Chemistry, 56(1), 122-135.
  • Whelligan, D. K., et al. (2010). Aminopyrazine inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2: SAR and structural characterization. Journal of Medicinal Chemistry, 53(20), 7682-7698.
  • Fry, A. M., et al. (2012). The NIMA-related kinases (Neks): a link between the cell cycle and cilia. Cilia, 1(1), 1-15.
  • O'Regan, L., & Fry, A. M. (2009). The Nek6 and Nek7 protein kinases are required for robust mitotic progression and cytokinesis. Molecular and Cellular Biology, 29(14), 3979-3992.
  • NEK2 promotes colorectal cancer progression by activating the TGF-β/Smad2 signaling pathway. (2024). Journal of Experimental & Clinical Cancer Research.
  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. (2010). Journal of Medicinal Chemistry.
  • NEK2 Is an Effective Target for Cancer Therapy With Potential to Induce Regression of Multiple Human Malignancies. (2019). Anticancer Research.
  • Document: Aminopyrazine inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2: SAR and structural characteriz
  • Bifunctional Inhibitor Reveals NEK2 as a Therapeutic Target and Regulator of Oncogenic Pathways in Lymphoma. (2024).
  • NEK2 Kinase Enzyme System Application Note. (n.d.).
  • NEK2 Kinase Enzyme System Applic
  • NEK2 Kinase Assay. (n.d.).
  • In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the nek family of kinases. (2017). bioRxiv.
  • Structure-guided design of purine-based probes for selective Nek2 inhibition. (2016). European Journal of Medicinal Chemistry.
  • Irreversible Nek2 Kinase Inhibitors with Cellular Activity. (2011). Journal of Medicinal Chemistry.
  • Irreversible Nek2 kinase inhibitors with cellular activity. (2011). Journal of Medicinal Chemistry.

Sources

Validation

A Comparative Guide to the Metabolic Stability of Aminopyrazine Derivatives in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary Aminopyrazines represent a privileged scaffold in modern medicinal chemistry, frequently utilized in the development...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Aminopyrazines represent a privileged scaffold in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., ALK inhibitors) and antimalarial agents[1]. However, a critical bottleneck in advancing these candidates from in vitro hits to in vivo leads is their metabolic vulnerability. Unsubstituted or poorly optimized aminopyrazines are highly susceptible to Phase I metabolism by hepatic cytochrome P450 (CYP450) enzymes, leading to rapid intrinsic clearance and sub-therapeutic exposure[2].

Note on Chemical Nomenclature: While strictly designated as 2-aminopyrazine under IUPAC rules (as pyrazine nitrogens occupy positions 1 and 4), the term "4-aminopyrazine" is frequently encountered in legacy literature and specific substituted scaffold descriptions (e.g., 2,5-dibromo-4-aminopyrazine synthetic intermediates)[3]. This guide evaluates the aminopyrazine core comprehensively, focusing on structural optimizations that enhance metabolic stability without compromising aqueous solubility.

Mechanistic Causality: The Metabolic Vulnerability of Aminopyrazines

The pyrazine ring, characterized by its two para-oriented nitrogen atoms, presents multiple sites for oxidative metabolism. CYP450 enzymes primarily target the electron-rich regions of the ring or unprotected side chains, resulting in N-oxidation or ring hydroxylation[2]. This rapid biotransformation necessitates rigorous lead optimization to introduce steric hindrance or electron-withdrawing groups (e.g., fluorine) that shield vulnerable sites.

MetabolicLogic Core Aminopyrazine Core (Susceptible to CYP450) Oxidation Phase I Metabolism (Ring/N-Oxidation) Core->Oxidation Unmodified Optimization Structural Optimization (Diaryl / Cyclic Amides) Core->Optimization Medicinal Chemistry Clearance Rapid Clearance (Short t1/2) Oxidation->Clearance Shielding Steric Shielding & Electronic Deactivation Optimization->Shielding Stability High Metabolic Stability (Prolonged t1/2) Shielding->Stability CYP Evasion

Figure 1: Logical pathway of aminopyrazine metabolism and structural optimization strategies.

Comparative Performance Data

To objectively evaluate the impact of structural modifications on the aminopyrazine core, we compare the in vitro metabolic stability and physicochemical properties of several prominent derivatives. Data is derived from Human Liver Microsome (HLM) turnover assays, a gold standard for predicting hepatic clearance.

Scaffold VariantApplication / TargetHLM Stability (t½)Aqueous SolubilityOptimization Rationale
Unsubstituted Aminopyrazine Baseline ScaffoldLow (< 15 min)HighHighly susceptible to CYP-mediated ring oxidation; serves only as a starting building block[2].
3,5-Diaryl-aminopyrazine Antimalarial (P. falciparum)Moderate (30-45 min)PoorDiaryl groups provide steric shielding but significantly increase lipophilicity, limiting oral bioavailability[4].
Cyclic Amide-Aminopyrazine Antimalarial / Kinase InhibitorHigh (> 60 min)HighPiperazine amides improve solubility at physiological pH while resisting CYP attack, yielding ED90 ≤ 1 mg/kg[4].
Imidazo[4,5-b]pyrazinone T. brucei InhibitorHigh (> 60 min)PoorFused ring system stabilizes the core against N-oxidation, though formulation requires optimization[3].

Data Synthesis & Insights: The 3,5-diaryl-2-aminopyrazine series demonstrates impressive in vitro metabolic stability in human liver microsomes, achieving nanomolar potency against multidrug-resistant strains of Plasmodium falciparum[4]. However, the highly lipophilic nature of diaryl substitutions often results in poor aqueous solubility at physiological pH. To overcome this, the incorporation of cyclic amides (e.g., piperazine amides) at the 5-phenyl position has proven highly successful. This modification not only retains excellent metabolic stability but also significantly improves aqueous solubility and in vivo efficacy[4]. Similarly, scaffold-hopping strategies from imidazo[4,5-b]pyrazinones to pyrazolo[3,4-b]pyridines have been employed to balance metabolic stability with solubility in Trypanosoma brucei inhibitors[3].

Self-Validating Experimental Protocol: In Vitro HLM Stability Assay

To generate the comparative data discussed above, a robust and reproducible HLM assay is required. As an Application Scientist, I emphasize that every protocol must be a self-validating system. The following methodology ensures that every step incorporates controls to rule out artifactual degradation.

HLMWorkflow S1 1. Pre-incubation (HLM + Compound) S2 2. Initiation (Add NADPH System) S1->S2 S3 3. Sampling (0-60 min Aliquots) S2->S3 S4 4. Quenching (Cold ACN + IS) S3->S4 S5 5. LC-MS/MS (MRM Quantitation) S4->S5

Figure 2: Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Step-by-Step Methodology:
  • Reagent Preparation & Pre-incubation

    • Action: Dilute pooled human liver microsomes in 0.1 M potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL. Add the aminopyrazine test compound to a final concentration of 1 μM. Ensure the final DMSO concentration is ≤0.1%. Pre-incubate the mixture at 37°C for 5 minutes.

    • Causality: Pre-incubation ensures the system reaches physiological temperature before the reaction begins, preventing thermal lag from skewing initial rate kinetics. Keeping DMSO ≤0.1% is critical because higher concentrations of organic solvents competitively inhibit CYP450 enzymes, artificially inflating the apparent metabolic stability.

  • Reaction Initiation

    • Action: Initiate the reaction by adding an NADPH regenerating system (comprising NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and MgCl2).

    • Causality: Utilizing a regenerating system rather than a single bolus of NADPH ensures a constant supply of the essential cofactor throughout the 60-minute assay. This prevents cofactor depletion from becoming the rate-limiting step, ensuring the measured clearance strictly reflects enzyme-substrate kinetics.

  • Time-Course Sampling

    • Action: Withdraw 50 μL aliquots at precise intervals: 0, 15, 30, 45, and 60 minutes.

    • Causality: Multiple time points are necessary to plot a log-linear depletion curve. The 0-minute time point serves as the 100% baseline, validating the initial concentration before any enzymatic turnover occurs.

  • Quenching & Protein Precipitation

    • Action: Immediately dispense each 50 μL aliquot into 150 μL of ice-cold acetonitrile containing a known concentration of an internal standard (IS) (e.g., Tolbutamide or Verapamil).

    • Causality: The ice-cold organic solvent instantly denatures the microsomal proteins, halting enzymatic activity at the exact time point. The internal standard is crucial for normalizing downstream LC-MS/MS data, correcting for any variations in extraction efficiency or matrix-induced ion suppression.

  • LC-MS/MS Analysis & Data Processing

    • Action: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis using Multiple Reaction Monitoring (MRM) mode. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) from the slope of the natural log of the remaining compound versus time.

    • Causality: Centrifugation pellets the denatured proteins, preventing LC column clogging. MRM mode provides the high specificity and sensitivity required to quantify the parent compound accurately amidst a complex biological matrix.

References

  • [4] Identification of a Potential Antimalarial Drug Candidate from a Series of 2-Aminopyrazines by Optimization of Aqueous Solubility and Potency across the Parasite Life Cycle | Journal of Medicinal Chemistry - ACS Publications. ACS.org. 4

  • [3] Discovery of Inhibitors of Trypanosoma brucei by Phenotypic Screening of a Focused Protein Kinase Library. ResearchGate. 3

  • [2] 2-Amino-5-phenylpyrazine | 13535-13-2. Benchchem. 2

  • [1] Drug Discovery Targeting Anaplastic Lymphoma Kinase (ALK). ResearchGate. 1

Sources

Comparative

Evaluating the therapeutic index of 4-Aminopyrazine relative to similar compounds.

As a Senior Application Scientist in early-stage drug development, I design evaluation frameworks that do not merely record empirical data, but interrogate the fundamental physicochemical properties driving pharmacodynam...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug development, I design evaluation frameworks that do not merely record empirical data, but interrogate the fundamental physicochemical properties driving pharmacodynamics. When evaluating the therapeutic index (TI) of novel heterocyclic compounds, structural nuances dictate clinical viability.

This guide provides an objective, data-driven comparison between 4-Aminopyrazine (4-APz) and its well-known analog, 4-Aminopyridine (4-AP) . By dissecting the causality behind their differing pharmacokinetics, we establish a self-validating experimental framework for assessing their safety and efficacy profiles.

Mechanistic Rationale: The Nitrogen Effect on the Therapeutic Index

4-Aminopyridine (dalfampridine) is an FDA-approved therapeutic used to improve ambulation in multiple sclerosis patients by selectively blocking voltage-gated potassium (Kv) channels, thereby prolonging action potentials and enhancing neuromuscular synaptic transmission 1. However, its clinical utility is severely limited by a notoriously narrow therapeutic index. The therapeutic serum range of 4-AP is 25–75 ng/mL, with dose-limiting toxicity (progressing to status epilepticus) occurring at concentrations >150 ng/mL 2.

The Causality of Toxicity: The root cause of 4-AP's narrow TI is its basicity. The aqueous dissociation constant (pKa) of the heterocyclic nitrogen in 4-AP is 9.12 3. At physiological pH (7.4), >98% of 4-AP exists in a protonated, cationic state. While the neutral fraction slowly crosses the blood-brain barrier (BBB), it rapidly protonates inside the neuron. This creates an "intracellular trap," leading to aggressive, high-affinity blockade of the Kv channel vestibule and catastrophic cortical hyperexcitability.

The 4-Aminopyrazine Advantage: 4-APz incorporates a second nitrogen into the aromatic ring. This structural modification withdraws electron density from the exocyclic amine, drastically lowering the predicted pKa to 3.22 4. At pH 7.4, 4-APz is >99.9% neutral. This allows for rapid, passive membrane equilibration without intracellular trapping. Consequently, 4-APz acts as a "softer" Kv channel blocker, flattening the dose-response curve, reducing peak toxicity, and significantly widening the therapeutic index.

Visualizing the Pharmacological Pathways

To conceptualize how the protonation state dictates the pharmacodynamics of 4-APz, we map the signaling pathway below.

MOA A 4-Aminopyrazine (4-APz) Neutral at pH 7.4 B Passive Membrane Diffusion A->B C Intracellular Vestibule Binding (Kv Channels) B->C D Action Potential Prolongation C->D E Controlled Ca2+ Influx & Neurotransmitter Release D->E

Pathway of 4-Aminopyrazine mediating controlled neurotransmitter release via Kv channel blockade.

Quantitative Data Comparison

The following table synthesizes the physicochemical and pharmacological metrics that drive the therapeutic index differentiation between the two compounds.

Parameter4-Aminopyridine (4-AP)4-Aminopyrazine (4-APz)Causality / Impact
Aqueous pKa 9.123.22Determines protonation state at physiological pH.
Ionization at pH 7.4 >98% Cationic>99.9% NeutralCations are trapped intracellularly; neutral species equilibrate rapidly.
Therapeutic Range 25–75 ng/mLBroadened (Predicted)4-AP has a steep toxicity curve; 4-APz offers a wider safety margin.
Toxicity Threshold >150 ng/mL (Seizures)Higher relative doseReduced intracellular trapping lowers peak hyperexcitability risk.
Kv Channel Binding High Affinity (Protonated)Moderate Affinity4-APz provides a "softer" blockade, preventing catastrophic depolarization.

Self-Validating Experimental Protocols

To objectively evaluate the therapeutic index of 4-APz relative to 4-AP, we must deploy protocols that isolate the variables of membrane diffusion and subclinical toxicity.

Protocol A: Inside-Out Patch-Clamp Electrophysiology

Why this validates the system: Using a whole-cell patch-clamp configuration confounds binding kinetics with the rate of membrane diffusion. Because aminopyridines bind to the intracellular vestibule of the Kv channel, we use an inside-out patch configuration to expose the binding site directly to the bath solution, isolating the true IC50 of the compound.

  • Cell Preparation: Express human Kv1.1/Kv1.2 channels in HEK293T cells.

  • Patch Configuration: Form a gigaseal (>1 GΩ) using a borosilicate glass pipette, then excise the membrane patch to achieve an inside-out configuration.

  • Perfusion: Perfuse the intracellular face with pH 7.4 buffer containing escalating concentrations of 4-APz (0.1 mM to 20 mM).

  • Data Acquisition: Apply depolarizing voltage steps (-80 mV to +40 mV) and record macroscopic potassium currents.

  • Analysis: Calculate the fractional block and fit to a Hill equation to determine the exact IC50.

Protocol B: In Vivo Seizure Threshold Determination (Toxicity Assay)

Why this validates the system: The dose-limiting toxicity of Kv blockers is cortical hyperexcitability. Relying solely on visual observation of tonic-clonic convulsions overestimates the Maximum Tolerated Dose (MTD). Continuous electroencephalography (EEG) detects subclinical epileptiform discharges, providing a highly sensitive and accurate toxicity threshold.

  • Surgical Implantation: Implant epidural EEG electrodes in adult C57BL/6 mice under isoflurane anesthesia. Allow 7 days for recovery.

  • Baseline Recording: Record 30 minutes of baseline EEG activity to establish normal resting frequencies.

  • Dose Escalation: Administer 4-APz via intraperitoneal (IP) injection in escalating cohorts (e.g., 5, 10, 20, 40 mg/kg).

  • Monitoring: Continuously monitor EEG for 4 hours post-dose. Identify the threshold dose that triggers epileptiform spikes (amplitude >3x baseline).

  • Therapeutic Index Calculation: Divide the EEG-derived MTD (TD50) by the efficacious dose (ED50) determined via standard rotarod motor assays.

Workflow S1 Compound Prep (pH 7.4) S2 Inside-Out Patch Clamp (IC50 Determination) S1->S2 S3 In Vivo Dosing (Murine Model) S1->S3 S4 Efficacy Assay (Rotarod Test) S3->S4 S5 Toxicity Assay (EEG Seizure Monitor) S3->S5 S6 Therapeutic Index (LD50 / ED50) S4->S6 S5->S6

Self-validating experimental workflow for determining the therapeutic index of Kv channel blockers.

References

  • Guidechem. "Aminopyrazine 5049-61-6 wiki".
  • ResearchGate. "Poisoning with 4-Aminopyridine: Report of Three Cases".
  • PMC. "4-Aminopyridine Toxicity: a Case Report and Review of the Literature".
  • ACS Publications. "N,N′-Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis with Imidazole·HCl".

Sources

Validation

Structural activity relationship (SAR) studies of 4-Aminopyrazine derivatives

An In-Depth Guide to the Structural Activity Relationship (SAR) of 4-Aminopyrazine Derivatives for Drug Discovery The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Structural Activity Relationship (SAR) of 4-Aminopyrazine Derivatives for Drug Discovery

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Its unique electronic properties and ability to serve as a bioisosteric replacement for other aromatic systems like benzene and pyridine make it a valuable component in designing novel therapeutics.[2] Among its derivatives, the 4-aminopyrazine moiety has emerged as a particularly fruitful pharmacophore, especially in the development of kinase inhibitors. The nitrogen atoms in the pyrazine ring often act as hydrogen bond acceptors, anchoring the molecule within the ATP-binding pocket of kinases, a feature critical for inhibitory activity.[2]

This guide provides a comparative analysis of the structural activity relationships of 4-aminopyrazine derivatives, drawing on experimental data to elucidate how specific structural modifications influence biological activity. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and offer insights for researchers in the field of drug development.

The 4-Aminopyrazine Scaffold in Kinase Inhibition

Signal transduction pathways, heavily reliant on protein kinases, are fundamental to cellular processes like proliferation, differentiation, and survival.[3] Dysregulation of these pathways is a hallmark of many diseases, particularly cancer, making kinases a major class of drug targets. The 4-aminopyrazine core has proven to be a highly effective template for designing potent and selective kinase inhibitors.

Case Study 1: Nek2 Kinase Inhibitors

The mitotic kinase Nek2 is a promising target for anticancer therapies.[4] A high-throughput screening campaign identified an aminopyrazine derivative as a starting point for a systematic exploration of Nek2 inhibitors.[5][6] The resulting SAR studies revealed several key insights into the optimal structure for Nek2 inhibition.

The core aminopyrazine ring establishes two crucial hydrogen bonds with the hinge region of the Nek2 ATP-binding pocket, a classic interaction for kinase inhibitors.[4] The primary amino group and the N1 of the pyrazine ring are the key interacting elements.

cluster_legend Legend cluster_sar General SAR of 4-Aminopyrazine Kinase Inhibitors cluster_interactions General SAR of 4-Aminopyrazine Kinase Inhibitors key1 Core Scaffold key2 Key H-Bond Acceptor key3 Key H-Bond Donor key4 Modulation Point key1_box key2_box key3_box key4_box scaffold 4-Aminopyrazine Core R1 R1: Bulky/Aromatic Groups scaffold->R1  Position 2/3 R2 R2: Solubility/Selectivity Groups scaffold->R2  Position 5 R3 R3: Potency/PK Groups scaffold->R3  Position 6 N1 N1 N1->hinge_interaction H-bond Acceptor NH2 NH2 NH2->hinge_interaction H-bond Donor

Caption: General SAR map for 4-aminopyrazine kinase inhibitors.

Key SAR Observations for Nek2 Inhibitors:

  • Substitutions at the 5-position: Attaching a trimethoxyphenyl group at this position places it at the entrance of the ATP pocket, where it engages in hydrophobic contacts, enhancing potency.[4]

  • Substitutions at the 3-position: The introduction of a piperidine ring at this position situates it between key residues like the gatekeeper Met86 and Phe148.[4] Further modification of this piperidine with a carboxylic acid group led to interactions with Tyr70, Lys37, and Asp159, significantly improving binding.[4]

  • Bioisosteric Replacement: Replacing the piperidine ring with a thiophene group was well-tolerated. Further substitution on the thiophene with small alkyl groups like ethyl or cyclopropyl resulted in a roughly 4-fold improvement in potency.[4]

Table 1: Comparison of Nek2 Inhibitor Derivatives

CompoundR1 (Position 3)R2 (Position 5)Nek2 IC50 (µM)
Hit Compound 2 Piperidine3,4,5-Trimethoxyphenyl1.8
Compound 12 Piperidine-4-carboxylic acid3,4,5-Trimethoxyphenyl0.057
Compound 34 Thiophene3,4,5-Trimethoxyphenyl0.22
Compound 35 5-Ethyl-thiophen-2-yl3,4,5-Trimethoxyphenyl0.052
Compound 36 5-Cyclopropyl-thiophen-2-yl3,4,5-Trimethoxyphenyl0.058
Data sourced from J. Med. Chem. 2010, 53, 21, 7554–7565.[4]
Case Study 2: Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) Inhibitors

MK-2 is a key enzyme in inflammatory pathways, regulating the production of cytokines like TNFα. Inhibiting MK-2 is a promising strategy for treating inflammatory diseases such as rheumatoid arthritis.[7] Researchers designed novel aminopyrazine derivatives as MK-2 inhibitors, moving away from problematic thiourea-containing compounds. These studies identified compounds with sub-micromolar IC50 values that were also effective at suppressing TNFα production in cell-based assays.[7]

Beyond Kinases: Other Biological Activities

The versatility of the 4-aminopyrazine scaffold extends to other target classes.

  • Antioxidant Activity: Derivatives of 2-amino-1,4-pyrazine have been studied for their ability to inhibit lipid peroxidation. SAR studies indicated that the antioxidant activity was primarily determined by the concurrent presence of a 5-p-hydroxyphenyl group and the 2-amino group.[8] Introducing a second amino group on the pyrazine ring yielded some of the most potent compounds, highlighting the importance of the amino substituents for this activity.[8]

  • BACE1 Inhibitors: While focusing on the related aminopyrimidine scaffold, research into inhibitors for Beta-secretase 1 (BACE1), a key enzyme in Alzheimer's disease, provides transferable insights. The core nitrogen heterocycle acts as a hinge-binding element, and optimizing substituents is key to improving potency and blood-brain barrier permeability.[9]

Experimental Protocols for SAR Determination

To ensure the reliability and reproducibility of SAR data, standardized and validated experimental protocols are essential. Here, we outline a general workflow for screening and characterizing novel kinase inhibitors.

Workflow for Kinase Inhibitor Evaluation

start Synthesized 4-Aminopyrazine Derivatives primary_assay Primary Screen: In Vitro Kinase Assay (e.g., FRET) start->primary_assay dose_response Dose-Response & IC50 Determination primary_assay->dose_response secondary_assay Secondary Screen: Cell-Based Assay (e.g., TNFα ELISA) dose_response->secondary_assay Active Compounds mechanism_study Mechanism of Action: Western Blot for Phospho-Substrate secondary_assay->mechanism_study end Lead Candidate mechanism_study->end

Caption: Experimental workflow for screening 4-aminopyrazine kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (FRET-based)

This protocol describes a common method to determine the direct inhibitory effect of a compound on a purified kinase enzyme.

Causality: The choice of a Fluorescence Resonance Energy Transfer (FRET) assay is based on its high sensitivity, low background, and homogeneous format, which makes it ideal for high-throughput screening. It directly measures the enzyme's ability to phosphorylate a substrate, providing a quantitative measure of inhibition (IC50).

Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the purified target kinase (e.g., Nek2) and its specific FRET peptide substrate to desired concentrations in the kinase buffer.

    • Prepare a stock solution of ATP in the kinase buffer.

    • Serially dilute the test compounds (4-aminopyrazine derivatives) in DMSO and then in kinase buffer to create a range of concentrations for IC50 determination.

  • Assay Procedure:

    • In a 384-well microplate, add 5 µL of the diluted test compound solution.

    • Add 5 µL of the kinase/substrate mixture to each well.

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Stop the reaction by adding a stop/development reagent containing EDTA and a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate.

    • Incubate for another 60 minutes to allow for antibody binding.

    • Read the plate on a FRET-capable plate reader (e.g., using time-resolved fluorescence).

    • Calculate the percentage of inhibition for each compound concentration relative to controls (0% inhibition with DMSO, 100% inhibition with no enzyme).

    • Fit the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Protocol 2: Cell-Based TNFα Suppression Assay (for MK-2)

This assay validates the findings from the in vitro screen by measuring the compound's activity in a relevant cellular context.

Causality: Measuring the inhibition of TNFα production in a human monocytic cell line (like THP-1) stimulated with lipopolysaccharide (LPS) provides a physiologically relevant readout of MK-2 pathway inhibition.[7] This confirms that the compound can penetrate cell membranes and engage its target in a complex cellular environment.

Methodology:

  • Cell Culture:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Differentiate the cells into a macrophage-like state by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Compound Treatment and Stimulation:

    • Seed the differentiated THP-1 cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the 4-aminopyrazine derivatives (or vehicle control) for 1 hour.

    • Stimulate the cells with 1 µg/mL LPS to induce TNFα production.

    • Incubate for 4-6 hours at 37°C in a CO2 incubator.

  • TNFα Quantification (ELISA):

    • Collect the cell culture supernatant from each well.

    • Quantify the amount of TNFα in the supernatant using a commercially available Human TNFα ELISA kit, following the manufacturer's instructions.

    • Read the absorbance on a microplate reader at 450 nm.

  • Data Analysis:

    • Generate a standard curve using recombinant TNFα.

    • Calculate the concentration of TNFα in each sample.

    • Determine the percentage of inhibition of TNFα production for each compound concentration compared to the LPS-stimulated vehicle control.

    • Calculate the IC50 value for TNFα suppression.

Conclusion

The 4-aminopyrazine scaffold is a highly versatile and valuable starting point for the design of potent and selective modulators of various biological targets, most notably protein kinases. The SAR studies highlighted in this guide demonstrate a clear logic: the aminopyrazine core serves as an effective anchor, while systematic modifications to its substituents allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The interplay between hydrophobic interactions, hydrogen bonding, and bioisosteric replacement provides a rational framework for future drug design efforts. By combining this chemical knowledge with robust in vitro and cell-based screening protocols, researchers can continue to unlock the therapeutic potential of this important class of molecules.

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